molecular formula C25H41NO3 B1581943 N-Palmitoyl phenylalanine CAS No. 37571-96-3

N-Palmitoyl phenylalanine

Cat. No.: B1581943
CAS No.: 37571-96-3
M. Wt: 403.6 g/mol
InChI Key: BAHIJPSQSKWCJX-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Palmitoyl phenylalanine is a phenylalanine derivative.

Properties

IUPAC Name

(2S)-2-(hexadecanoylamino)-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-24(27)26-23(25(28)29)21-22-18-15-14-16-19-22/h14-16,18-19,23H,2-13,17,20-21H2,1H3,(H,26,27)(H,28,29)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHIJPSQSKWCJX-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H41NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60958639
Record name N-(1-Hydroxyhexadecylidene)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60958639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37571-96-3
Record name L-Phenylalanine, N-(1-oxohexadecyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037571963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-Hydroxyhexadecylidene)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60958639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Endogenous Function of N-Palmitoyl Phenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

N-Palmitoyl phenylalanine (Pal-Phe) is a bioactive lipoamino acid belonging to the class of N-acyl amino acids (NAAs). Structurally, it consists of palmitic acid (C16:0) conjugated to the amine group of L-phenylalanine via an amide bond.[1]

Historically regarded as minor lipid species, Pal-Phe and its analogs have emerged as critical regulators of mammalian energy homeostasis. Unlike classical signaling lipids that act exclusively via cell-surface G protein-coupled receptors (GPCRs), Pal-Phe possesses a dual mechanism of action: it functions as a chemical uncoupler of mitochondrial respiration and a modulator of specific signaling pathways.

This guide provides a rigorous technical breakdown of Pal-Phe’s endogenous function, focusing on the PM20D1 regulatory axis, mitochondrial bioenergetics, and validated protocols for its study.

Biosynthesis and Enzymatic Regulation[2][3]

The endogenous concentration of Pal-Phe is tightly regulated by the enzymatic interplay between synthesis and hydrolysis. The primary regulator is PM20D1 (Peptidase M20 Domain Containing 1) , a secreted enzyme that dictates the circulating levels of NAAs.

The PM20D1 Axis

PM20D1 functions as a bidirectional synthase/hydrolase.

  • Forward Reaction (Synthase): Condenses free Palmitate and Phenylalanine to form Pal-Phe. This reaction is thermodynamically favorable in specific microenvironments or under high substrate concentrations.

  • Reverse Reaction (Hydrolase): Cleaves Pal-Phe back into its constituents. In vivo, the hydrolytic activity often dominates, meaning PM20D1 ablation leads to elevated endogenous Pal-Phe levels.

Secondary Regulation (FAAH)

Fatty Acid Amide Hydrolase (FAAH) also hydrolyzes NAAs. However, experimental data (PM20D1 knockout models) suggests PM20D1 is the dominant regulator for long-chain N-acyl amino acids like Pal-Phe in circulation, whereas FAAH plays a more localized role in tissues like the brain.

Pathway Visualization

The following diagram illustrates the bidirectional regulation of Pal-Phe.

PM20D1_Pathway cluster_substrates Substrates Phe L-Phenylalanine PM20D1 PM20D1 (Secreted) Phe->PM20D1 Palm Palmitate (C16:0) Palm->PM20D1 PalPhe N-Palmitoyl Phenylalanine (Pal-Phe) PalPhe->PM20D1 Hydrolysis FAAH FAAH (Intracellular) PalPhe->FAAH PM20D1->Phe PM20D1->Palm PM20D1->PalPhe Condensation (Synthase) FAAH->Phe Degradation FAAH->Palm Degradation

Figure 1: The PM20D1-mediated biosynthetic and hydrolytic cycle of N-Palmitoyl Phenylalanine.

Mechanism of Action: Mitochondrial Uncoupling

The most distinct physiological function of Pal-Phe is its ability to stimulate mitochondrial respiration independent of ATP synthesis. This is not mediated by Uncoupling Protein 1 (UCP1) but rather by the chemical properties of the lipid itself, functioning as a protonophore.

The Protonophore Cycle
  • Protonation: In the acidic environment of the mitochondrial intermembrane space (IMS), the carboxyl group of the phenylalanine moiety accepts a proton.

  • Translocation: The neutral, lipophilic Pal-Phe molecule diffuses across the inner mitochondrial membrane (IMM) into the matrix.

  • Deprotonation: In the alkaline matrix (pH ~7.8), Pal-Phe releases the proton.

  • Return: The anionic species returns to the IMS (facilitated by anion carriers or passive flip-flop), completing the cycle.

This futile cycle dissipates the proton motive force (Δp) as heat, driving increased oxygen consumption (respiration) to restore the gradient.

Physiological Outcome[3][4]
  • Increased Energy Expenditure: Systemic administration of Pal-Phe increases whole-body oxygen consumption.

  • Glucose Homeostasis: Enhanced mitochondrial respiration improves glucose clearance and insulin sensitivity.

  • Thermoregulation: Acts as a chemical effector of non-shivering thermogenesis.

Experimental Methodologies

To rigorously study Pal-Phe, researchers must employ validated synthesis, detection, and functional assay protocols.

Chemical Synthesis of Pal-Phe

Objective: Generate high-purity standard for mass spectrometry and biological assays.

Protocol:

  • Reagents: L-Phenylalanine methyl ester hydrochloride (1.0 eq), Palmitoyl chloride (1.1 eq), Triethylamine (3.0 eq), Dichloromethane (DCM, anhydrous).

  • Reaction: Dissolve amino acid ester in DCM/Triethylamine at 0°C. Add Palmitoyl chloride dropwise. Stir at room temperature for 12 hours.

  • Workup: Wash with 1N HCl, then saturated NaHCO3, then brine. Dry over MgSO4.

  • Hydrolysis: Treat the ester intermediate with LiOH in THF/Water (1:1) to yield the free acid N-Palmitoyl Phenylalanine.

  • Purification: Recrystallize from ethyl acetate/hexane or purify via silica flash chromatography.

  • Validation: Confirm structure via 1H-NMR and LC-MS (Expected [M-H]- m/z: ~402.3).

Targeted Lipidomics (LC-MS/MS)

Objective: Quantify endogenous Pal-Phe levels in plasma or tissue.

Extraction:

  • Use a liquid-liquid extraction (Folch or Bligh-Dyer modified).

  • Internal Standard: Spike samples with d5-N-Palmitoyl Phenylalanine or N-heptadecanoyl phenylalanine prior to extraction to account for recovery loss.

LC-MS/MS Parameters (Example for Triple Quadrupole):

ParameterSetting
Ionization Mode ESI Negative (-)
Precursor Ion (Q1) 402.3 m/z
Product Ion (Q3) 164.1 m/z (Phenylalanine fragment)
Collision Energy Optimized (typically 20-30 eV)
Column C18 Reverse Phase (e.g., Kinetex C18, 2.1x50mm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile/Isopropanol (90:10) + 0.1% Formic Acid
Seahorse Mitochondrial Respiration Assay

Objective: Validate uncoupling activity in vitro.

Protocol:

  • Cell Type: C2C12 myotubes or differentiated 3T3-L1 adipocytes.

  • Setup: Plate cells in XF96 microplates. Differentiate as required.

  • Media: Assay medium (unbuffered DMEM, pH 7.4) supplemented with Pyruvate/Glucose.

  • Injection Strategy:

    • Port A: Oligomycin (ATP synthase inhibitor) – establishes baseline leak.

    • Port B:Pal-Phe (Titration: 10 µM – 50 µM) .

    • Port C: FCCP (Maximal uncoupler control).

    • Port D: Rotenone/Antimycin A (Shut down respiration).

  • Data Analysis: A bona fide uncoupler will increase Oxygen Consumption Rate (OCR) after Oligomycin treatment, mimicking the effect of FCCP.

Emerging Signaling Pathways

While mitochondrial uncoupling is the dominant metabolic mechanism, Pal-Phe may also interact with cell-surface receptors.

  • GPCR Targets: Pal-Phe shares structural homology with N-acyl glycines, which activate GPR132 (G2A) and GPR18 . While specific high-affinity binding of Pal-Phe to these receptors is less characterized than arachidonoyl-derivatives, they remain putative targets for immunomodulatory effects.

  • Nociception: Pal-Phe administration has been shown to reduce mechanical hypersensitivity in inflammatory pain models, potentially via modulation of TRP channels (e.g., TRPV1) or indirect cannabinoid receptor modulation, though this is likely secondary to the broader lipid signaling network (entourage effect).

References

  • Long, J. Z., et al. (2016). "A smooth muscle-like origin for beige adipocytes." Cell Metabolism, 24(1), 1-10. (Identification of PM20D1).

  • Long, J. Z., et al. (2018). "Ablation of PM20D1 reveals N-acyl amino acid control of metabolism and nociception."[2] Proceedings of the National Academy of Sciences (PNAS), 115(29), E6937-E6945.[2]

  • Lin, H., et al. (2018). "Domain analysis of the thermogenic enzyme PM20D1." Biochemistry, 57(31), 4745-4752.

  • Kim, J. T., et al. (2020). "Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH." eLife, 9, e55211.[3] [3]

  • Keereetaweep, J., & Chapman, K. D. (2016). "Lipidomics of N-acyl amides in plants and mammals." Inform, 27. (Methodological reference for extraction).

Sources

Technical Guide: N-Palmitoyl Phenylalanine Biosynthesis and Metabolic Regulation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biosynthesis, physiological mechanism, and experimental analysis of N-Palmitoyl phenylalanine (Pal-Phe) in mammals.

Executive Summary

N-Palmitoyl phenylalanine (Pal-Phe) is a bioactive lipid belonging to the class of N-acyl amino acids (NAAs). Unlike classical endocannabinoids (e.g., anandamide), Pal-Phe functions primarily as a metabolic uncoupler, driving mitochondrial respiration independent of ATP synthesis. While N-oleoyl phenylalanine (C18:1-Phe) is the most characterized analogue, Pal-Phe (C16:0-Phe) represents a critical saturated variant with distinct biophysical properties.

This guide delineates the bidirectional enzymatic pathways governing Pal-Phe levels, specifically the role of the secreted enzyme PM20D1 and intracellular FAAH , and provides validated protocols for its synthesis, quantification, and functional assessment.

Biosynthetic Pathways: The PM20D1 and FAAH Systems[1]

The biosynthesis of Pal-Phe in mammals is unique because it is regulated by a dynamic equilibrium between condensation (synthesis) and hydrolysis (degradation). This process occurs in two distinct physiological compartments: the circulation (extracellular) and the cytosol (intracellular).

Extracellular Biosynthesis: The PM20D1 Axis

Peptidase M20 Domain Containing 1 (PM20D1) is the dominant regulator of circulating Pal-Phe. It is a secreted enzyme associated with lipoproteins.[1]

  • Mechanism: PM20D1 is a bidirectional enzyme.[1][2] While it functions as a hydrolase in aqueous environments, it catalyzes the condensation of free fatty acids (Palmitate) and amino acids (Phenylalanine) in local hydrophobic environments (e.g., lipoprotein surfaces).

  • Reaction: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="ng-star-inserted display">

    
    
    
  • Thermodynamics: The equilibrium constant (

    
    ) typically favors hydrolysis. However, high local concentrations of substrates on albumin or lipoproteins drive the forward (synthetic) reaction in vivo.
    
Intracellular Biosynthesis: The FAAH Axis

Inside the cell, Fatty Acid Amide Hydrolase (FAAH) —classically known for degrading anandamide—also possesses NAA synthase activity.

  • Role: FAAH regulates the intracellular pool of Pal-Phe.

  • Cooperativity: Genetic ablation of PM20D1 leads to a compensatory upregulation of specific intracellular NAAs, suggesting a cooperative network between circulating PM20D1 and tissue-resident FAAH to maintain metabolic homeostasis.

Pathway Visualization

The following diagram illustrates the compartmentalized biosynthesis and downstream mitochondrial effects of Pal-Phe.

PalPhe_Pathway cluster_Plasma Extracellular Space (Plasma/Lipoproteins) cluster_Cell Adipocyte / Hepatocyte Cytosol cluster_Mito Mitochondria PM20D1 PM20D1 (Secreted Enzyme) PalPhe_Circ Circulating N-Palmitoyl Phenylalanine PM20D1->PalPhe_Circ Condensation/Hydrolysis Pal_Ext Palmitate (Free Fatty Acid) Pal_Ext->PM20D1 Phe_Ext Phenylalanine (Amino Acid) Phe_Ext->PM20D1 PalPhe_Cyto Intracellular N-Palmitoyl Phenylalanine PalPhe_Circ->PalPhe_Cyto Uptake (Transport) FAAH FAAH (Intracellular Enzyme) FAAH->PalPhe_Cyto Regulation UCP1 UCP1 / Proton Leak PalPhe_Cyto->UCP1 Activates Resp Respiration (↑ OCR) UCP1->Resp Heat Thermogenesis Resp->Heat

Figure 1: Compartmentalized biosynthesis of N-Palmitoyl Phenylalanine via PM20D1 (extracellular) and FAAH (intracellular), leading to mitochondrial uncoupling.

Physiological Mechanism: Mitochondrial Uncoupling

Pal-Phe acts as a chemical uncoupler of oxidative phosphorylation.

  • Protonophoric Activity: Pal-Phe is a weak acid. It can accept a proton in the intermembrane space (high

    
    ) and release it in the matrix (low 
    
    
    
    ), bypassing ATP synthase.[3]
  • UCP1 Interaction: While Pal-Phe has intrinsic protonophoric activity, it interacts synergistically with Uncoupling Protein 1 (UCP1) in brown and beige adipocytes. It binds to UCP1, lowering the activation threshold and enhancing thermogenesis without the need for adrenergic stimulation.

Experimental Protocols

In Vitro Enzymatic Synthesis Assay

This protocol validates the biosynthetic capacity of recombinant PM20D1 or tissue lysates.

Reagents:

  • Recombinant mouse/human PM20D1 (purified from HEK293 media).

  • Substrates: Palmitate (100 µM), L-Phenylalanine (100 µM).

  • Buffer: PBS, pH 7.4 (physiological) or pH 6.0 (lysosomal mimic).

Workflow:

  • Incubation: Mix 100 nM PM20D1 with substrates in 100 µL PBS.

  • Reaction: Incubate at 37°C for 30–60 minutes.

  • Quenching: Stop reaction by adding 300 µL ice-cold Methanol containing internal standard (e.g., d5-N-Oleoyl-Phe or N-arachidonoyl-glycine).

  • Extraction: Vortex for 1 min, centrifuge at 10,000 x g for 10 min at 4°C.

  • Analysis: Inject supernatant into LC-MS/MS.

Targeted LC-MS/MS Quantification

Accurate measurement requires Multiple Reaction Monitoring (MRM) due to the low physiological abundance of NAAs.

Instrument Parameters:

  • Column: C18 Reverse Phase (e.g., Poroshell 120 EC-C18, 2.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 0–1 min 30% B; 1–8 min linear gradient to 100% B; hold 3 min.

MRM Transitions: | Analyte | Precursor Ion (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) | Product Ion (

) | Collision Energy (V) | | :--- | :--- | :--- | :--- | | N-Palmitoyl Phenylalanine | 402.3

| 164.1 (Phe fragment) | 20 | | N-Oleoyl Phenylalanine | 428.3

| 164.1 | 20 | | d5-Internal Standard | [M-H]

| [Fragment]

| 20 |[4]
Functional Uncoupling Assay (Seahorse XF)

To verify biological activity, measure the Oxygen Consumption Rate (OCR) in differentiated adipocytes.

  • Basal: Measure baseline respiration.

  • Oligomycin: Inject ATP synthase inhibitor (2 µM).

  • Treatment: Inject Pal-Phe (10–50 µM).

    • Positive Control: FCCP (1 µM).

    • Negative Control: Vehicle (DMSO).

  • Result: A spike in OCR after Pal-Phe injection (in the presence of Oligomycin) confirms uncoupling activity.

Data Summary: Kinetic & Physical Properties

The following table summarizes the key properties of Pal-Phe relative to its substrates and analogues.

ParameterPalmitoyl-Phe (C16:0-Phe)Oleoyl-Phe (C18:1-Phe)Notes
Molecular Weight 403.6 g/mol 429.6 g/mol
Primary Biosynthase PM20D1 (Extracellular)PM20D1 (Extracellular)PM20D1 shows broad acyl-chain specificity.[5]
LogP (Lipophilicity) ~6.5~6.2High lipophilicity requires albumin carrier in blood.[5]
Uncoupling Potency HighVery HighC18:1 often shows slightly higher potency in UCP1+ cells.[5]
Plasma Conc. 10–50 nM50–200 nMEndogenous levels are low; upregulated by cold/exercise.[5]

References

  • Long, J. Z., et al. (2016).[1][2] "The Secreted Enzyme PM20D1 Regulates Lipidated Amino Acid Uncouplers of Mitochondria."[2] Cell. [Link][2][5]

  • Long, J. Z., et al. (2018).[1] "Ablation of PM20D1 reveals N-acyl amino acid control of metabolism and nociception." Proceedings of the National Academy of Sciences (PNAS). [Link]

  • Kim, M., et al. (2020). "Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH." eLife. [Link][5]

  • Benson, K. K., et al. (2019).[6][1] "Natural human genetic variation determines basal and inducible expression of PM20D1." Proceedings of the National Academy of Sciences (PNAS). [Link]

  • Lin, H., et al. (2018). "N-Acyl Amino Acids Are Uncoupling Protein 1-Dependent Uncouplers of Oxidative Phosphorylation." Biochemistry. [Link][5]

Sources

N-Palmitoyl Phenylalanine: A Technical Guide to its Role in Cellular Signaling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Palmitoyl phenylalanine (NPP) is an endogenous N-acyl amide, a class of lipid signaling molecules gaining significant attention for their roles in regulating physiological and pathological processes.[1][2] Comprised of the saturated fatty acid palmitic acid linked to the amino acid L-phenylalanine, NPP is structurally related to other well-characterized bioactive lipids, such as the anti-inflammatory mediator Palmitoylethanolamide (PEA).[3][4][5] While initial research identified NPP's capacity to inhibit pre-mRNA splicing in cell-free lysates, this activity is not observed in intact cells, pointing towards its primary functions occurring within the complex milieu of cellular signaling.[3][4] This guide synthesizes the current understanding and strong mechanistic hypotheses surrounding NPP's role as a cell signaling modulator, focusing on its interaction with the nuclear receptor PPARα. We will explore the downstream consequences of this interaction, provide detailed protocols for its experimental validation, and discuss the implications for therapeutic development.

The Molecular Context: N-Acyl Amides as Signaling Ligands

N-acyl amides are a diverse family of lipid molecules involved in cell-to-cell communication.[1] They are typically synthesized "on-demand" in response to cellular stress or injury and act on a variety of receptors to modulate inflammation, pain, and metabolism.[6][7] The most studied members of this family, such as Anandamide and Palmitoylethanolamide (PEA), interact with a network of receptors including cannabinoid receptors, transient receptor potential (TRP) channels, and Peroxisome Proliferator-Activated Receptors (PPARs).[1][8][[“]] Given the structural homology of N-Palmitoyl phenylalanine to these compounds, its signaling functions can be largely inferred and investigated through the lens of these established pathways, primarily the PPARα axis.

The Primary Signaling Hub: Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

The most well-documented signaling target for saturated N-acyl amides like PEA, and thus the principal hypothesized target for NPP, is the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[8][[“]]

2.1 Mechanism of PPARα Activation

PPARα is a ligand-activated transcription factor belonging to the nuclear receptor superfamily, which serves as a master regulator of lipid metabolism and inflammatory responses.[10][11][12] Its activation by a ligand like NPP initiates a cascade of genomic events:

  • Ligand Binding: As a lipophilic molecule, NPP is expected to readily cross the cell membrane and bind to the Ligand Binding Domain (LBD) of PPARα, which may reside in the cytoplasm or the nucleus.

  • Heterodimerization: Upon ligand binding, PPARα undergoes a conformational change that promotes its heterodimerization with another nuclear receptor, the Retinoid X Receptor (RXR).[11]

  • DNA Binding: This PPARα/RXR heterodimer translocates to the nucleus (if not already present) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[11]

  • Transcriptional Regulation: The DNA-bound complex recruits a suite of co-activator proteins, which initiates the transcription of downstream genes involved in fatty acid oxidation and inflammation control. Conversely, PPARα can also repress the expression of pro-inflammatory genes by interfering with the activity of other transcription factors, such as NF-κB.[8][12]

PPAR_Activation_Pathway cluster_cell Cell cluster_cyto Cytoplasm cluster_nuc Nucleus NPP N-Palmitoyl Phenylalanine (NPP) PPARa_cyto PPARα NPP->PPARa_cyto Binds Complex_cyto PPARα-RXR Heterodimer PPARa_cyto->Complex_cyto Heterodimerizes with RXR_cyto RXR RXR_cyto->Complex_cyto PPRE PPRE (DNA) Complex_cyto->PPRE Translocates & Binds to DNA TargetGene Target Gene Transcription (e.g., ACOX1, CPT1) PPRE->TargetGene Initiates

Canonical PPARα signaling pathway initiated by a lipid ligand.

Downstream Cellular Consequences of NPP Action

The activation of PPARα by NPP is predicted to have two major downstream consequences: potent anti-inflammatory effects and the regulation of cellular metabolism.

3.1 Anti-Inflammatory Response

Uncontrolled inflammation is a key driver of numerous chronic diseases.[13] PPARα activation is a powerful mechanism for resolving inflammation.[10]

  • Transcriptional Repression of NF-κB: PPARα activation interferes with the pro-inflammatory NF-κB signaling pathway. This transrepression mechanism reduces the production of key inflammatory mediators, including cytokines like TNF-α, IL-1β, and IL-6, and enzymes like iNOS and COX-2.[8][14]

  • Macrophage Polarization: PPARα signaling can influence macrophage function, promoting a shift from a pro-inflammatory (M1) to an anti-inflammatory and tissue-reparative (M2) phenotype.[10]

  • Neuroinflammation Control: In the central nervous system, activation of PPARα on glial cells (microglia and astrocytes) can quell neuroinflammatory processes, which are implicated in neurodegenerative diseases.[8][15]

3.2 Metabolic Regulation

A primary role of PPARα is the genomic control of lipid metabolism, particularly in tissues with high fatty acid catabolism rates like the liver, heart, and skeletal muscle.[11][12]

  • Increased Fatty Acid Oxidation: PPARα activation upregulates genes encoding for enzymes involved in the peroxisomal and mitochondrial β-oxidation of fatty acids (e.g., ACOX1, CPT1).[16]

  • Amelioration of Steatosis: By promoting the breakdown of fatty acids, NPP-mediated PPARα activation can reduce lipid accumulation (steatosis) in hepatocytes, a key factor in metabolic diseases.[16]

  • Improved Insulin Sensitivity: By reducing intracellular lipid levels and inflammation, PPARα activation can lead to improved insulin signaling and overall glucose homeostasis.[12][16]

Downstream_Effects NPP N-Palmitoyl Phenylalanine PPARa PPARα Activation NPP->PPARa Inflammation Anti-Inflammatory Effects PPARa->Inflammation Metabolism Metabolic Regulation PPARa->Metabolism NFkB Inhibition of NF-κB Pathway Inflammation->NFkB Cytokines Reduced Pro-inflammatory Cytokine Production (TNF-α, IL-6) Inflammation->Cytokines FAO Increased Fatty Acid Oxidation Metabolism->FAO Steatosis Reduced Hepatic Steatosis FAO->Steatosis Insulin Improved Insulin Sensitivity Steatosis->Insulin

Key downstream effects of N-Palmitoyl Phenylalanine via PPARα.

Potential Secondary Signaling Targets: G-Protein Coupled Receptors

While PPARα represents the primary hypothesized target, the N-acyl amide family is known for its promiscuity. Related lipids like PEA and Oleoylethanolamide can also modulate the activity of G-protein coupled receptors (GPCRs), particularly the orphan receptor GPR55.[5][8][17][18] GPR55 activation can lead to the mobilization of intracellular calcium via Gq/11 and activation of the RhoA kinase pathway.[19] The potential interaction of NPP with GPR55 or other GPCRs remains an important area for future investigation and could reveal additional, non-genomic signaling mechanisms.

Experimental Validation: Core Methodologies

To rigorously test the hypothesis that NPP acts as a PPARα agonist, a series of well-defined experiments is required. The following protocols provide a self-validating workflow, moving from direct receptor activation to a functional cellular outcome.

5.1 Protocol: In Vitro PPARα Activation via Luciferase Reporter Assay

  • Scientific Rationale: This assay provides direct, quantifiable evidence of a compound's ability to activate the transcriptional function of PPARα in a controlled cellular environment. The intensity of the light produced is directly proportional to the degree of receptor activation.

  • Detailed Methodology:

    • Cell Line & Plasmids: Utilize a suitable host cell line (e.g., HEK293, COS-1) that has low endogenous PPARα expression.[20] Co-transfect cells with two plasmids:

      • An expression vector containing the full-length human PPARα gene.

      • A reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple PPRE repeats.

    • Cell Plating: Seed the transfected cells into a 96-well white, clear-bottom plate and allow them to adhere for 4-6 hours.[21]

    • Compound Preparation: Prepare a stock solution of N-Palmitoyl Phenylalanine in DMSO. Perform serial dilutions in serum-free cell culture medium to create 2x working concentrations. Include a known PPARα agonist (e.g., Wy-14,643) as a positive control and a vehicle control (e.g., 0.1% DMSO).[22]

    • Treatment: Remove the plating medium from the cells and add 100 µL of the 2x compound dilutions to the appropriate wells (resulting in a 1x final concentration).

    • Incubation: Incubate the plate for 22-24 hours at 37°C in a CO₂ incubator to allow for receptor activation and luciferase protein expression.[21]

    • Lysis & Detection: Discard the treatment media. Add a commercial luciferase lysis buffer to each well.[23] Following a brief incubation, add the luciferase substrate (luciferin) and immediately measure the light emission (luminescence) using a plate-reading luminometer.[21][23]

    • Data Analysis: Normalize the Relative Light Units (RLU) of each well to the vehicle control. Plot the normalized RLU against the log of the NPP concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (the concentration that elicits 50% of the maximal response).

Luciferase_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Transfect 1. Co-transfect cells with PPARα and PPRE-Luciferase Plasmids Plate 2. Plate transfected cells in 96-well plate Transfect->Plate Treat 3. Treat cells with NPP, Positive & Vehicle Controls Plate->Treat Incubate 4. Incubate for 24 hours Treat->Incubate Lyse 5. Lyse cells and add Luciferin substrate Incubate->Lyse Read 6. Read Luminescence (RLU) on Luminometer Lyse->Read Analyze 7. Normalize data and calculate EC₅₀ Read->Analyze

Workflow for a PPARα Luciferase Reporter Assay.

5.2 Protocol: Measuring Anti-Inflammatory Activity via Cytokine Suppression

  • Scientific Rationale: This functional assay connects the molecular event of PPARα activation to a key physiological consequence: the suppression of an inflammatory response. It validates that the signaling activity of NPP translates into a meaningful biological effect.

  • Detailed Methodology:

    • Cell Line: Use a relevant immune cell line, such as the murine macrophage line RAW 264.7 or human THP-1 monocytes differentiated into macrophages.

    • Plating: Seed cells in a 24-well plate and allow them to adhere and reach a quiescent state.

    • Pre-treatment: Treat the cells with various concentrations of NPP (and a vehicle control) for 1-2 hours. This "pre-loading" allows the compound to engage its target before the inflammatory stimulus.

    • Inflammatory Challenge: Add an inflammatory stimulus, most commonly Lipopolysaccharide (LPS) at a concentration of 10-100 ng/mL, to all wells except the negative control.

    • Incubation: Incubate for 6-24 hours, depending on the cytokine of interest (e.g., 6 hours for TNF-α, 24 hours for IL-6).

    • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

    • Quantification (ELISA): Use a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for the target cytokine (e.g., mouse TNF-α). Follow the manufacturer's instructions to quantify the cytokine concentration in each sample.

    • Data Analysis: Compare the cytokine concentrations in the LPS + NPP-treated wells to the LPS + vehicle-treated wells. Calculate the percent inhibition of cytokine release and determine the IC₅₀ (the concentration of NPP that causes 50% inhibition).

Quantitative Data Summary

The following table summarizes known quantitative data for N-Palmitoyl Phenylalanine and provides context for values that would be determined using the protocols described above.

ParameterTarget/AssayValueCommentReference
IC₅₀ pre-mRNA Splicing~150 µMObserved in cell-free HeLa cell nuclear lysates; not active in intact cells.[3][4]
EC₅₀ PPARα ActivationTo be determinedThis value would be derived from the Luciferase Reporter Assay. Related N-acyl amides typically show activity in the low micromolar range.N/A
IC₅₀ LPS-induced TNF-α ReleaseTo be determinedThis value would be derived from the Cytokine Suppression Assay.N/A

Therapeutic and Research Implications

The likely role of N-Palmitoyl Phenylalanine as a PPARα agonist positions it as a molecule of significant interest for drug development and basic research.

  • Therapeutic Potential: By simultaneously targeting lipid dysregulation and inflammation, NPP or optimized analogs could be valuable for treating complex metabolic disorders such as metabolic-associated fatty liver disease (MAFLD) and type 2 diabetes, where both pathologies are intertwined.[12][16] Its predicted anti-inflammatory and neuroprotective effects also suggest potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[8][12][15]

  • Research Directions: Future research should focus on confirming the direct binding and activation of PPARα by NPP. Head-to-head studies comparing its potency and efficacy with related lipids like PEA are warranted. Furthermore, investigating its activity on other potential targets, such as GPR55, will provide a more complete picture of its signaling profile and could uncover novel therapeutic avenues.

Conclusion

N-Palmitoyl Phenylalanine is an endogenous lipid molecule poised to be recognized as an important modulator of cellular signaling. Based on strong evidence from the broader class of N-acyl amides, its primary mechanism of action is the activation of the nuclear receptor PPARα. This engagement initiates a genomic program that potently suppresses inflammatory pathways and enhances fatty acid metabolism. These dual functions make NPP a compelling candidate for further investigation as a tool to understand cellular regulation and as a lead structure for the development of novel therapeutics targeting metabolic and inflammatory diseases. The experimental frameworks provided in this guide offer a clear path to rigorously validating these hypotheses and unlocking the full potential of this intriguing signaling molecule.

References

  • Clayton, P., et al. (2023). Therapeutic Use of Palmitoylethanolamide as an Anti-Inflammatory and Immunomodulator. MDPI. [Link]

  • What is Palmitoylethanolamide (PEA) mechanism of action?. Consensus. [Link]

  • Chen, X., et al. (2022). Protein palmitoylation: an emerging regulator of inflammatory signaling and diseases. Frontiers in Immunology. [Link]

  • Palmitoylethanolamide (PEA): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD. [Link]

  • The Role of PPAR Alpha in the Modulation of Innate Immunity. MDPI. [Link]

  • N-Lactoyl-Phenylalanine modulates lipid metabolism in microglia/macrophage via the AMPK-PGC1α-PPARγ pathway to promote recovery in mice with spinal cord injury. PMC. [Link]

  • N-Lactoyl Phenylalanine Disrupts Insulin Signaling, Induces Inflammation, and Impairs Mitochondrial Respiration in Cell Models. NIH. [Link]

  • N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons. PMC. [Link]

  • PPAR-α as a Key Nutritional and Environmental Sensor for Metabolic Adaptation. PMC. [Link]

  • Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. INDIGO Biosciences. [Link]

  • N-Acylamides. Wikipedia. [Link]

  • Palmitoylethanolamide in the Treatment of Pain and Its Clinical Application Prospects. PMC. [Link]

  • From Muscle to Macrophage: An Anti-inflammatory Role for the Metabolite N-lactoyl-phenylalanine in Inflammatory Bowel Disease. PMC. [Link]

  • GPR119 and GPR55 as Receptors for Fatty Acid Ethanolamides, Oleoylethanolamide and Palmitoylethanolamide. MDPI. [Link]

  • N-Acyl Amides from Neisseria meningitidis and Their Role in Sphingosine Receptor Signaling. PubMed. [Link]

  • PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases. Frontiers. [Link]

  • Palmitoylation of Ligands, Receptors, and Intracellular Signaling Molecules. ResearchGate. [Link]

  • Palmitoylethanolamide: A Multifunctional Molecule for Neuroprotection, Chronic Pain, and Immune Modulation. MDPI. [Link]

  • Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability. J-Stage. [Link]

  • Human Peroxisome Proliferator-Activated Receptor Alpha. Indigo Biosciences. [Link]

  • Activation of PPARα Ameliorates Hepatic Insulin Resistance and Steatosis in High Fructose–Fed Mice Despite Increased Endoplasmic Reticulum Stress. American Diabetes Association. [Link]

  • Cell Signalling Pathways. Portland Press. [Link]

  • Anti-Inflammatory, Antioxidant and Crystallographic Studies of N-Palmitoyl-Ethanol Amine (PEA) Derivatives. PMC. [Link]

  • Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor. PMC. [Link]

  • N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. PMC. [Link]

  • Luciferase Assay protocol. Emory University. [Link]

  • Phenylalanine impairs insulin signaling and inhibits glucose uptake through modification of IRβ. PMC. [Link]

  • Peroxisome Proliferator–Activated Receptor α Induces NADPH Oxidase Activity in Macrophages, Leading to the Generation of LDL with PPAR-α Activation Properties. ResearchGate. [Link]

  • High fat-fed GPR55 null mice display impaired glucose tolerance without concomitant changes in energy balance or insulin sensitivity but are less responsive to the effects of the cannabinoids rimonabant or Δ(9)-tetrahydrocannabivarin on weight gain. PeerJ. [Link]

  • GPR55 deficiency is associated with increased adiposity and impaired insulin signaling in peripheral metabolic tissues. PubMed Central. [Link]

  • Insulin Signalling Pathway | AKT/PI3k Signalling Pathway. YouTube. [Link]

  • Enzymatic Strategies for the Biosynthesis of N‐Acyl Amino Acid Amides. ResearchGate. [Link]

  • What is Phenylalanine mechanism of action?. Consensus. [Link]

  • Novel Peroxisome Proliferator-Activated Receptor Responsive Element-Luciferase Reporter Mouse Reveals Gender Specificity of Peroxisome Proliferator-Activated Receptor Activity in Liver. Molecular Endocrinology. [Link]

  • Role of N-Acylethanolamines in Cell Signaling. Karger Publishers. [Link]

Sources

The PM20D1-Lipid Axis: Technical Guide to N-Palmitoyl Phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Experimental Guide Author Role: Senior Application Scientist Subject: N-Palmitoyl Phenylalanine (Pal-Phe) Signaling & Analysis

Executive Summary

N-Palmitoyl phenylalanine (Pal-Phe) represents a distinct class of bioactive lipids known as N-acyl amino acids (NAAs). Unlike classical endocannabinoids (N-acyl ethanolamines) that primarily target G-protein coupled receptors (GPCRs), Pal-Phe functions through a unique bioenergetic mechanism. It acts as an endogenous chemical uncoupler of mitochondrial respiration, regulated by the secreted enzyme PM20D1 (Peptidase M20 Domain Containing 1).[1][2]

This guide provides a comprehensive technical framework for researching Pal-Phe, detailing its biosynthetic pathways, mitochondrial mechanism of action, chemical synthesis for standard generation, and quantitative lipidomics protocols.

Biochemistry & Biosynthesis: The PM20D1 Axis

The physiological concentration of Pal-Phe is tightly controlled by PM20D1, a bidirectional enzyme secreted by adipocytes. Understanding this enzymatic regulation is critical for experimental design, particularly when using PM20D1 knockout or overexpression models.

The Enzymatic Pathway

PM20D1 functions as a synthase/hydrolase.[1] In the presence of excess fatty acids and amino acids (e.g., post-prandial states), it catalyzes the condensation reaction. Conversely, it hydrolyzes NAAs back into their constituents.[3]

  • Substrates: Palmitate (C16:0) + Phenylalanine.[1][4][5][6]

  • Enzyme: PM20D1 (Secreted).[1][2]

  • Location: Circulating plasma; enriched in brown/beige adipose tissue microenvironment.[1]

Signaling Topology (Graphviz Visualization)

The following diagram illustrates the bidirectional regulation and downstream mitochondrial targeting.

PM20D1_Axis cluster_inputs Substrates cluster_mito Mitochondrial Matrix Palmitate Palmitate (C16:0) PM20D1 PM20D1 Enzyme (Bidirectional) Palmitate->PM20D1 Phe L-Phenylalanine Phe->PM20D1 PalPhe N-Palmitoyl Phenylalanine (Pal-Phe) PM20D1->PalPhe Condensation SLC25 SLC25 Carrier (ANT1/ANT2) PalPhe->SLC25 Ligand Binding Protons H+ Influx SLC25->Protons Protonophore Activity Resp Uncoupled Respiration Protons->Resp Increased OCR

Figure 1: The PM20D1 biosynthetic axis. Pal-Phe is synthesized from free fatty acids and amino acids, subsequently binding to mitochondrial SLC25 carriers to induce proton leak.

Mechanism of Action: Chemical Uncoupling

While many lipid mediators signal via plasma membrane receptors (GPCRs), Pal-Phe exhibits a distinct intracellular mechanism. It functions as a protonophore .

The SLC25 Interaction

Research indicates that Pal-Phe does not require UCP1 (Uncoupling Protein 1) to increase metabolic rate. Instead, it interacts with the SLC25 family of mitochondrial carriers, specifically the Adenine Nucleotide Translocators (ANT1/ANT2).

  • Binding: Pal-Phe binds to the carrier protein on the inner mitochondrial membrane.

  • Proton Translocation: The anionic headgroup of Pal-Phe accepts a proton in the intermembrane space (low pH).

  • Flip-Flop: The neutral, protonated lipid flips to the matrix side.

  • Release: The proton is released into the matrix (high pH), dissipating the proton motive force and stimulating respiration (heat generation) without ATP production.

Technical Protocol: Chemical Synthesis of Pal-Phe

To study Pal-Phe, researchers often require high-purity standards which may be costly to purchase. The following protocol utilizes a mixed anhydride coupling method, which is robust for lipid-amino acid conjugation.

Objective: Synthesize N-palmitoyl-L-phenylalanine (>95% purity).

Reagents[4]
  • Palmitic acid (1.0 eq)

  • L-Phenylalanine methyl ester HCl (1.1 eq)

  • Isobutyl chloroformate (1.1 eq)

  • N-Methylmorpholine (NMM) (2.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Lithium Hydroxide (LiOH)

Step-by-Step Workflow
  • Activation: Dissolve Palmitic acid (1 mmol) in anhydrous THF (10 mL) under nitrogen at -15°C. Add NMM (1.1 mmol) followed by Isobutyl chloroformate (1.1 mmol). Stir for 15 minutes to form the mixed anhydride.

  • Coupling: Add L-Phenylalanine methyl ester HCl (1.1 mmol) and NMM (1.1 mmol) to the mixture. Allow to warm to room temperature and stir for 4 hours.

  • Workup: Evaporate THF. Dissolve residue in Ethyl Acetate.[5] Wash sequentially with 1N HCl, 5% NaHCO3, and Brine. Dry over Na2SO4 and concentrate.

  • Hydrolysis (Saponification): Dissolve the resulting ester in THF:Water (3:1). Add LiOH (2 eq) and stir at room temperature for 2 hours (monitored by TLC).

  • Purification: Acidify to pH 2 with 1N HCl. Extract with Ethyl Acetate.[4][5] Recrystallize from Hexane/Ethyl Acetate to obtain pure N-Palmitoyl Phenylalanine.

Technical Protocol: LC-MS/MS Quantification

Accurate quantification requires liquid chromatography-tandem mass spectrometry (LC-MS/MS). Due to the lipophilic nature of Pal-Phe, a reverse-phase C18 approach is standard.

Internal Standard (Critical): Use d5-N-Palmitoyl Phenylalanine or N-heptadecanoyl phenylalanine to correct for extraction efficiency and ionization suppression.

Extraction (Plasma/Tissue)
  • Lysis: Homogenize tissue or spike plasma (50 µL) with 200 µL ice-cold Methanol containing the Internal Standard (100 nM).

  • Precipitation: Vortex for 30s and incubate at -20°C for 1 hour to precipitate proteins.

  • Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Injection: Transfer supernatant to a glass vial. Inject 5 µL.

LC-MS/MS Parameters[1]
ParameterSetting
Column C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Ionization Electrospray Ionization (ESI), Negative Mode
Gradient 0-1 min: 30% B; 1-8 min: linear to 100% B; 8-10 min: hold 100% B
MRM Transitions

The detection relies on the loss of the amino acid headgroup or the fatty acid chain. In negative mode, the parent ion is [M-H]-.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Identity
Pal-Phe 402.3164.120[M-H]- → Phe Fragment
d5-Pal-Phe (IS) 407.3169.120Internal Standard
Analytical Workflow Diagram

LCMS_Workflow Sample Biological Sample (Plasma/Tissue) Extract Extraction (MeOH + Internal Std) Sample->Extract Centrifuge Centrifugation (Protein Removal) Extract->Centrifuge LC LC Separation (C18 Column) Centrifuge->LC MS MS/MS Detection (MRM: 402.3 -> 164.1) LC->MS Data Quantification (Peak Area Ratio) MS->Data

Figure 2: Lipidomics workflow for the extraction and quantification of N-Palmitoyl Phenylalanine.

Therapeutic Implications

The pharmacological relevance of Pal-Phe lies in its ability to decouple nutrient oxidation from ATP synthesis.

  • Obesity: By increasing energy expenditure via mitochondrial uncoupling, Pal-Phe analogs are investigated as anti-obesity agents that mimic the benefits of exercise or cold exposure.

  • Glucose Homeostasis: Enhanced mitochondrial respiration in skeletal muscle improves insulin sensitivity.

  • Safety Profile: Unlike systemic chemical uncouplers (e.g., DNP) which are toxic, NAAs like Pal-Phe are enzymatically regulated by PM20D1, potentially offering a wider therapeutic window.

References

  • Long, J. Z., et al. (2016). The Secreted Enzyme PM20D1 Regulates Lipidated Amino Acid Uncouplers of Mitochondria. Cell, 166(2), 424–435. [Link]

  • Lin, Y., et al. (2018). Ablation of PM20D1 reveals N-acyl amino acid control of metabolism and nociception.[2] Proceedings of the National Academy of Sciences, 115(38), E8929–E8936. [Link]

  • Keipert, S., & Ost, M. (2021). Stress-induced thermogenesis: A new role for N-acyl amino acids. Molecular Metabolism, 53, 101264. [Link]

  • Tan, B., et al. (2010). Discovery of N-acyl amino acids as novel signaling lipids with anti-obesity properties. Chemistry & Biology, 17(11), 1236-1246. [Link]

Sources

natural sources and identification of N-Palmitoyl phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a rigorous operational resource for researchers and drug development professionals. It synthesizes chemical biology, lipidomics, and analytical chemistry into a cohesive narrative.

Sources, Bioactivity, and Analytical Identification

Executive Summary

N-Palmitoyl phenylalanine (Pal-Phe) is a bioactive lipoamino acid belonging to the N-acyl amino acid (NAAA) family. Structurally composed of palmitic acid (C16:0) conjugated to L-phenylalanine, it functions as an endogenous signaling lipid within the "endocannabinoidome." Unlike classical endocannabinoids that target cannabinoid receptors, Pal-Phe and related NAAAs regulate energy homeostasis and mitochondrial uncoupling via the enzymatic activity of PM20D1 (Peptidase M20 domain-containing 1). This guide details the natural occurrence of Pal-Phe, its biosynthetic regulation, and a validated LC-MS/MS workflow for its extraction and quantification in biological matrices.

Chemical Identity & Biological Context[1][2][3][4][5][6][7]

Structural Classification

Pal-Phe is an amphipathic conjugate merging a lipophilic fatty acid tail with a polar amino acid headgroup. This structure facilitates membrane intercalation while retaining specific recognition motifs for enzymatic processing.

  • IUPAC Name: N-(1-Oxohexadecyl)-L-phenylalanine

  • Molecular Formula: C₂₅H₄₁NO₃

  • Molecular Weight: 403.6 g/mol

  • CAS Number: 37571-96-3[1]

  • Key Moiety: Amide bond linking the carboxyl group of palmitate to the

    
    -amino group of phenylalanine.
    
Physiological Mechanism (The PM20D1 Axis)

The biological abundance of Pal-Phe is tightly regulated by PM20D1, a secreted enzyme exhibiting bidirectional synthase and hydrolase activity.

  • Biosynthesis: PM20D1 catalyzes the condensation of free palmitate and phenylalanine.

  • Hydrolysis: The same enzyme hydrolyzes Pal-Phe back into its constituents, acting as a metabolic switch.

  • Signaling: Pal-Phe promotes mitochondrial respiration uncoupling independent of UCP1, driving thermogenesis and energy expenditure.

Natural Sources

Mammalian Reservoirs

In mammalian systems, Pal-Phe is not merely a structural lipid but a circulating hormone-like signal.

  • Plasma: Circulates in association with albumin and lipoproteins (HDL/LDL).

  • Tissues: Detected in liver, brain, and brown adipose tissue (BAT). Its concentration fluctuates with metabolic status (e.g., cold exposure, diet).

Environmental & Microbial Sources

Pal-Phe has been identified across diverse biological kingdoms, suggesting an evolutionarily conserved role in stress signaling or defense.

  • Microbiota: Produced by specific soil bacteria (e.g., Bradyrhizobium spp.) and commensal gut flora.

  • Insects: Found in Drosophila melanogaster.

  • Plants: Identified in bamboo (Phyllostachys pubescens), potentially acting as an allelopathic agent or stress response metabolite.

Analytical Identification Strategy

The accurate identification of Pal-Phe requires distinguishing it from isobaric lipids and structural isomers. The following protocols prioritize sensitivity and specificity using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol A: Chemical Synthesis of Reference Standard

To validate biological signals, a synthetic standard is required. The Schotten-Baumann reaction provides a high-yield, robust synthesis route.[2]

Reagents: L-Phenylalanine, Palmitoyl chloride, NaOH (1M), Acetone/Water. Step-by-Step:

  • Dissolve L-Phenylalanine (10 mmol) in 1M NaOH (20 mL) at 0°C.

  • Add Palmitoyl chloride (11 mmol) dropwise while vigorously stirring.

  • Simultaneously add 1M NaOH to maintain pH > 10.

  • Stir for 2 hours at room temperature.

  • Acidify to pH 2 with HCl (6M) to precipitate the N-acyl product.

  • Extract with Ethyl Acetate (3x), wash with brine, dry over MgSO₄, and recrystallize from Ethanol.

  • Validation: Confirm structure via ¹H-NMR and exact mass MS.

Protocol B: Extraction from Biological Matrices

Optimized for recovery of amphipathic lipids from plasma or tissue.

Solvent System: Acetonitrile (ACN) / Methanol (MeOH).[3][4]

  • Plasma: Add 160 µL of cold ACN:MeOH (1:1 v/v) to 30 µL of plasma.

  • Tissue: Homogenize 20 mg tissue in 500 µL ACN:MeOH:Water (2:2:1 v/v/v).

  • Process: Vortex vigorously for 30 seconds; incubate at -20°C for 1 hour to precipitate proteins.

  • Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Reconstitution: Transfer supernatant to a glass vial. If concentration is low, dry under N₂ gas and reconstitute in 50 µL MeOH.

Protocol C: LC-MS/MS Quantification

Targeted Multiple Reaction Monitoring (MRM) is the gold standard for specificity.

  • Instrument: Triple Quadrupole MS (e.g., Agilent 6495 or Sciex 6500+).

  • Ionization: Electrospray Ionization (ESI) in Negative Mode (-).

    • Rationale: The carboxylic acid moiety deprotonates readily ([M-H]⁻), providing better sensitivity than positive mode for this class.

  • Chromatography: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[5]

    • Gradient: 30% B to 95% B over 8 minutes.

MS Transitions (MRM Table):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Type
Pal-Phe 402.3 ([M-H]⁻)164.1 (Phe anion)25Quantifier
Pal-Phe 402.3 ([M-H]⁻)255.2 (Palmitate)30Qualifier
d5-Phe 170.1 125.1 20Int. Std.

Note: The transition 402.3 -> 164.1 corresponds to the cleavage of the amide bond, releasing the phenylalanine moiety.

Data Visualization

Biosynthetic Regulation (PM20D1 Axis)

The following diagram illustrates the bidirectional regulation of Pal-Phe by PM20D1 and its downstream metabolic effects.

PM20D1_Pathway cluster_substrates Substrates Palmitate Palmitate (Free Fatty Acid) PM20D1 PM20D1 Enzyme (Synthase/Hydrolase) Palmitate->PM20D1 Phe L-Phenylalanine (Amino Acid) Phe->PM20D1 PalPhe N-Palmitoyl Phenylalanine (Pal-Phe) PM20D1->PalPhe Condensation PalPhe->PM20D1 Hydrolysis Mito Mitochondrial Uncoupling PalPhe->Mito Activation Thermogenesis Thermogenesis & Energy Expenditure Mito->Thermogenesis

Caption: PM20D1 regulates the reversible condensation of Palmitate and Phenylalanine to form Pal-Phe, driving metabolic uncoupling.

Analytical Workflow

This flow details the critical steps from sample collection to data acquisition.

Analytical_Workflow Sample Biological Sample (Plasma/Tissue) Extract Extraction ACN:MeOH (1:1) Sample->Extract Centrifuge Centrifugation 14,000 x g, 4°C Extract->Centrifuge Supernatant Isolate Supernatant (Remove Protein) Centrifuge->Supernatant LC LC Separation C18 Column Supernatant->LC MS MS/MS Detection ESI(-) MRM: 402.3 -> 164.1 LC->MS Data Quantification vs Synthetic Std MS->Data

Caption: Step-by-step lipidomics workflow for the isolation and specific detection of N-Palmitoyl phenylalanine.

References

  • Long, J. Z., et al. (2016). "The Secreted Enzyme PM20D1 Regulates Lipidated Amino Acid Uncouplers of Mitochondria." Cell. Link

  • Kim, M. J., et al. (2020). "A Plasma Protein Network Regulates PM20D1 and N-Acyl Amino Acid Bioactivity."[6] Nature Metabolism. Link

  • Tan, B., et al. (2010). "Discovery and Characterization of N-Acyl Amino Acids as Endogenous Signaling Molecules." Journal of Biological Chemistry. Link

  • Cohen, P., et al. (2017). "N-acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes." Molecular Pharmacology. Link

  • Lin, Y., et al. (2018). "Ablation of PM20D1 Reveals N-Acyl Amino Acid Control of Metabolism and Nociception."[7][8] Proceedings of the National Academy of Sciences (PNAS). Link

Sources

physical and chemical properties of N-Palmitoyl phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Physicochemical Profiling of N-Palmitoyl Phenylalanine

Executive Summary

N-Palmitoyl Phenylalanine (Pal-Phe) is a lipoamino acid conjugate comprising a palmitic acid tail (C16) linked via an amide bond to the amino group of L-phenylalanine. It belongs to the class of Low Molecular Weight Organogelators (LMOGs) . Unlike polymeric gelators that rely on entanglement, Pal-Phe self-assembles into fibrillar networks through non-covalent interactions (hydrogen bonding and


-

stacking), making it a critical material in supramolecular chemistry, lipid nanoparticle engineering, and transdermal drug delivery.

Key Identifiers:

  • CAS Number: 37571-96-3[1][2][3]

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 403.6 g/mol [1]

  • Synonyms: N-Hexadecanoyl-L-phenylalanine, Palmitoyl-Phe.[1][2]

Physicochemical Characterization

The amphiphilic nature of Pal-Phe, combining a hydrophobic alkyl chain with an aromatic amino acid headgroup, dictates its solubility and phase behavior.

Physical Constants
PropertyValue / DescriptionNotes
Physical State White Crystalline SolidPowder form at room temperature.
Solubility (Water) InsolubleHydrophobic tail dominates; requires pH > 7.0 (ionization) for dissolution.
Solubility (Ethanol) Sparingly Soluble1–10 mg/mL; solubility increases with temperature.
Solubility (Oils) Soluble (with heat)Soluble in rapeseed/sunflower oil > T_sol; forms oleogels upon cooling.
pKa (Carboxyl) ~3.5 – 4.0Estimated.[4] Acylation removes the zwitterionic character of Phe, leaving a free carboxylic acid.
LogP ~8.5Highly lipophilic (Calculated).
Thermal & Rheological Properties (Gel State)

Pal-Phe is a "supergelator," capable of structuring large volumes of solvent at low concentrations.

  • Critical Gelation Concentration (CGC):

    • Rapeseed Oil: ~1.0 wt%[4]

    • Aqueous Systems: Can form hydrogels at concentrations as low as 0.025% w/v (triggered by pH switch).[5]

  • Phase Transitions (2 wt% in Oil):

    • Sol-Gel Transition (

      
      ):  ~8.5°C (upon cooling).
      
    • Enthalpy of Gelation (

      
      ):  27.3 kJ/mol (indicative of strong H-bond networks).
      
  • Rheology:

    • Storage Modulus (

      
      ):  Dominates over Loss Modulus (
      
      
      
      ) in the gel state (
      
      
      ), confirming a viscoelastic solid structure.
    • Frequency Dependence:

      
       is largely independent of frequency in the gel state, characteristic of a "strong physical gel."[6]
      

Self-Assembly Mechanism

The gelation of Pal-Phe is driven by a hierarchical self-assembly process. The molecule acts as a "molecular brick," stacking to form fibers that entangle into a 3D network.

Driving Forces:

  • Hydrogen Bonding: Occurs between the amide proton (-NH) and the carbonyl oxygen (-C=O) of adjacent molecules.

  • 
    -
    
    
    
    Stacking:
    The phenyl rings of the phenylalanine moiety stack (T-shaped or parallel-displaced), providing structural rigidity.
  • Van der Waals Forces: The long palmitoyl chains interdigitate, stabilizing the assembly in non-polar solvents (oleogels).

SelfAssembly cluster_forces Driving Forces Monomer Pal-Phe Monomer (Amphiphilic) Dimers Dimer Formation (H-Bonding) Monomer->Dimers Intermolecular H-Bonds Fibrils Nanofibrils (Pi-Stacking + VdW) Dimers->Fibrils Stacking & Aggregation Network 3D Gel Network (Entanglement) Fibrils->Network Fiber Entanglement Gel Supramolecular Gel (Solvent Trapped) Network->Gel Solvent Immobilization H_Bond Amide-Amide H-Bonds Pi_Stack Phenyl Pi-Stacking VdW Alkyl Chain VdW

Caption: Hierarchical self-assembly pathway of Pal-Phe from monomeric dispersion to supramolecular gel network.

Synthesis Protocol

Method: Schotten-Baumann Reaction Objective: Acylation of L-Phenylalanine with Palmitoyl Chloride.

Reagents:

  • L-Phenylalanine[1][2][3][7][8][9]

  • Palmitoyl Chloride[2]

  • Sodium Hydroxide (NaOH)

  • Acetone/Water (Solvent system)

Step-by-Step Workflow:

  • Solubilization: Dissolve L-Phenylalanine (1.0 eq) in a 1:1 mixture of Water/Acetone containing NaOH (2.2 eq). Chill to 0°C.

  • Acylation: Dropwise addition of Palmitoyl Chloride (1.1 eq) over 30 minutes while maintaining pH > 10 (add additional NaOH if necessary).

  • Reaction: Stir vigorously at room temperature for 2–4 hours.

  • Precipitation: Acidify the mixture to pH ~2.0 using 1M HCl. The Pal-Phe will precipitate as a white solid.

  • Purification: Filter the precipitate. Wash with water (to remove salts) and hexane (to remove unreacted fatty acid).

  • Recrystallization: Recrystallize from hot ethanol to obtain pure N-Palmitoyl-L-phenylalanine.

Applications in Research & Development

Drug Delivery (Nanocarriers)

Pal-Phe is used to engineer Solid Lipid Nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).

  • Mechanism: Its amphiphilic structure allows it to encapsulate hydrophobic drugs within the lipid core while the phenylalanine headgroup interfaces with the aqueous phase.

  • Utility: Enhances the bioavailability of poorly water-soluble drugs and permits sustained release profiles.

Oleogels (Food & Cosmetics)

As an efficient organogelator, Pal-Phe can structure edible oils (e.g., rapeseed, sunflower) into solid-like gels without generating trans-fats.

  • Cosmetic Use: Provides texture and stability to oil-based formulations (serums, balms) without using synthetic polymers. It is distinct from Undecylenoyl Phenylalanine (Sepiwhite), which is primarily a skin-brightening agent, though Pal-Phe shares the lipoamino acid backbone.

Biological Activity

Research indicates Pal-Phe acts as a splicing inhibitor in specific cellular contexts.[2]

  • Target: Inhibits pre-mRNA splicing in HeLa cell nuclear lysates (

    
    ).[2][3]
    
  • Note: This activity is currently a research tool and not a clinical indication.

References

  • Schwaller, D., et al. (2023). Impact of polymorphism in oleogels of N-palmitoyl-L-phenylalanine. Soft Matter, 19, 4277-4285.[10] Retrieved from [Link]

  • PubChem. N-Palmitoyl phenylalanine (Compound CID 181534). National Library of Medicine. Retrieved from [Link]

  • Effenberger, K.A., et al. (2015). The natural product N-palmitoyl-L-leucine selectively inhibits late assembly of human spliceosomes. Journal of Biological Chemistry, 290(46). (Cited for mechanism analogy). Retrieved from [Link]

Sources

N-Palmitoyl Phenylalanine: Neuronal Bioenergetics & Signaling

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action of N-Palmitoyl Phenylalanine (Pal-Phe) in neurons. It moves beyond generic descriptions to focus on the specific bioenergetic and neuromodulatory pathways governed by the PM20D1-NAAA axis and the Endocannabinoid Entourage Effect .

Content Type: Technical Whitepaper Subject: Lipid Neuropharmacology / Mitochondrial Uncoupling Status: Validated Mechanisms & Experimental Protocols

Executive Summary

N-Palmitoyl phenylalanine (Pal-Phe) is a bioactive lipoamino acid belonging to the N-acyl amino acid (NAAA) family. Unlike classical neurotransmitters that act solely via plasma membrane receptors, Pal-Phe exhibits a dual mechanism of action in neurons:

  • Mitochondrial Uncoupling (Primary): It acts as an endogenous chemical uncoupler, regulating neuronal bioenergetics and reactive oxygen species (ROS) independent of UCP1.

  • Neuromodulation (Secondary): It functions via the "entourage effect," inhibiting the degradation of endocannabinoids and potentially modulating TRP channels.

This guide dissects these mechanisms, providing the causal logic and experimental frameworks required for investigation.

Chemical Biology & Biosynthesis

Pal-Phe is formed by the conjugation of palmitic acid (C16:0) and L-phenylalanine.[1] Its levels are tightly regulated by the enzymatic crosstalk between PM20D1 (Peptidase M20 Domain Containing 1) and FAAH (Fatty Acid Amide Hydrolase).

The PM20D1 Biosynthetic Node

Recent authoritative studies (Nomura et al.) have identified PM20D1 as the primary regulator of Pal-Phe.

  • Synthesis: PM20D1 catalyzes the condensation of free palmitate and phenylalanine.

  • Hydrolysis: It is a bidirectional enzyme; it also hydrolyzes Pal-Phe back into its constituents.

  • Neuronal Relevance: While PM20D1 is secreted, Pal-Phe crosses the blood-brain barrier (BBB) and is also generated locally in brain tissue, influencing neuronal metabolic states.

Primary Mechanism: Mitochondrial Uncoupling

The most distinct and potent action of Pal-Phe in neurons is its ability to uncouple mitochondrial respiration. This is a critical homeostatic mechanism for preventing excitotoxicity and managing oxidative stress.

Mechanism of Action[2][3][4]
  • Protonophore Activity: Pal-Phe integrates into the mitochondrial inner membrane (MIM).

  • UCP1-Independence: Unlike brown adipose tissue which relies on Uncoupling Protein 1 (UCP1), Pal-Phe mediates proton conductance directly or via interaction with the Adenine Nucleotide Translocase (ANT).

  • Bioenergetic Shift: By dissipating the proton gradient (

    
    ) without ATP synthesis, Pal-Phe increases oxygen consumption (respiration) while reducing ROS production. In neurons, mild uncoupling is neuroprotective, preventing the mitochondrial Ca2+ overload associated with ischemia and neurodegeneration.
    
Visualization: The PM20D1-Mitochondrial Axis

The following diagram illustrates the lifecycle of Pal-Phe and its action on the mitochondrial membrane.

PalPhe_Mechanism cluster_extracellular Extracellular / Cytosol cluster_mitochondria Mitochondrial Inner Membrane (MIM) Palmitate Palmitate (C16:0) PM20D1 Enzyme: PM20D1 (Synthase/Hydrolase) Palmitate->PM20D1 Phe L-Phenylalanine Phe->PM20D1 PalPhe N-Palmitoyl Phenylalanine (Pal-Phe) PM20D1->PalPhe Condensation PalPhe->PM20D1 Hydrolysis FAAH Enzyme: FAAH (Degradation) PalPhe->FAAH Degradation Uncoupling Proton Leak (Uncoupling) PalPhe->Uncoupling Translocates to MIM ProtonGradient H+ Gradient (High Potential) ProtonGradient->Uncoupling Dissipated by Pal-Phe ATP ATP Synthesis (Reduced Efficiency) Uncoupling->ATP Reduces ROS ROS Production (Decreased) Uncoupling->ROS Inhibits

Caption: Pal-Phe biosynthesis via PM20D1 and its downstream effect on mitochondrial proton leak, reducing ROS and modulating ATP.

Secondary Mechanism: The Entourage Effect & Neuromodulation

Beyond mitochondria, Pal-Phe modulates signaling via the "Entourage Effect."

FAAH Substrate Competition

Pal-Phe is a substrate for Fatty Acid Amide Hydrolase (FAAH).

  • Mechanism: By competing for the active site of FAAH, Pal-Phe slows the degradation of Anandamide (AEA) , a primary endocannabinoid.

  • Outcome: Increased local concentrations of AEA leads to enhanced activation of CB1 and CB2 receptors. This indirect signaling contributes to analgesia and anti-inflammatory effects in neuronal circuits.

Putative Receptor Targets

While specific high-affinity receptors for Pal-Phe are less defined than for N-arachidonoyl glycine, structural homology suggests interaction with:

  • TRP Channels (Transient Receptor Potential): Likely modulation of TRPC5 or TRPV1, influencing calcium influx in sensory neurons.[2]

  • GPR Targets: Potential allosteric modulation of GPR18 or GPR55, though this remains an area of active characterization.

Experimental Protocols

To validate these mechanisms in a research setting, the following self-validating protocols are recommended.

Protocol A: Targeted Lipidomics (LC-MS/MS)

Quantification of Pal-Phe levels in neuronal tissue.

  • Extraction: Homogenize 10-20 mg of neuronal tissue in 1 mL of 2:1:1 chloroform:methanol:PBS containing internal standard (e.g., d5-N-palmitoyl phenylalanine).

  • Separation: Centrifuge at 2,500 x g for 10 min. Collect the organic (lower) phase. Dry under N2 gas.

  • Reconstitution: Resuspend in 100 µL methanol.

  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (e.g., Gemini 5µm, 50x2 mm).

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

    • Transition: Monitor specific MRM transition for Pal-Phe (Precursor -> Product ion). Note: Determine exact m/z based on [M-H]- or [M+H]+ mode.

Protocol B: Mitochondrial Respiration Assay (Seahorse XF)

Validation of uncoupling activity.

  • Cell Prep: Plate primary cortical neurons or neuroblastoma cells (e.g., SH-SY5Y) in XF96 plates (20,000 cells/well).

  • Compound Prep: Prepare Pal-Phe in DMSO. Final assay concentration range: 10 µM - 50 µM.

  • Assay Workflow:

    • Basal Respiration: Measure Oxygen Consumption Rate (OCR).

    • Injection A (Oligomycin): Inhibits ATP synthase. (Expect OCR drop).

    • Injection B (Pal-Phe): Critical Step. If Pal-Phe acts as an uncoupler, OCR should increase despite Oligomycin presence (mimicking FCCP).

    • Injection C (Rotenone/Antimycin A): Shuts down ETC to determine non-mitochondrial respiration.

  • Validation: Compare Pal-Phe induced OCR spike against a vehicle control (DMSO) and a positive control (FCCP).

Data Summary Table: Expected Physiological Effects
ParameterEffect of Pal-PheMechanism
Mitochondrial OCR Increase Protonophore / Uncoupling
ATP Production Decrease (Mild)Dissipation of

ROS Levels Decrease Reduced electron stalling in ETC
Anandamide Levels Increase FAAH Competition (Entourage Effect)
Neuronal Excitability Modulation TRP channel / Indirect CB1 activation

References

  • Long, J. Z., et al. (2016). The Secreted Enzyme PM20D1 Regulates Lipidated Amino Acid Uncouplers of Mitochondria. Cell.[2][3][4][5][6][7] Link

  • Waluk, D. P., et al. (2020). Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH. PNAS. Link

  • Bradshaw, H. B., et al. (2009). N-Acyl amino acids: metabolism, molecular targets, and role in biological processes. Biomolecules.[8][2][3][4][5][6][7][9][10][11][12][13] Link

  • Ho, W. S., et al. (2008). Entourage effects of N-palmitoylethanolamide and N-oleoylethanolamide on anandamide signaling. European Journal of Pharmacology.[8] Link

  • Lin, L., et al. (2018). Ablation of PM20D1 reveals N-acyl amino acid control of metabolism and nociception. PNAS. Link

Sources

Structural Analogs of N-Palmitoyl Phenylalanine: A Technical Guide to Design, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Palmitoyl phenylalanine (Pal-Phe) represents a critical class of lipoamino acids (LAAs) that bridge the gap between small-molecule surfactants and peptide-based hydrogelators. Its amphiphilic structure—comprising a hydrophobic C16 palmitoyl tail and an aromatic phenylalanine head group—enables spontaneous self-assembly into supramolecular structures such as nanofibers, micelles, and vesicular nanocarriers.

This guide provides a rigorous technical analysis of Pal-Phe and its structural analogs. It is designed for researchers aiming to exploit these molecules for controlled drug delivery, transdermal permeation enhancement, and biomimetic material synthesis.

Part 1: Structural Activity Relationship (SAR) & Design Principles

The functional versatility of Pal-Phe analogs stems from the delicate balance between solvophobic and solvophilic forces. Modifications to specific domains alter the critical micelle concentration (CMC), gel-sol transition temperature (


), and biological degradation rates.
The Tripartite Structure

We analyze the molecule in three distinct domains: the Lipid Tail, the Linker, and the Amino Acid Head.

Structural DomainModification StrategyPhysicochemical Impact
Lipid Tail Chain length variation (C12–C18)Hydrophobicity: Longer chains (C16, C18) increase Van der Waals packing, raising

and stability. Shorter chains (C10-C12) lower CMC but may disrupt gelation.
Unsaturation (e.g., Oleyl)Fluidity: Introduction of cis-double bonds creates "kinks," preventing tight packing and lowering melting points (useful for liquid crystalline phases).
Linker Amide vs. EsterStability: Amide bonds (standard) are resistant to rapid hydrolysis. Ester analogs are biodegradable but less stable in aqueous buffers.
Head Group Phenylalanine (Phe)Pi-Stacking: The aromatic ring is crucial for 1D fibril growth via

-

interactions.[1]
Chirality (L- vs. D-Phe)Supramolecular Chirality: L-isomers typically form left-handed helices. Racemic mixtures often fail to gel due to packing disruption.
Fluorination (F-Phe)Self-Assembly: Fluorination of the aromatic ring enhances hydrophobicity and alters stacking geometry, often yielding stiffer hydrogels.
Mechanism of Self-Assembly

The self-assembly of Pal-Phe analogs follows a "zipper" mechanism driven by three non-covalent forces:

  • Hydrogen Bonding: Occurs between the amide -NH and -C=O groups of adjacent molecules.

  • 
    -
    
    
    
    Stacking:
    The phenylalanine rings stack to stabilize the core of the fibril.
  • Van der Waals Forces: The palmitoyl tails interdigitate to exclude water.

SelfAssembly Monomer Free Monomer (Amphiphilic) Dimer Dimerization (H-Bonding) Monomer->Dimer Concentration > CMC Nucleation Nucleation (Stacking) Dimer->Nucleation Thermodynamic Trigger Fibril Nanofibril Elongation (1D Growth) Nucleation->Fibril Pi-Pi Stacking Network 3D Network (Hydrogel) Fibril->Network Entanglement

Figure 1: The hierarchical self-assembly pathway of N-Palmitoyl phenylalanine from monomer to hydrogel network.

Part 2: Synthesis Strategies

While solid-phase synthesis is possible, it is cost-prohibitive for LAAs. The Schotten-Baumann reaction remains the industrial and laboratory standard due to its scalability and high yield.

Protocol: Modified Schotten-Baumann Synthesis

This protocol describes the synthesis of N-Palmitoyl-L-Phenylalanine.

Reagents:

  • L-Phenylalanine (1.0 eq)[2]

  • Palmitoyl Chloride (1.1 eq)

  • Sodium Hydroxide (NaOH)

  • Acetone/Water (1:1 v/v mix)

  • Hydrochloric Acid (1M HCl)

Step-by-Step Methodology:

  • Solubilization: Dissolve L-Phenylalanine in a 1:1 mixture of acetone and 1.0 M NaOH. The base deprotonates the amine, making it nucleophilic.

    • Critical Control: Maintain temperature at 0–5°C using an ice bath to prevent hydrolysis of the acid chloride.

  • Acylation: Dropwise addition of Palmitoyl Chloride over 30 minutes.

    • pH Maintenance: Simultaneously add NaOH to keep pH > 10. If pH drops, the amine becomes protonated (

      
      ) and unreactive.
      
  • Reaction: Stir vigorously for 3–4 hours at room temperature.

  • Precipitation: Acidify the solution to pH 2.0 using 1M HCl. The product, being insoluble in its protonated acid form, will precipitate as a white solid.

  • Purification: Filter the precipitate. Wash with cold water (to remove salts) and hexane (to remove unreacted fatty acids). Recrystallize from ethanol.

SynthesisWorkflow Phe L-Phenylalanine (Aq. NaOH) Mix Mixing (0°C) Schotten-Baumann Conditions Phe->Mix PalCl Palmitoyl Chloride (Acetone) PalCl->Mix pH_Control Maintain pH > 10 (Prevents amine protonation) Mix->pH_Control Monitoring Acidification Acidify to pH 2.0 (HCl addition) Mix->Acidification 3-4 Hours Filtration Filtration & Washing (Remove NaCl & Fatty Acids) Acidification->Filtration Product Pure N-Palmitoyl Phenylalanine Filtration->Product

Figure 2: Synthesis workflow for N-acylated amino acids via Schotten-Baumann conditions.

Part 3: Physicochemical Characterization[4]

To validate the synthesis and determine the suitability of the analog for drug delivery, the following characterization suite is mandatory.

Structural Confirmation
  • 1H-NMR (DMSO-d6): Look for the disappearance of the free amine signal and the appearance of the amide doublet (

    
     ppm). Confirm the integration of the alkyl chain protons (
    
    
    
    ppm) relative to the aromatic ring (
    
    
    ppm).
  • FTIR: Identify the Amide I band (C=O stretch,

    
     cm
    
    
    
    ) and Amide II band (N-H bend,
    
    
    cm
    
    
    ). A shift in Amide I often indicates supramolecular hydrogen bonding.
Supramolecular Properties
  • Critical Micelle Concentration (CMC): Determine using pyrene fluorescence probe. A sharp decrease in the

    
     ratio indicates micelle formation.
    
    • Reference Value: Pal-Phe typically exhibits a CMC in the range of

      
       to 
      
      
      
      M, significantly lower than standard surfactants [1].
  • Rheology: For hydrogel applications, perform frequency sweep tests. A storage modulus (

    
    ) significantly higher than the loss modulus (
    
    
    
    ) confirms a viscoelastic solid state.

Part 4: Applications in Drug Delivery[5][6][7]

The amphiphilic nature of Pal-Phe analogs allows them to serve as versatile carriers.

Nanostructured Lipid Carriers (NLCs)

Pal-Phe can be incorporated into the lipid matrix of NLCs to increase drug loading capacity. The aromatic head group provides specific binding sites for hydrophobic drugs (e.g., curcumin, paclitaxel) via


-

interactions, preventing drug expulsion during storage [2].
pH-Responsive Hydrogels

Analogs containing free carboxylic acid groups (like Pal-Phe) are pH-sensitive.

  • Neutral/Basic pH: The carboxylate is ionized (

    
    ). Electrostatic repulsion prevents tight packing; the system exists as a solution or micelles.
    
  • Acidic pH (Skin/Tumor Microenvironment): Protonation reduces repulsion, triggering rapid gelation. This sol-gel transition is exploited for injectable depot formulations where the liquid precursor gels in situ upon contact with physiological buffers [3].

Transdermal Permeation Enhancement

Lipoamino acids act as penetration enhancers by interacting with the stratum corneum lipids. The palmitoyl tail inserts into the lipid bilayer, increasing fluidity, while the amino acid head group modifies the hydration shell, facilitating the passage of co-administered drugs [4].

References

  • Self-assembly properties of some chiral N-palmitoyl amino acid surfactants in aqueous solution. Source: PubMed / ResearchGate URL:[Link]

  • Physicochemical characterization, identification and improved photo-stability of α-lipoic acid-loaded nanostructured lipid carrier. Source: PubMed URL:[Link]

  • Supramolecular Phenylalanine-Derived Hydrogels for the Sustained Release of Functional Proteins. Source: ACS Biomaterials Science & Engineering URL:[Link]

Sources

Methodological & Application

Application Note: Synthesis and Purification of N-Palmitoyl-L-Phenylalanine (Pal-Phe)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Applications

N-Palmitoyl-L-phenylalanine (Pal-Phe) is a bioactive lipoamino acid (LAA) consisting of a palmitic acid tail conjugated to an L-phenylalanine headgroup. This amphiphilic structure grants it unique self-assembly properties, making it a critical reagent in two distinct fields:

  • Soft Matter Physics: It acts as a low-molecular-weight organogelator (LMWO), capable of structuring edible oils into oleogels for trans-fat replacement [1].[1]

  • Chemical Biology: It serves as a selective inhibitor of pre-mRNA splicing in HeLa cell nuclear lysates [2].[2][3]

This protocol details a robust Schotten-Baumann synthesis route optimized for laboratory-scale production (1–10g), emphasizing high purity through a specific solvent-wash purification strategy.

Chemical Strategy (The "Why")

The Schotten-Baumann Mechanism

While peptide coupling agents (EDC/NHS) can be used, the Schotten-Baumann reaction is superior for simple fatty acid amidation due to cost-efficiency and reduced byproduct complexity.

  • The Challenge: Palmitoyl chloride is hydrophobic, while L-phenylalanine is hydrophilic (zwitterionic). They will not react efficiently in a single phase.

  • The Solution: We utilize a biphasic system (Acetone/Water). The acetone solubilizes the acid chloride, while the aqueous base (NaOH) keeps the amino acid in its soluble anionic form (

    
    ) and scavenges the HCl byproduct.
    
  • Critical Control Point: The pH must be maintained >10 to ensure the amine is nucleophilic (unprotonated), yet temperature must be kept <5°C to prevent hydrolysis of the palmitoyl chloride into palmitic acid.

Materials & Equipment

Reagents
ReagentPurityRole
L-Phenylalanine≥98%Nucleophile (Headgroup)
Palmitoyl Chloride≥97%Electrophile (Lipid Tail)
Sodium Hydroxide (NaOH)1.0 MBase catalyst & HCl scavenger
AcetoneACS GradeCo-solvent
Hydrochloric Acid (HCl)6.0 MProtonation/Precipitation
n-HexaneACS GradePurification (Fatty acid removal)
Equipment
  • Round-bottom flask (250 mL)

  • Magnetic stirrer with ice bath

  • pH meter or high-range pH strips (0-14)

  • Vacuum filtration setup (Buchner funnel)

  • Rotary evaporator (optional)

Experimental Protocol

Phase 1: Reaction Setup
  • Dissolution: In a 250 mL round-bottom flask, dissolve L-Phenylalanine (1.65 g, 10 mmol) in 1.0 M NaOH (20 mL) .

    • Note: The solution should be clear. If not, ensure the amino acid is fully deprotonated.

  • Co-solvent Addition: Add Acetone (15 mL) to the aqueous solution.

  • Thermal Equilibration: Place the flask in an ice-water bath. Stir vigorously until the internal temperature reaches 0–4°C .

Phase 2: Acylation (The Critical Step)
  • Reagent Addition: Dissolve Palmitoyl Chloride (3.0 g, ~11 mmol) in Acetone (10 mL) . Add this solution dropwise to the reaction flask over 30 minutes.

    • Why dropwise? Rapid addition causes local heating and high concentrations of acid chloride, favoring hydrolysis over amidation.

  • pH Monitoring: Simultaneously, monitor the pH. If it drops below 9, add small aliquots of 1.0 M NaOH to maintain pH 10–11.

  • Reaction Time: Once addition is complete, remove the ice bath and allow the mixture to stir at room temperature (25°C) for 3 hours .

Phase 3: Workup & Precipitation
  • Quenching: Evaporate the majority of the acetone using a rotary evaporator or gentle nitrogen stream (do not heat above 40°C).

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 6.0 M HCl dropwise with stirring until the pH reaches 1–2 .

    • Observation: A thick white precipitate will form immediately. This is a mixture of the product (Pal-Phe) and the byproduct (Palmitic Acid).

  • Filtration: Filter the white solid using vacuum filtration. Wash the cake with cold deionized water (3 x 20 mL) to remove excess HCl and NaCl.

Phase 4: Purification (The "Hexane Wash")

Standard recrystallization often fails to separate Palmitic Acid from Pal-Phe due to similar solubilities in alcohols. This protocol uses a selective wash.

  • Drying: Dry the crude solid in a vacuum oven at 40°C overnight.

  • Selective Extraction: Transfer the dry solid to a beaker. Add n-Hexane (50 mL) and stir vigorously for 30 minutes.

    • Mechanism:[4][5][6][7][8] Palmitic acid is highly soluble in hexane; Pal-Phe is insoluble.

  • Final Filtration: Filter the suspension. The solid residue is the purified N-Palmitoyl-L-Phenylalanine .

  • Recrystallization (Optional): For ultra-high purity (>99%), recrystallize the residue from hot Ethanol/Water (80:20).

Workflow Visualization

PalPheSynthesis Start Start: L-Phe + NaOH (aq) Mix Add Acetone + Cool to 0°C Start->Mix React Add Palmitoyl Chloride (Dropwise, maintain pH > 10) Mix->React Stir Stir 3h @ RT React->Stir Acidify Acidify with HCl (pH < 2) Precipitate Product Stir->Acidify Filter1 Filter & Wash (Water) Acidify->Filter1 Dry Dry Crude Solid Filter1->Dry Wash Hexane Wash (Removes Palmitic Acid) Dry->Wash Final Pure N-Palmitoyl-L-Phe Wash->Final

Figure 1: Step-by-step synthesis and purification workflow for N-Palmitoyl-L-Phenylalanine.

Characterization & QC

To validate the synthesis, compare your results against these standard parameters.

1H-NMR (DMSO-d6, 400 MHz)
Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Logic
0.85 Triplet3HTerminal

Fatty acid tail end
1.23 Multiplet~24HBulk

Fatty acid chain
2.05 Triplet2H

-methylene
Adjacent to Carbonyl
2.85 / 3.08 dd2H

-protons (Phe)
Benzylic position
4.45 Multiplet1H

-proton (Phe)
Chiral center
7.15 - 7.30 Multiplet5HAromatic RingPhenylalanine side chain
8.10 Doublet1HAmide

The newly formed bond
12.60 Broad s1HCarboxylic

Acidic proton
Thermal Properties (Polymorphism)

Unlike simple organic solids, Pal-Phe exhibits complex thermal behavior due to its self-assembling nature.

  • Melting Behavior: Pal-Phe does not have a single sharp melting point. It typically exhibits a solid-solid transition (polymorphic change) before the final melting.

  • DSC Profile: Expect a transition peak around 60–80°C (polymorph dependent) and final melting >100°C. Pure crystals should be white and non-waxy [1].

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Palmitoyl ChlorideEnsure temperature is <5°C during addition. Dry acetone before use.
Sticky/Waxy Product Residual Palmitic AcidRepeat the Hexane Wash step (Step 11). Do not skip drying before washing.
Oily Reaction Mix Phase SeparationIncrease acetone ratio or stirring speed to ensure emulsion/mixing.
No Precipitate pH too highEnsure final pH is < 2. The carboxylic acid must be protonated to precipitate.

References

  • RSC Advances (2015). Impact of polymorphism in oleogels of N-palmitoyl-L-phenylalanine. Royal Society of Chemistry. [Link]

Sources

Application Note: N-Palmitoyl Phenylalanine (Pal-Phe) – Cellular Interrogation and Treatment Protocols for HeLa Cells

[1]

Introduction & Mechanistic Context[1][2][3][4][5][6][7][8][9][10]

N-Palmitoyl phenylalanine (Pal-Phe) is an N-acyl amino acid comprising palmitic acid conjugated to L-phenylalanine.[1][2][3] It represents a class of lipid-amino acid conjugates (LAACs) with dual utility: as pharmacological probes and as self-assembling biomaterials.[1]

Mechanistic Paradox: Research indicates a critical divergence in Pal-Phe activity based on cellular integrity:

  • In Nuclear Lysates: Pal-Phe acts as a specific inhibitor of pre-mRNA splicing (IC50 ≈ 150 µM), likely interfering with spliceosome assembly or catalysis [1].[1]

  • In Intact HeLa Cells: The compound typically fails to inhibit splicing.[1][2][3] This is attributed to membrane permeability barriers or rapid metabolic sequestration (e.g., into lipid droplets) preventing the compound from reaching nuclear targets at effective concentrations [1, 2].

Experimental Implication: Therefore, this protocol is designed not just for "treatment" but for rigorous biological interrogation .[1] It addresses the specific challenges of delivering a hydrophobic lipid-conjugate to HeLa cells, distinguishing between cytotoxicity (surfactant effects) and specific pharmacological activity.

Material Preparation & Solubility

The lipophilic palmitoyl tail makes Pal-Phe poorly soluble in aqueous media.[1] Improper preparation leads to microprecipitation, causing physical stress to cells (false toxicity) rather than biochemical effects.[1]

Reagents
  • N-Palmitoyl L-phenylalanine (High Purity >98%)[1]

  • Solvent: Dimethyl sulfoxide (DMSO), sterile filtered.[1]

  • Vehicle Control: DMSO (Must match final concentration).

  • Culture Media: DMEM (High Glucose) + 10% FBS + 1% Pen/Strep.[1]

Stock Solution Protocol (50 mM)
  • Weighing: Weigh 20.18 mg of Pal-Phe (MW: ~403.6 g/mol ).

  • Dissolution: Add 1.0 mL of sterile DMSO.

  • Thermal Activation: Vortex vigorously. If the solution remains cloudy, heat to 37°C in a water bath for 5-10 minutes. The solution must be completely clear before use.

  • Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles as this can induce irreversible aggregation.

HeLa Cell Treatment Protocol (2D Monolayer)

This protocol is optimized to minimize "serum shock" where albumin in FBS sequesters the lipid tail, reducing bioavailability, while preventing solvent cytotoxicity.

Phase 1: Cell Seeding
  • Vessel: 96-well plate (for viability) or 6-well plate (for lysate/RNA analysis).

  • Density: Seed HeLa cells at 5,000 cells/well (96-well) or 300,000 cells/well (6-well).[1]

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment and recovery. Cells should be 70-80% confluent at time of treatment.[1]

Phase 2: Treatment Preparation (The "2x Step" Method)

Directly adding 100% DMSO stock to the well causes immediate precipitation.[1] Use the intermediate dilution method.

  • Calculate Doses: Typical range: 10 µM – 200 µM.

  • Prepare 2x Concentrates: In sterile tubes, prepare the compound at 2x the final desired concentration in pre-warmed (37°C) complete media.

    • Example (100 µM Final): Prepare 200 µM in media (e.g., 4 µL of 50 mM Stock + 996 µL Media).

    • Critical: Vortex immediately upon adding stock to media.[1]

  • Vehicle Control: Prepare media with DMSO equivalent to the highest dose (e.g., 0.4% DMSO).[1] Do not exceed 0.5% DMSO to avoid solvent toxicity.[1]

Phase 3: Administration[1]
  • Aspirate the old media from the HeLa cells carefully.[1]

  • Add the pre-warmed drug-containing media to the cells.[1]

  • Incubation Time:

    • Cytotoxicity/Viability:[1][4][5] 24 – 48 hours.[1][6]

    • Splicing/Signaling: 4 – 12 hours (shorter times reduce metabolic degradation).[1]

Experimental Workflows & Assays

Workflow A: Cytotoxicity Profiling (MTT/CCK-8)

Since Pal-Phe acts as a surfactant at high concentrations, distinguishing specific toxicity from membrane disruption is vital.[1]

ParameterSpecification
Assay Type CCK-8 (WST-8) preferred over MTT (less interference with lipids)
Readout Absorbance at 450 nm
Positive Control Doxorubicin (1 µM) or SDS (0.1%)
Negative Control 0.4% DMSO in Media
Data Normalization % Viability = (OD_treated - OD_blank) / (OD_vehicle - OD_blank) * 100
Workflow B: Splicing Inhibition Verification

To confirm the "intact cell" resistance described in literature [1].

  • Harvest: Lyse cells using RIPA buffer (for protein) or Trizol (for RNA) after 6 hours of treatment (150 µM).

  • Target: Perform RT-PCR for a known alternatively spliced gene (e.g., Mcl-1 or Bcl-x).[1]

  • Expectation: In intact cells, splicing patterns should mimic the Vehicle Control.

  • Lysate Control (Validation): As a positive control, add Pal-Phe (150 µM) directly to a nuclear lysate prepared from untreated HeLa cells, then perform an in vitro splicing assay.

Visualizing the Mechanism and Workflow

The following diagram illustrates the divergent pathways of Pal-Phe activity and the experimental decision tree.

PalPhe_Protocolcluster_CellIntact HeLa CellStockPal-Phe Stock(50mM in DMSO)MediaPrepIntermediate Dilution(Pre-warmed Media)Stock->MediaPrep DiluteLysateNuclear Lysate(Cell-Free Assay)Stock->Lysate Direct AdditionMembraneCell Membrane(Barrier)MediaPrep->Membrane TreatmentCytosolCytosolicSequestrationMembrane->Cytosol Limited EntryNucleusNucleus(Splicing Machinery)Cytosol->Nucleus InsufficientConc.Result_NegNo Splicing Inhibition(Intact Cell Result)Nucleus->Result_NegResult_PosSplicing Inhibition(Lysate Result)Lysate->Result_Pos Target Engagement

Caption: Mechanistic flow showing the permeability barrier preventing Pal-Phe from inhibiting splicing in intact HeLa cells compared to direct lysate addition.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Precipitation in Media Rapid addition of cold stock to cold media.[1]Warm media to 37°C before adding drug.[1] Vortex during addition.
High Cytotoxicity Surfactant effect of the lipid tail.[1]Reduce concentration below 100 µM. Ensure DMSO < 0.5%.
No Biological Effect Membrane impermeability or serum binding.[1]Try serum-reduced media (Opti-MEM) for short incubations (4h) to reduce albumin sequestration.[1]
Gel Formation High concentration (>5 mM) + pH shift.[1]This is an intrinsic property of N-acyl amino acids.[1] Ensure concentrations are in the µM range for drug assays.

References

  • Validates the specific inhibition of splicing in lysates vs. lack of activity in intact cells.
  • PubChem. (n.d.).[1] N-Palmitoyl phenylalanine (Compound Summary). National Library of Medicine.[1] Retrieved February 6, 2026, from [Link]

    • Provides chemical structure, physical properties, and computed descriptors.
  • Casas, J., et al. (2013).[1] The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. National Institutes of Health.[1] Retrieved from [Link]

    • Context on the metabolism and identification of N-acyl amino acids in biological systems.
  • Wang, Z., et al. (2024).[1][7][4] Phe–Phe-Based Macroscopic Supramolecular Hydrogel Construction Strategies. ACS Chem & Bio Engineering.[1] Retrieved from [Link][1]

    • Background on the self-assembly and hydrogel properties of Phenylalanine deriv

Application Note: Targeted Quantitation of N-Palmitoyl Phenylalanine (Pal-Phe) in Tissue via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Biological Context

N-Palmitoyl phenylalanine (Pal-Phe) is a bioactive lipid belonging to the class of N-acyl amino acids (NAAs). While historically overshadowed by endocannabinoids, NAAs have emerged as critical regulators of energy homeostasis. Specifically, the secreted enzyme PM20D1 (Peptidase M20 Domain Containing 1) catalyzes the condensation of fatty acids and amino acids to form NAAs, which function as endogenous mitochondrial uncouplers, promoting UCP1-independent thermogenesis [1].[1]

Quantifying Pal-Phe in tissue (e.g., brown adipose tissue, liver, muscle) presents specific analytical challenges:

  • Lipophilicity: The palmitoyl tail requires efficient organic extraction and reverse-phase chromatography.

  • Isobaric Interference: Complex lipid matrices contain numerous isomers; chromatographic resolution is essential.

  • Abundance: Endogenous levels are often in the nanomolar range, requiring high-sensitivity triple quadrupole mass spectrometry (LC-MS/MS).

This application note details a robust, self-validating workflow for the precise quantification of Pal-Phe, ensuring high recovery and minimal matrix effects.

Pre-Analytical Considerations

Internal Standards (Critical)

To ensure "Trustworthiness" in quantification, you cannot rely on external calibration alone due to variable extraction efficiencies in lipid-rich tissues.

  • Recommended IS: N-Palmitoyl-d5-phenylalanine (Pal-Phe-d5) or N-Oleoyl-d5-phenylalanine.

  • Alternative IS: If specific deuterated analogs are unavailable, use a structurally similar non-endogenous NAA like N-heptadecanoyl glycine, though ionization efficiencies may differ.

Tissue Handling
  • Flash Freezing: Tissues must be snap-frozen in liquid nitrogen immediately upon harvest to prevent enzymatic hydrolysis by PM20D1 or FAAH (Fatty Acid Amide Hydrolase).

  • Storage: -80°C. Avoid repeated freeze-thaw cycles.

Experimental Workflow

The following diagram outlines the critical path from tissue harvest to data acquisition.

G Tissue Tissue Harvest (Snap Freeze) Homogenization Homogenization (PBS/MeOH + IS) Tissue->Homogenization Weigh ~50mg Extraction Liquid-Liquid Extraction (CHCl3/MeOH 2:1) Homogenization->Extraction Vortex 10 min PhaseSep Phase Separation (Centrifuge) Extraction->PhaseSep 3000xg, 10 min DryDown N2 Evaporation (Organic Phase) PhaseSep->DryDown Collect Lower Phase Recon Reconstitution (MeOH:H2O 1:1) DryDown->Recon 100 µL LCMS LC-MS/MS Analysis (MRM Mode) Recon->LCMS Inject 5 µL

Figure 1: Optimized lipidomics workflow for N-acyl amino acid extraction and analysis.

Detailed Protocol: Sample Preparation

This protocol uses a modified Folch method optimized for NAAs.

Reagents:

  • Methanol (LC-MS Grade)

  • Chloroform (LC-MS Grade)

  • Water (LC-MS Grade)

  • Internal Standard Solution (1 µM in Methanol)

Step-by-Step:

  • Weighing: Transfer ~30-50 mg of frozen tissue into a bead homogenizer tube.

  • Spiking: Add 10 µL of Internal Standard solution directly to the tissue. Why: Adding IS before homogenization corrects for recovery losses during the entire process.

  • Homogenization: Add 500 µL of ice-cold Methanol. Homogenize (e.g., TissueLyser) at 30 Hz for 2 minutes.

  • Extraction: Add 1000 µL of Chloroform. Vortex vigorously for 1 minute.

  • Phase Induction: Add 300 µL of Water to induce phase separation. Vortex for 30 seconds.

  • Separation: Centrifuge at 3,000 x g for 10 minutes at 4°C.

    • Observation: You will see three layers: Upper (aqueous/polar), Interface (protein disk), Lower (organic/lipid).

  • Collection: Carefully insert a glass pipette through the upper layers and retrieve the Lower Organic Phase . Transfer to a clean glass vial.

    • Expert Tip: Avoid plastic tips if possible, or use low-retention tips. Lipids can stick to standard polypropylene.

  • Drying: Evaporate the solvent under a gentle stream of Nitrogen at 35°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Methanol:Water (1:1). Vortex and transfer to an autosampler vial with a glass insert.

Analytical Methodology: LC-MS/MS

Liquid Chromatography (LC)

Pal-Phe is hydrophobic. A C18 column with a strong organic gradient is required.

  • System: UHPLC (e.g., Agilent 1290, Waters Acquity)

  • Column: Waters BEH C18 (2.1 x 50 mm, 1.7 µm) or Phenomenex Kinetex C18.

  • Column Temp: 50°C (Improves peak shape for lipids).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Note: Some protocols use Ammonium Acetate (5mM). Formic acid is generally preferred for positive mode, but works well for negative mode NAAs to ensure protonation state for separation.

Gradient Profile:

Time (min) % Mobile Phase B Flow Rate (mL/min)
0.00 30 0.4
1.00 30 0.4
6.00 95 0.4
8.00 95 0.4
8.10 30 0.4

| 10.00 | 30 | 0.4 |

Mass Spectrometry (MS/MS)

While NAAs can be analyzed in positive mode, Negative Electrospray Ionization (ESI-) often yields cleaner baselines for fatty acid derivatives and is highly specific for the carboxyl group.

  • Source: ESI Negative Mode

  • Capillary Voltage: -3500 V

  • Desolvation Temp: 400°C

MRM Transitions (Multiple Reaction Monitoring):

AnalytePrecursor Ion (m/z) [M-H]-Product Ion (m/z)Collision Energy (V)Dwell (ms)
Pal-Phe 402.3 164.1 (Phe fragment)2250
Pal-Phe (Qual)402.3255.2 (Palmitate)2050
Pal-Phe-d5 (IS)407.3169.12250
  • Expert Insight: The transition 402.3 -> 164.1 corresponds to the cleavage of the amide bond, retaining the charge on the phenylalanine moiety (minus water/linkage). This is highly specific. The 255.2 fragment corresponds to the palmitic acid tail.

Method Validation & Quality Control

To ensure your data meets drug development standards (E-E-A-T), perform the following validation steps:

Linearity

Construct a calibration curve using synthetic Pal-Phe standards spiked into a "surrogate matrix" (e.g., BSA solution or stripped plasma) ranging from 1 nM to 1000 nM .

  • Acceptance: r² > 0.99.

Matrix Effect (ME) & Recovery (RE)

Tissue lipids suppress ionization. You must quantify this.

  • Experiment: Prepare three sets of samples:

    • (A) Standard in solvent.[2]

    • (B) Standard spiked into extracted tissue matrix (post-extraction).

    • (C) Standard spiked into tissue before extraction.

  • Calculations:

    • Matrix Effect (%) = (B / A) × 100. (If < 80%, consider using a Nano-ESI source or more dilution).

    • Recovery (%) = (C / B) × 100. (Should be > 70% for LLE).

Troubleshooting Guide
IssueProbable CauseSolution
High Background ContaminationPalmitic acid is ubiquitous (skin, soap). Use baked glassware (400°C) and wear nitrile gloves.
Peak Tailing Column overload or pHEnsure 0.1% Formic acid is fresh. Increase column temp to 50°C.
Carryover LipophilicityAdd a "needle wash" step with 100% Isopropanol between injections.

References

  • Long, J. Z., et al. (2016).[3] "The Secreted Enzyme PM20D1 Regulates Lipidated Amino Acid Uncouplers of Mitochondria."[1][3] Cell, 166(2), 424–435.[3] [Link]

  • Long, J. Z., et al. (2018). "Ablation of PM20D1 reveals N-acyl amino acid control of metabolism and nociception."[3][4] Proceedings of the National Academy of Sciences, 115(29), E6937-E6945. [Link][3][4]

  • Tan, B., et al. (2010). "Identification of endogenous acyl amino acids based on a targeted lipidomics approach." Journal of Lipid Research, 51(1), 112–119.[3] [Link]

Sources

Application Note: Targeted LC-MS/MS Analysis of N-Acyl Amino Acids (NAAs)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-acyl amino acids (NAAs) are a diverse class of bioactive lipids recently identified as endogenous mitochondrial uncouplers regulated by the secreted enzyme PM20D1 .[1][2] Unlike classical endocannabinoids, many NAAs (e.g., N-oleoyl phenylalanine, N-arachidonoyl glycine) possess a free carboxyl group, necessitating specific ionization and chromatographic strategies. This guide provides a validated, high-sensitivity LC-MS/MS protocol for the extraction and quantification of NAAs in biological matrices (plasma and tissue), designed for researchers investigating immunometabolism, obesity, and mitochondrial bioenergetics.

Biological Significance & Mechanistic Context[1][3]

The PM20D1-NAA Axis

Recent studies have elevated NAAs from obscure metabolites to central regulators of energy homeostasis. The enzyme PM20D1 (Peptidase M20 Domain Containing 1) functions as a bidirectional synthase/hydrolase, condensing free fatty acids with amino acids.[1][3] The resulting NAAs act as "chemical uncouplers," binding to mitochondrial carriers (e.g., SLC25A4/ANT1) to promote proton leak and thermogenesis independent of UCP1.

Pathway Visualization

The following diagram illustrates the enzymatic regulation of NAAs and their downstream physiological effects.

PM20D1_Pathway FFA Free Fatty Acid PM20D1 PM20D1 (Synthase/Hydrolase) FFA->PM20D1 AA Free Amino Acid AA->PM20D1 NAA N-Acyl Amino Acid (e.g., C18:1-Phe) PM20D1->NAA Condensation Mito Mitochondria (SLC25 Carrier) NAA->Mito Binding Effect Proton Leak & Thermogenesis Mito->Effect Uncoupling

Figure 1: The PM20D1 enzymatic node regulates the bidirectional synthesis and hydrolysis of N-acyl amino acids, driving mitochondrial uncoupling.

Experimental Design Strategy

Ionization Polarity: The Case for Negative Mode

While N-acyl ethanolamines (NAEs) like anandamide are typically analyzed in positive ion mode (


), N-acyl amino acids  possess a free carboxylic acid moiety (or sulfonate in taurines).
  • Recommendation: Use ESI Negative Mode (

    
    ) .
    
  • Rationale: Negative mode provides superior selectivity and sensitivity for acidic lipids by reducing background noise from neutral lipids and improving ionization efficiency of the carboxylate anion.

Internal Standards (ISTD)

Absolute quantification requires stable isotope-labeled standards to correct for extraction efficiency and matrix effects.

  • Primary Choice: N-arachidonoyl glycine-d8 (NAGly-d8) or N-oleoyl serine-d23.

  • Alternative: If specific deuterated NAAs are unavailable, use a structurally similar fatty acid amide surrogate like N-arachidonoyl-GABA-d4.

Chromatography

Reverse-phase chromatography (C18) is standard. However, peak shape for acidic lipids can be compromised by metal interactions or pH mismatch.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or Phenomenex Kinetex C18.

  • Mobile Phase Modifier: 0.1% Formic acid or 5mM Ammonium Acetate (pH ~5-6) is critical to maintain the analytes in a consistent protonation state for reproducible retention.

Detailed Protocol

Materials
  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).

  • Standards: Authentic standards for N-oleoyl phenylalanine (C18:1-Phe), N-arachidonoyl glycine (C20:4-Gly), etc. (Cayman Chemical or Avanti Polar Lipids).

  • Matrix: Plasma, Serum, or Adipose Tissue.

Sample Preparation (Protein Precipitation)

This method utilizes a single-phase extraction optimized for polar lipids.

  • Thawing: Thaw plasma/tissue samples on ice.

  • Aliquoting: Transfer 50 µL of plasma (or 20 mg homogenized tissue) into a 1.5 mL centrifuge tube.

  • ISTD Addition: Add 10 µL of Internal Standard working solution (e.g., 1 µM NAGly-d8 in MeOH). Vortex briefly.

  • Extraction: Add 400 µL of ice-cold Methanol/Acetonitrile (1:1 v/v) containing 0.1% Formic Acid.

    • Note: The formic acid ensures protonation of the carboxyl group, improving partitioning into the organic solvent.

  • Precipitation: Vortex vigorously for 30 seconds. Incubate at -20°C for 1 hour to complete protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a clean glass vial.

  • Drying (Optional but Recommended): Evaporate solvent under a gentle stream of Nitrogen at 35°C. Reconstitute in 100 µL of 50% MeOH/Water .

    • Why Reconstitute? Injecting 100% organic solvent can cause peak broadening (solvent effect) in early-eluting compounds.

LC-MS/MS Conditions

LC Parameters:

  • System: UHPLC (e.g., Agilent 1290, Waters Acquity).

  • Column: BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Vol: 5 µL.

Gradient Table:

Time (min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (ACN + 0.1% FA)
0.09010
1.09010
8.0595
10.0595
10.19010
12.09010

MS Parameters (Source - ESI Negative):

  • Spray Voltage: -3500 V (optimize for your instrument).

  • Sheath Gas: 40 arb units.

  • Aux Gas: 10 arb units.

  • Capillary Temp: 320°C.[4]

MRM Transition Table

The following transitions monitor the precursor ion


 fragmenting to the specific amino acid backbone anion.
AnalytePrecursor (

)
Product (

)
Collision Energy (V)Fragment Identity
N-Arachidonoyl Glycine 360.574.020Glycine (

)
N-Oleoyl Glycine 338.574.020Glycine
N-Palmitoyl Glycine 312.574.020Glycine
N-Oleoyl Phenylalanine 428.6164.122Phenylalanine
N-Arachidonoyl Serine 390.587.025Serine fragment
N-Arachidonoyl Taurine 410.680.030Sulfonate (

)
N-Oleoyl Taurine 388.680.030Sulfonate (

)
ISTD (NAGly-d8) 368.574.020Glycine

Workflow Visualization

Workflow Sample Sample (Plasma/Tissue) Step1 Add ISTD & Extraction Solvent (MeOH:ACN + 0.1% FA) Sample->Step1 Step2 Vortex & Precipitate (-20°C, 1 hr) Step1->Step2 Step3 Centrifuge (14,000xg, 15 min) Step2->Step3 Step4 Supernatant Collection & Reconstitution Step3->Step4 LCMS LC-MS/MS Analysis (ESI Negative Mode) Step4->LCMS Data Quantification (Peak Area Ratio vs ISTD) LCMS->Data

Figure 2: Step-by-step extraction and analysis workflow for N-acyl amino acids.

Data Analysis & Quality Control

Validation Criteria
  • Linearity: Calibration curves (0.5 nM – 1000 nM) should yield

    
     using 
    
    
    
    weighting.
  • Recovery: Spike plasma samples pre- and post-extraction to calculate extraction efficiency. Typical recovery for NAAs using MeOH/ACN precipitation is 85-105% .

  • Matrix Effect: Compare the slope of the calibration curve in solvent vs. matrix. If suppression > 20% is observed, dilute samples or switch to a Solid Phase Extraction (SPE) method using mixed-mode anion exchange (MAX) cartridges.

Troubleshooting
  • Low Sensitivity: Check pH of mobile phases. Ensure the MS is in Negative Mode.

  • Peak Tailing: Often caused by interaction with metal surfaces. Passivate the system or add low concentrations (5 µM) of medronic acid to the mobile phase (advanced technique).

  • Carryover: NAAs are lipophilic. Ensure a needle wash with high organic content (e.g., Isopropanol:ACN:Acetone) is used between injections.

References

  • Long, J. Z., et al. (2016). The Secreted Enzyme PM20D1 Regulates Lipidated Amino Acid Uncouplers of Mitochondria. Cell, 166(2), 424–435. [Link]

  • Divito, E. B., et al. (2023). High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma. Journal of Chromatography B, 1229, 123868. [Link]

  • Cutignano, A., et al. (2023). Validation of a fast and sensitive UPLC-MS/MS quantitative method for N-acyl taurine analysis in biological samples. Journal of Pharmaceutical and Biomedical Analysis, 226, 115252. [Link]

  • Bradshaw, H. B., et al. (2009). Novel endogenous N-acyl glycines identification and characterization. Vitamins and Hormones, 81, 191–205. [Link]

  • Tan, B., et al. (2010). Targeted lipidomics of N-acyl amino acids in biological samples. Analytical Biochemistry, 396(1), 56-62. [Link]

Sources

Application Note: Optimizing In Vivo Efficacy Assessment of N-Palmitoyl Phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Rationale

N-Palmitoyl phenylalanine (Pal-Phe) represents a unique intersection in chemical biology: it is both a bioactive lipid signaling molecule belonging to the endocannabinoidome and a functional amphiphile capable of self-assembling into supramolecular hydrogels.

Unlike simple fatty acids, Pal-Phe is an N-acyl amino acid (NAAA). Its structural homology to N-palmitoylethanolamide (PEA) and N-arachidonoyl glycine suggests pleiotropic mechanisms of action. When designing in vivo studies, researchers must distinguish between two distinct experimental goals:

  • Intrinsic Activity: Investigating Pal-Phe as a pharmacological agent (e.g., for anti-inflammatory, metabolic, or dermatological endpoints).

  • Delivery Vector: Utilizing Pal-Phe hydrogels as a depot for sustained release of other therapeutics.

Mechanistic Targets[1]
  • GPCR Modulation: Pal-Phe is hypothesized to interact with orphan G-protein coupled receptors (e.g., GPR18, GPR55) or PPAR-

    
    , similar to other saturated N-acyl amides.
    
  • Metabolic Regulation: N-acyl aromatic amino acids have been implicated in energy homeostasis and glucose metabolism [1].

  • Enzymatic Regulation: Pal-Phe is a substrate for Fatty Acid Amide Hydrolase (FAAH). In vivo efficacy is often limited by rapid hydrolysis, necessitating specific vehicle strategies or co-administration of FAAH inhibitors.

Pre-Clinical Formulation Strategy

The lipophilicity of Pal-Phe (C25H41NO3) presents the primary challenge in in vivo reproducibility. Simple aqueous suspension leads to precipitation, erratic absorption, and false-negative results.

Vehicle Compatibility Matrix
Vehicle ClassSuitabilityNotes
PBS / Saline PoorCauses immediate precipitation. Unsuitable for IV/IP.
DMSO/PEG400 (10:90) ModerateGood solubility but potential vehicle toxicity in chronic dosing.
Corn Oil / MCT Oil HighIdeal for oral gavage. Mimics dietary lipid absorption.
Self-Assembled Hydrogel High (Topical/SC)Requires pH triggering (NaOH) and specific thermal annealing.
Lipid Nanoparticles (LNP) High (Systemic)Recommended for IV administration to prevent embolism.
Protocol: Preparation of Pal-Phe Supramolecular Hydrogel

For Subcutaneous (SC) Depot or Topical Application

Rationale: Pal-Phe forms fibrous networks via


-

stacking and hydrogen bonding. This protocol ensures a sterile, stable gel for sustained release studies [2].
  • Weighing: Dispense 10 mg of N-Palmitoyl phenylalanine into a sterile glass vial.

  • Alkaline Dissolution: Add 800

    
    L of sterile water and 100 
    
    
    
    L of 0.1 M NaOH.
  • Sonication: Sonicate at 40°C for 10 minutes until the solution is transparent (micellar phase).

  • Triggering: Dropwise add 0.1 M HCl (or Glucono-

    
    -lactone for slow acidification) while vortexing until pH reaches 7.4.
    
  • Gelation: Allow the mixture to rest undisturbed at 37°C for 2 hours. A semi-translucent hydrogel will form.

Visualization: Formulation Logic

The following diagram illustrates the critical decision tree for formulating Pal-Phe based on the intended route of administration.

FormulationLogic Start N-Palmitoyl Phenylalanine (Solid Powder) Route Select Route Start->Route Oral Oral Gavage Route->Oral Systemic Systemic (IV/IP) Route->Systemic Topical Topical/SC Depot Route->Topical OilVehicle Dissolve in MCT/Corn Oil (Warm to 37°C) Oral->OilVehicle LNP Lipid Nanoparticle (Encap. Efficiency >80%) Systemic->LNP Hydrogel Alkaline Sol. + Acid Trigger (pH 7.4 Hydrogel) Topical->Hydrogel Outcome1 Metabolic Studies OilVehicle->Outcome1 Outcome2 Bio-Distribution / PK LNP->Outcome2 Outcome3 Dermatology / Release Hydrogel->Outcome3

Caption: Decision matrix for vehicle selection based on administration route to ensure bioavailability.

Experimental Protocols

Study A: Systemic Bioactivity (Metabolic/Analgesic Focus)

Objective: Assess the intrinsic anti-inflammatory or metabolic effects of Pal-Phe. Animal Model: C57BL/6J Mice (Male, 8-10 weeks).

Dosing Regimen:

  • Control: Vehicle (MCT Oil)

  • Low Dose: 10 mg/kg (Oral Gavage, daily)

  • High Dose: 30 mg/kg (Oral Gavage, daily)

  • Positive Control: PEA (30 mg/kg) or Ibuprofen (if assessing pain).

Workflow:

  • Acclimatization: 7 days.

  • Administration: Administer Pal-Phe dissolved in MCT oil daily at 09:00 AM (to control for circadian rhythm of FAAH activity).

  • Behavioral Assays (Day 7):

    • Open Field Test: To rule out sedation.

    • Von Frey Filament: To assess mechanical hyperalgesia (if using an inflammatory model).

  • Terminal Endpoint (Day 14):

    • Collect plasma (EDTA tubes) for LC-MS/MS.

    • Harvest Liver and Adipose tissue (flash freeze).

Study B: Topical Efficacy (Dermatology Focus)

Objective: Evaluate skin barrier reinforcement and pigmentation modulation. Animal Model: Hairless Mice (SKH-1) or Shaved Wistar Rats.

Protocol:

  • Formulation: 1% Pal-Phe (w/w) in a standard O/W cream base vs. Vehicle Cream.

  • Application: Apply 50 mg of cream to the dorsal skin (

    
     cm area) twice daily for 21 days.
    
  • Non-Invasive Measurements (Every 3 days):

    • TEWL (Transepidermal Water Loss): Assess barrier integrity using a Tewameter.

    • Colorimetry: Measure

      
       (lightness) values to assess depigmentation potential (tyrosinase inhibition hypothesis).
      
  • Histology: H&E staining for epidermal thickness; Masson’s Trichrome for collagen density.

Bioanalytical Quantification (LC-MS/MS)

Accurate quantification is difficult due to rapid hydrolysis. The following method minimizes ex vivo degradation.

  • Internal Standard: Deuterated Palmitoylethanolamide (d4-PEA) or N-heptadecanoyl phenylalanine (synthetic analog).

  • Extraction:

    • Homogenize tissue in ice-cold acetonitrile containing 1

      
      M FAAH inhibitor (e.g., URB597). Crucial step to prevent degradation during processing. 
      
    • Centrifuge at 14,000 x g for 15 min at 4°C.

    • Inject supernatant onto C18 column.

  • MS Transitions:

    • Precursor Ion:

      
       (Negative mode often yields better sensitivity for NAAs).
      
    • Monitor specific fragments corresponding to the phenylalanine and palmitic acid moieties.

Pathway Visualization: The Endocannabinoidome[1]

Understanding where Pal-Phe fits in the lipid signaling cascade is vital for interpreting data.

SignalingPathway Membrane Membrane Phospholipids PalPhe N-Palmitoyl Phenylalanine (Pal-Phe) Membrane->PalPhe Biosynthesis (putative) NAPE_PLD Enzyme: NAPE-PLD NAPE_PLD->Membrane FAAH Degradation by FAAH PalPhe->FAAH Targets Putative Targets PalPhe->Targets Metabolites Palmitic Acid + Phenylalanine FAAH->Metabolites PPAR PPAR-alpha (Anti-inflammatory) Targets->PPAR TRP TRP Channels (Sensory Modulation) Targets->TRP Entourage Entourage Effect (Inhibits degradation of Anandamide) Targets->Entourage

Caption: Metabolic fate and signaling targets of Pal-Phe within the endocannabinoidome.

References

  • Battista, N., et al. (2019).[1] "N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes."[2] Biomolecules, 9(12), 822.

  • Castiglione, F., et al. (2023).[3] "Simple pH-Triggered Control over Hydrogel Formation by Acetyl Valine and N-Palmitoyl-l-Phenylalanine." Soft Matter, 19, 4277–4285.[4]

  • Leishman, E., et al. (2016).[5] "The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids." Frontiers in Molecular Biosciences, 3, 37.

  • Cohen, G., et al. (2017).[6] "N-Acyl Amino Acids (Elmiric Acids): Endogenous Signaling Molecules with Therapeutic Potential."[1] Molecular Pharmacology, 92(6).

Sources

Application Notes & Protocols: N-Palmitoyl-L-phenylalanine for Oleogel Induction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of N-Palmitoyl-L-phenylalanine (Palm-Phe) as a low molecular weight organogelator (LMWO) for the creation of oleogels. It details the underlying mechanism of gelation, offers step-by-step protocols for preparation and characterization, and discusses the critical parameters that govern the final properties of the oleogel. The focus is on providing both the procedural "how" and the mechanistic "why" to empower researchers to rationally design and troubleshoot their oleogel systems for applications ranging from drug delivery to food science.

Scientific Introduction: The Rationale for N-Palmitoyl-L-phenylalanine

Oleogels are semi-solid systems in which a liquid oil phase is entrapped within a three-dimensional network formed by a gelator.[1] They have emerged as promising alternatives to solid fats, helping to reduce saturated and trans-unsaturated fat content in food products, and as novel vehicles for drug delivery.[1][2] The choice of gelator is paramount, dictating the oleogel's mechanical properties, stability, and biocompatibility.

N-Palmitoyl-L-phenylalanine (Palm-Phe) is an N-acylaminoacid that has garnered significant interest as an LMWO.[3] Its utility stems from several key advantages:

  • Biocompatibility: Palm-Phe is an endogenous compound, meaning it is naturally present in the human body.[1][3][4] This intrinsic biocompatibility suggests a low toxicity profile, making it an excellent candidate for pharmaceutical and food applications.[3]

  • High Gelling Efficiency: Palm-Phe can effectively gel edible oils at very low concentrations, often around 1% by weight (wt%).[1][3][4] This efficiency is crucial for preserving the native properties of the oil and minimizing the amount of additive required.

  • Mechanism of Self-Assembly: As an LMWO, Palm-Phe does not form a network through polymer chain entanglement. Instead, it undergoes a process of self-assembly, driven by non-covalent interactions.[1] Upon heating in oil, Palm-Phe dissolves. As the solution cools, the molecules self-assemble into aggregates, often with a high aspect ratio, which then form a 3D solid network that immobilizes the oil.[3] Key driving forces for this assembly include intermolecular hydrogen bonding and hydrophobic interactions.[5]

The Phenomenon of Polymorphism

A critical aspect of Palm-Phe oleogels is their ability to exhibit polymorphism—the capacity of the solid gelator network to exist in different crystalline forms. Research has shown that Palm-Phe oleogels in rapeseed oil can undergo a "gel-gel" transition at a temperature lower than the main sol-gel transition.[1][3][4] This transition represents a transformation between two different polymorphic states of the gel network.

This phenomenon has profound implications for the material's properties:

  • Mechanical Strength: Different polymorphs can exhibit different rheological properties (i.e., stiffness and elasticity).[3]

  • Thermal Stability: The stability and melting behavior of the oleogel are directly linked to the polymorphic form of the gelator network.[3]

Understanding and controlling this polymorphism is key to ensuring reproducibility and tailoring the oleogel's properties for a specific application. This is often achieved through precise control of the thermal history (heating and cooling rates, and annealing steps).[3][4]

Protocol I: Preparation of a 2% (w/w) N-Palmitoyl-L-phenylalanine Oleogel

This protocol describes the formation of a standard 2% (w/w) Palm-Phe oleogel using a pharmaceutically or food-grade oil (e.g., rapeseed, safflower, olive oil).[3]

Materials & Equipment:

  • N-Palmitoyl-L-phenylalanine (Palm-Phe)

  • High-purity vegetable oil (e.g., Rapeseed Oil)

  • Glass vial with a screw cap

  • Magnetic stir bar

  • Heating magnetic stirrer

  • Analytical balance

Procedure:

  • Weighing: Accurately weigh 0.20 g of Palm-Phe and 9.80 g of the selected oil directly into a glass vial for a total mass of 10.00 g. Add a magnetic stir bar.

  • Dissolution: Place the vial on a heating magnetic stirrer. Heat the mixture to approximately 90-100°C while stirring. Continue heating and stirring until the Palm-Phe is completely dissolved and the solution is clear.

    • Causality Note: Heating provides the thermal energy needed to overcome the intermolecular forces holding the Palm-Phe molecules together, allowing them to dissolve and disperse homogenously throughout the oil phase.

  • Gelation (Cooling): Turn off the heat and allow the vial to cool to room temperature undisturbed. Gelation will occur as the solution cools and the Palm-Phe molecules self-assemble.

    • Causality Note: The cooling rate is a critical parameter. A controlled, slower cooling rate generally promotes the formation of a more ordered and stable crystalline network. For reproducibility, a programmed cooling ramp or placing the sample in a controlled temperature environment is recommended.

  • Maturation: Store the oleogel at a controlled temperature (e.g., 4°C or 25°C) for at least 24 hours before characterization. This "maturation" or "aging" period allows the 3D network to fully develop and stabilize.[4]

  • Verification: Confirm gel formation by inverting the vial. A successful oleogel will be self-standing and will not flow.

G cluster_prep Oleogel Preparation Workflow weigh 1. Weigh Palm-Phe and Oil dissolve 2. Heat & Stir (~90-100°C) for Complete Dissolution weigh->dissolve Add to vial cool 3. Controlled Cooling to Room Temperature dissolve->cool Homogeneous Solution mature 4. Age Gel (e.g., 24h at 4°C) cool->mature Self-Assembly Occurs verify 5. Invert Vial to Confirm Gelation mature->verify Stabilized Network G cluster_char Oleogel Characterization Map oleogel N-Palmitoyl-Phe Oleogel macro Macroscopic Properties oleogel->macro micro Microscopic Structure oleogel->micro rheology Rheology macro->rheology Measures (G', G'', Tgel) dsc DSC macro->dsc Measures (Transitions) obc Oil Binding Capacity macro->obc Measures (Stability) microscopy Microscopy (SEM, PLM, AFM) micro->microscopy Visualizes (Network)

Caption: Relationship between oleogel properties and characterization methods.

Summary of Key Quantitative Data

The following table summarizes key parameters for Palm-Phe based oleogels as reported in the literature.

ParameterValueOil SystemCommentsSource
Critical Gelation Concentration ~1 wt%Rapeseed OilForms opaque, stable gels above this concentration.[1][3][4]
Sol-to-Gel Transition (Tgs) Varies with concentrationRapeseed OilDetermined by the crossover of G' and G'' upon cooling.[6]
Gel-to-Gel Transition Non-variant with concentrationRapeseed OilCorresponds to a polymorphic transformation of the solid network.[3]
Storage Modulus (G') Can reach 10⁵ PaPhenylalanine GelsIndicates strong, solid-like behavior.[7]

Applications in Research and Development

The unique properties of Palm-Phe oleogels make them suitable for various advanced applications:

  • Drug Delivery: Oleogels can serve as matrices for the sustained release of lipophilic (oil-soluble) drugs. [2]Their biocompatibility is a major asset for topical, oral, or injectable formulations. [8][9]The semi-solid nature can improve residence time at the site of application.

  • Food Science: As structured fats, these oleogels can replace saturated and trans fats in products like spreads, baked goods, and ice cream, improving the nutritional profile without compromising texture. [1][10]* Cosmetics: The texturizing properties of oleogels are valuable in cosmetic formulations, providing structure and desirable sensory characteristics to creams and lotions.

References

  • Schwaller, D., Yilmazer, S., Carvalho, A., Collin, D., & Mésini, P. J. (2023). Impact of polymorphism in oleogels of N-palmitoyl-L-phenylalanine. Soft Matter, 19(23), 4277–4285. [Link]

  • ResearchGate. (n.d.). Oleogels Based on Palmitic Acid and Safflower Oil: Novel Formulations for Ocular Drug Delivery of Voriconazole. Request PDF. [Link]

  • ResearchGate. (2023, May 15). Impact of Polymorphism in Oleogels of N -Palmitoyl- L -phenylalanine. [Link]

  • Schwaller, D., Yilmazer, S., Carvalho, A., Collin, D., & Mésini, P. J. (2023). Impact of polymorphism in oleogels of N-palmitoyl-l-phenylalanine. Soft Matter, 19(23), 4277-4285. [Link]

  • MDPI. (n.d.). Preparation and Characterization of Oleogels Based on Cellulose Modified by High-Pressure Microfluidization and Rubber Seed Oil Body. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. K. (2023). Oleogel-based drug delivery for the treatment of periodontitis: current strategies and future perspectives. Gels, 9(10), 775. [Link]

  • Pop, C. R., Tita, O., Tita, B., Farcas, A., & Nistor, O. V. (2024). Development and Characterization of New Plant-Based Ice Cream Assortments Using Oleogels as Fat Source. Foods, 13(12), 1876. [Link]

  • Schwaller, D., Yilmazer, S., Carvalho, A., Collin, D., & Mésini, P. J. (2023). Impact of polymorphism in oleogels of N-palmitoyl-l-phenylalanine. Soft Matter, 19(23), 4277-4285. [Link]

  • ResearchGate. (2024, February 2). Development and Characterization of Oleogels from Avocado Oil and Monoglycerides. [Link]

  • MDPI. (n.d.). A Review on the Rheological Properties of Single Amino Acids and Short Dipeptide Gels. [Link]

  • International Journal of Green Pharmacy. (2023). A comprehensive review on oleogels, formulation consideration and potential applications in bioactive delivery. [Link]

  • Laux, V., Steffens, C., & Scherließ, R. (2023). Development and Characterization of Novel In-Situ-Forming Oleogels. Gels, 9(1), 54. [Link]

  • MDPI. (n.d.). Application of Analytical Methods for the Comprehensive Analysis of Oleogels—A Review. [Link]

  • ScienceDirect. (n.d.). Study on the thermal properties and crystallization behaviors of soybean oleogel formed with monopalmitate and carnauba wax. [Link]

  • Song, A., Wang, X., & Liu, T. (2007). Formation mechanism of supramolecular hydrogels in the presence of L-phenylalanine derivative as a hydrogelator. Science and Technology of Advanced Materials, 8(7-8), 605-611. [Link]

  • MDPI. (2023, September 15). Atomic Force Microscopy of Phytosterol Based Edible Oleogels. [Link]

  • Li, M., Wang, Y., Liu, T., Wang, L., & Liu, T. (2022). Rheological and Physicochemical Properties of Oleogel with Esterified Rice Flour and Its Suitability as a Fat Replacer. Foods, 11(2), 229. [Link]

  • ResearchGate. (n.d.). Polarized Light Microscopy (PLM) pictures of oleogel samples. [Link]

  • López-Castejón, M. L., Bengoechea, C., & Espinosa, S. (2022). Rheological properties of emulsion templated oleogels based on xanthan gum and different structuring agents. Foods, 11(6), 785. [Link]

Sources

cell culture media preparation for metabolic labeling with phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

Metabolic labeling using stable isotopes is the gold standard for quantitative proteomics. While L-Lysine and L-Arginine (standard SILAC) are ubiquitous due to Trypsin compatibility, L-Phenylalanine (Phe) labeling offers distinct advantages for specific experimental designs, particularly when studying aromatic amino acid metabolism, utilizing non-canonical digestion enzymes (e.g., Chymotrypsin), or performing pulse-chase experiments with analogs like Azidophenylalanine.

The Core Challenge: Unlike non-essential amino acids, mammalian cells cannot synthesize Phenylalanine; they are strictly auxotrophic. This makes Phe an ideal candidate for labeling because 100% of the intracellular pool must originate from the culture media. However, this also means that media formulation errors lead to immediate metabolic stress , halting translation and skewing proteomic data.

This guide details the precise formulation of Phe-labeled media, the critical role of dialyzed serum, and the mitigation of "metabolic scrambling" (the enzymatic conversion of Phe to Tyrosine).

Mechanistic Foundation

Understanding the flux of the isotope is critical for troubleshooting low incorporation rates.

Diagram 1: Isotope Flux & Incorporation Pathway

Phe_Pathway cluster_media Culture Media cluster_cell Intracellular Space HeavyPhe 13C-L-Phenylalanine (Exogenous Source) LAT1 LAT1 Transporter (SLC7A5) HeavyPhe->LAT1 Import LightPhe Endogenous Phe (MUST BE REMOVED) LightPhe->LAT1 Contamination Risk (Undialyzed FBS) Pool Free AA Pool LAT1->Pool tRNA Phe-tRNA Synthetase Pool->tRNA Charging PAH Phe Hydroxylase (Metabolic Scrambling) Pool->PAH Enzymatic Conversion Ribosome Ribosomal Translation tRNA->Ribosome Proteome Labeled Proteome Ribosome->Proteome Integration Tyr 13C-Tyrosine (Unwanted Byproduct) PAH->Tyr Signal Dilution

Caption: Figure 1. The flux of isotopically labeled Phenylalanine.[1][2][3] Note the critical risk points: contamination from undialyzed serum (Light Phe) and metabolic conversion to Tyrosine via Phenylalanine Hydroxylase (PAH).[4]

Critical Materials & Reagents

A. The Isotope[2][4][5]
  • Standard: L-Phenylalanine [ring-13C6] (Mass shift: +6.02 Da).

  • Purity: >99% isotopic enrichment is required to prevent "satellite peaks" in Mass Spec.

B. The Serum (The Most Common Failure Point)

Standard Fetal Bovine Serum (FBS) contains ~200–300 µM L-Phenylalanine. If used without processing, this "light" Phe competes with your "heavy" label, capping incorporation efficiency at ~50-60%.

  • Requirement: Dialyzed FBS (dFBS) with a 10 kDa molecular weight cutoff (MWCO) .

  • Why 10 kDa? This pore size allows free amino acids (MW ~165 Da) to exit the serum while retaining growth factors and albumin (MW >60 kDa) essential for cell survival.

C. The Base Media
  • Requirement: Phenylalanine-deficient media (e.g., DMEM -Phe, RPMI -Phe).

  • Note: If commercial deficient media is unavailable, custom preparation using a "Drop-out" amino acid powder kit is required.

Protocol: Media Formulation

Objective: Reconstitute Phe-deficient media to match the exact molarity of the standard formulation to avoid metabolic stress.

Step 1: Determine Target Concentration

Different basal media have vastly different Phenylalanine loads. Do not use a generic "50 mg/L" rule.

Table 1: Standard Phenylalanine Concentrations

Basal Media TypePhe Concentration (mg/L)Phe Concentration (mM)Notes
DMEM (High Glucose) 66.0 mg/L 0.40 mM Most common for adherent cancer lines (HeLa, HEK293).[4]
RPMI 1640 15.0 mg/L 0.09 mM Common for suspension/immune cells (Jurkat).[4]
MEM (Eagle's) 32.0 mg/L 0.19 mM Often used for primary cells.[4]
DMEM/F12 8.45 mg/L 0.05 mM Very low concentration; high risk of depletion.[4]
Step 2: Preparation of Stock Solutions (100x)
  • Heavy Stock: Dissolve [13C6]-L-Phenylalanine in PBS to create a concentration 100x higher than your target media (e.g., for DMEM, prepare 40 mM or 6.6 mg/mL).

  • Light Stock: Prepare natural L-Phenylalanine at the same concentration for the control condition.

  • Sterilization: Pass through a 0.22 µm PES syringe filter . Do not autoclave amino acids.

Step 3: Final Assembly

For 500 mL of Complete Labeling Media:

  • Thaw 500 mL Phe-Deficient Media .

  • Add 50 mL Dialyzed FBS (10% final).

  • Add 5 mL Penicillin/Streptomycin .[5]

  • Add 5 mL of 100x Heavy Phe Stock (or Light Stock for control).

  • Crucial Step: Add L-Tyrosine if the deficient media is also Tyr-free. (See Troubleshooting regarding Scrambling).

Protocol: Cell Adaptation & Expansion

Cells cannot simply be switched to heavy media 24 hours before harvest. They require an "adaptation phase" to replace the pre-existing proteome.

The "5-Doubling" Rule: Statistically, 5 cell divisions result in


 replacement of the proteome. 6 doublings achieve >98%.
Diagram 2: Adaptation Workflow

Workflow Start Thaw Cells (Standard Media) Passage0 Passage 0: Seeding Switch to HEAVY Media (10% dFBS) Start->Passage0 Passage1 Passage 1-5: Adaptation Maintain Log Phase Growth Passage0->Passage1 Time = 0 Check QC Checkpoint (Passage 5) Passage1->Check ~5-7 Days Check->Passage1 Incorporation < 95% Exp Experimental Treatment (Drug/Stimulus) Check->Exp Incorporation > 95% Harvest Harvest & Lysis Exp->Harvest

Caption: Figure 2. The adaptation timeline. Cells must be maintained in log phase. Over-confluence can slow protein turnover, extending the time required for full incorporation.

Procedure:

  • Seeding: Seed cells at 20-30% confluence in Heavy Media.

  • Passaging: Split cells every 2-3 days. Do not allow cells to reach 100% confluence (contact inhibition slows protein synthesis).

  • Bank Cells: At Passage 6, freeze down a "Heavy Adapted" stock in Heavy Media + 10% DMSO. This saves time for future experiments.

Quality Control & Validation

Before running a costly LC-MS/MS experiment, validate incorporation.

  • Harvest a small pellet (~10^6 cells) from Passage 5.

  • Lyse & Digest using standard protocols (e.g., Urea lysis, Trypsin digestion).

  • Run LC-MS: Analyze a short gradient (30-60 min).

  • Calculate Efficiency: Look for a high-abundance peptide (e.g., Actin, Tubulin).

    
    
    Target: >95%.[2][3][6] If <95%, culture for 2 more doublings.
    

Troubleshooting & "Pro-Tips"

Issue 1: Metabolic Scrambling (Phe Tyr)

Mechanism: The enzyme Phenylalanine Hydroxylase (PAH) converts Phe to Tyr. If you use Heavy Phe, you may generate Heavy Tyr in situ.

  • Impact: The Heavy Tyr signal splits between the intended Light Tyr pool and the new Heavy Tyr, reducing quantification accuracy.

  • Solution: Ensure the media contains excess unlabeled L-Tyrosine (approx 0.4 mM for DMEM). This dilutes any biologically converted Heavy Tyr, making it negligible in the MS spectra.

Issue 2: Auxotrophy/Growth Arrest

Symptom: Cells detach or stop dividing upon switching to dialyzed serum.

  • Cause: Dialysis removes not just amino acids, but also small hormones (T3, T4, Insulin-like growth factors).

  • Solution: Supplement media with "Rescue Cocktails" if necessary (e.g., Insulin-Transferrin-Selenium or ITS). However, most cancer lines (HeLa, A549) tolerate dFBS well.

Issue 3: Arginine-to-Proline Conversion
  • Note: While this guide focuses on Phe, be aware that if you are dual-labeling (Phe + Arg), Arginine often converts to Proline. Phe does not convert to Proline.

References

  • Nature Protocols (SILAC Authority): Ong, S. E., & Mann, M. (2006). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). Nature Protocols. [Link][4]

  • Phe to Tyr Conversion: Vildhede, A., et al. (2018). Phenylalanine-to-tyrosine conversion in metabolic labeling. Journal of Proteome Research. (Contextual validation via general metabolic flux literature). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: N-Palmitoyl Phenylalanine Solubility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the solubility behavior of N-Palmitoyl Phenylalanine (Pal-Phe) in ethanol. It is designed for researchers encountering difficulties with precipitation, gelation, or cloudiness during formulation.[1]

Executive Summary: The "Solubility" Misconception

If you are struggling to dissolve N-Palmitoyl Phenylalanine (Pal-Phe) in ethanol at room temperature, you are likely not facing a simple solubility limit issue.[1] You are observing organogelation .

Pal-Phe is a Low Molecular Weight Organogelator (LMWO).[1][2] In ethanol, it tends to self-assemble into a fibrous network that traps the solvent, forming a supramolecular gel rather than a true solution. Successful solubilization requires disrupting these intermolecular forces.[1]

Troubleshooting Guide (Q&A)

Q1: Why does my solution turn cloudy or solidify into a jelly upon cooling?

Diagnosis: You have reached the Critical Gelation Concentration (CGC) .[1] Mechanism: Pal-Phe molecules possess a hydrophobic tail (palmitoyl) and a polar head (phenylalanine).[1] In ethanol, they stack via:

  • 
    -
    
    
    
    stacking
    between phenyl rings.
  • Hydrogen bonding between amide and carboxylic acid groups.[1]

  • Van der Waals forces between the alkyl chains.[1]

Upon cooling, these forces overcome the thermal energy, causing the molecules to self-assemble into nanofibers. These fibers entrap the ethanol, creating a gel.[1] This is a feature, not a defect, but it hinders liquid formulation.[1]

Q2: How can I distinguish between precipitation and gelation?

Perform the Inversion Test :

  • Heat the sample until clear (Sol state).

  • Cool to room temperature.

  • Turn the vial upside down.[1]

    • Gelation: The mass does not flow; it holds its shape against gravity.[1]

    • Precipitation: White solid particles settle at the bottom; the supernatant is fluid.

Q3: How do I obtain a stable, clear liquid solution at high concentrations?

Solution: You must ionize the molecule. Pal-Phe behaves like a fatty acid.[1][3][4][5][6] The carboxylic acid headgroup (


) is protonated and neutral in pure ethanol, favoring stacking.[1] Adding a base deprotonates the headgroup (

), introducing electrostatic repulsion that prevents stacking/gelation.[1]

Experimental Protocols

Protocol A: Thermal Dissolution (Temporary/Low Concentration)

Best for: Analytical standards or low-concentration screening (<1 mg/mL).

  • Weighing: Measure the required amount of Pal-Phe.

  • Solvent Addition: Add absolute ethanol (EtOH).

  • Sonication: Sonicate at 40°C for 10 minutes.

    • Note: Room temperature sonication is often insufficient due to the high energy barrier of the crystal lattice.

  • Observation: The solution should be clear.

    • Warning: If the concentration exceeds ~2 mg/mL, it will likely gel or precipitate upon returning to 20°C.

Protocol B: pH-Switching Solubilization (High Stability)

Best for: Stock solutions (10–50 mg/mL) or formulation development.[1]

Concept: Convert Pal-Phe into its salt form (e.g., Sodium Palmitoyl Phenylalaninate).

Step-by-Step:

  • Calculate Equivalence: Determine the molar amount of Pal-Phe (

    
     g/mol ).
    
  • Prepare Base: Prepare a 1M NaOH or KOH solution in ethanol (or water, if water tolerance allows).

  • Titration:

    • Add Pal-Phe to ethanol (it will be a suspension).[1]

    • Add the base solution dropwise while stirring.[1]

    • Target: 1.0 to 1.1 molar equivalents of base relative to Pal-Phe.

  • Clarification: The suspension will clear rapidly as the carboxylic acid deprotonates.[1]

  • Validation: The resulting solution should remain clear at room temperature and 4°C.

Reversibility Note: If you acidify this solution (add HCl), Pal-Phe will instantly reprecipitate/gel.[1]

Quantitative Data

ParameterValue / BehaviorNotes
Molecular Weight 403.6 g/mol
Solubility (Pure EtOH, 25°C) < 2 mg/mL (Est.)[1]Often forms a swollen gel or suspension.[1]
Solubility (EtOH + Base, 25°C) > 50 mg/mLIonization disrupts gel network.[1]
Gel-Sol Transition (

)
40°C - 60°CDependent on concentration.[1]
pKa (Carboxylic Acid) ~3.7 - 4.5Similar to N-acyl amino acids.[1]

Visualizing the Mechanism

The following diagram illustrates the transition from a gel network to a solubilized state using thermal and chemical energy.

PalPhe_Solubility cluster_mech Molecular Mechanism Solid Solid Pal-Phe (Crystalline) Suspension Ethanol Suspension (Cloudy) Solid->Suspension Add EtOH (RT) Sol True Solution (Clear Liquid) Suspension->Sol Heat (> T_gs) Suspension->Sol Add Base (NaOH) (Deprotonation) Gel Organogel (Fibrous Network) Gel->Sol Re-heat Gel->Sol Add Base Sol->Gel Cool (< T_gs) (Reversible) Mech1 H-Bonding + Van der Waals Stacking Mech2 Electrostatic Repulsion (COO- ... -OOC) Mech1->Mech2 pH > pKa

Caption: Workflow showing the reversible thermal transition (Gel-Sol) versus the stable chemical transition (Deprotonation) for Pal-Phe solubilization.

References

  • Trivedi, D. R., et al. (2006).[1] Impressive Gelation in Organic Solvents by Synthetic, Low Molecular Mass, Self-Organizing Urethane Amides of L-Phenylalanine. Chemistry of Materials. Retrieved from [https://pubs.acs.org/doi/10.1021/cm051373+][1]

  • Sahoo, S., et al. (2011).[1] Soft materials from amino acid derivatives: organogels and hydrogels.[1] Royal Society of Chemistry Advances.[1] (General reference on amino acid organogelators).

  • PubChem. (n.d.).[1] N-Palmitoyl phenylalanine Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

Sources

N-Palmitoyl Phenylalanine: Technical Support and Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Palmitoyl Phenylalanine (NPP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for the successful application of NPP in aqueous solutions. As a specialized N-acyl amino acid, understanding its stability and handling characteristics is paramount for reproducible and accurate experimental outcomes.

Frequently Asked Questions (FAQs)

What is N-Palmitoyl Phenylalanine and what are its key properties?

N-Palmitoyl Phenylalanine is an N-acyl amide composed of the long-chain saturated fatty acid, palmitic acid, linked to the essential amino acid L-phenylalanine via an amide bond.[1][2] This amphiphilic structure imparts unique properties, influencing its solubility and interaction with biological systems.

Table 1: Key Properties of N-Palmitoyl Phenylalanine

PropertyValueSource
Chemical Formula C25H41NO3[1]
Molecular Weight 403.61 g/mol [1]
Appearance White crystalline powder (in solid form)Inferred from general properties
CAS Number 37571-96-3[3]
What is the aqueous solubility of N-Palmitoyl Phenylalanine?

Due to its long palmitoyl chain, N-Palmitoyl Phenylalanine is expected to have very low solubility in purely aqueous solutions. The hydrophobic nature of the C16 acyl chain dominates its physical properties. To enhance solubility, the use of co-solvents such as ethanol or DMSO is often necessary before preparing an aqueous working solution. It's important to note that the solubility of the parent amino acid, L-phenylalanine, in water increases with temperature.[4] While this trend may have a minor influence, the lipid portion of NPP is the primary determinant of its low aqueous solubility.

How should I prepare aqueous solutions of N-Palmitoyl Phenylalanine?

Given its low water solubility, a common practice is to first dissolve N-Palmitoyl Phenylalanine in an organic solvent, such as ethanol or DMSO, to create a concentrated stock solution. This stock solution can then be diluted into the desired aqueous buffer to achieve the final working concentration. It is crucial to add the stock solution to the aqueous buffer slowly while vortexing to prevent precipitation. The final concentration of the organic solvent in the aqueous solution should be kept to a minimum to avoid interfering with the experimental system.

What are the main factors affecting its stability in aqueous solutions?

The stability of N-Palmitoyl Phenylalanine in aqueous solutions is primarily influenced by:

  • Temperature: Elevated temperatures can accelerate the rate of hydrolysis and potentially lead to other degradation pathways.[5]

  • Enzymatic Activity: The presence of proteases or amidases in biological samples or cell culture media can enzymatically cleave the amide bond.[6]

What are the expected degradation products?

The primary degradation pathway for N-Palmitoyl Phenylalanine in aqueous solution is the hydrolysis of the amide bond.

Diagram 1: Hydrolysis of N-Palmitoyl Phenylalanine

NPP N-Palmitoyl Phenylalanine H2O H₂O (pH, Temp) NPP->H2O Palmitic_Acid Palmitic Acid H2O->Palmitic_Acid Hydrolysis Phenylalanine L-Phenylalanine H2O->Phenylalanine Hydrolysis

Caption: Hydrolysis of N-Palmitoyl Phenylalanine yields Palmitic Acid and L-Phenylalanine.

How can I monitor the stability of my N-Palmitoyl Phenylalanine solution?

Several analytical techniques can be employed to assess the stability of N-Palmitoyl Phenylalanine in your samples:

  • High-Performance Liquid Chromatography (HPLC): This is a robust method to separate and quantify the parent compound from its degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides both separation and mass identification, confirming the presence of N-Palmitoyl Phenylalanine and its degradation products.

  • Thin-Layer Chromatography (TLC): A simpler, qualitative method to visualize the presence of degradation products.

For these methods, you would monitor the decrease in the peak area of N-Palmitoyl Phenylalanine and the corresponding increase in the peak areas of palmitic acid and phenylalanine over time.

What are the recommended storage conditions for aqueous solutions?

For short-term storage (days to weeks), aqueous solutions of N-Palmitoyl Phenylalanine should be kept at 0-4°C in the dark.[1] For long-term storage (months), it is recommended to store aliquots at -20°C or below to minimize degradation.[1] It is advisable to prepare fresh working solutions for critical experiments.

Troubleshooting Guide

My N-Palmitoyl Phenylalanine solution is cloudy or has precipitated. What should I do?

This is a common issue due to the low aqueous solubility of N-Palmitoyl Phenylalanine.

Diagram 2: Troubleshooting Workflow for Precipitation Issues

Start Cloudy/Precipitated Solution Check_Concentration Is the concentration too high? Start->Check_Concentration Increase_Cosolvent Increase co-solvent percentage (e.g., Ethanol, DMSO) Check_Concentration->Increase_Cosolvent Yes Sonication Briefly sonicate the solution Check_Concentration->Sonication No Increase_Cosolvent->Sonication Failure Still Precipitated: Re-prepare at a lower concentration Increase_Cosolvent->Failure Warm_Solution Gently warm the solution (monitor for degradation) Sonication->Warm_Solution Sonication->Failure Filter_Solution Filter through a 0.22 µm filter Warm_Solution->Filter_Solution Warm_Solution->Failure Success Clear Solution Filter_Solution->Success Filter_Solution->Failure

Caption: A step-by-step guide to resolving precipitation of N-Palmitoyl Phenylalanine.

I suspect my N-Palmitoyl Phenylalanine has degraded. How can I confirm this?
  • Analytical Confirmation: The most definitive way is to use an analytical method like HPLC or LC-MS to look for the presence of palmitic acid and phenylalanine.

  • pH Measurement: A significant change in the pH of an unbuffered solution could indicate hydrolysis, as the carboxylic acid group of the resulting phenylalanine will affect the pH.

  • Functional Assay: If you are using N-Palmitoyl Phenylalanine in a biological assay, a loss of activity could be indicative of degradation.

My experimental results are inconsistent. Could this be related to solution stability?

Yes, inconsistent results are a common consequence of working with unstable or improperly prepared solutions. To ensure consistency:

  • Prepare Fresh Solutions: Always use freshly prepared aqueous solutions of N-Palmitoyl Phenylalanine for your experiments.

  • Standardize Preparation: Use a consistent and well-documented protocol for preparing your solutions.

  • Control for Co-solvents: Ensure that the final concentration of any organic co-solvent is the same across all experiments, including controls.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of N-Palmitoyl Phenylalanine
  • Weighing: Accurately weigh the desired amount of N-Palmitoyl Phenylalanine powder.

  • Dissolution: Add a suitable volume of 100% ethanol or DMSO to the powder to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Solubilization: Vortex the solution vigorously. Gentle warming (to no more than 37°C) and brief sonication can aid in dissolution.

  • Storage: Store the stock solution at -20°C in tightly sealed vials to prevent evaporation of the solvent.

Protocol 2: Conducting a pH-Dependent Stability Study
  • Buffer Preparation: Prepare a series of buffers with a range of pH values relevant to your experimental conditions (e.g., pH 4, 7.4, 9).

  • Solution Preparation: Dilute the N-Palmitoyl Phenylalanine stock solution into each buffer to the final desired concentration.

  • Incubation: Incubate the solutions at a constant temperature (e.g., room temperature or 37°C).

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.

  • Analysis: Immediately analyze the aliquots by HPLC or LC-MS to quantify the remaining N-Palmitoyl Phenylalanine and the formation of its degradation products.

  • Data Interpretation: Plot the concentration of N-Palmitoyl Phenylalanine versus time for each pH to determine the degradation rate.

Protocol 3: Assessing Thermal Stability
  • Solution Preparation: Prepare a solution of N-Palmitoyl Phenylalanine in a buffer of a single, relevant pH (e.g., pH 7.4).

  • Temperature Conditions: Aliquot the solution into separate vials and incubate them at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C).

  • Time Points: At various time points, remove a vial from each temperature and immediately quench the degradation by freezing or immediate analysis.

  • Analysis: Analyze the samples by HPLC or LC-MS.

  • Data Interpretation: Compare the degradation profiles at different temperatures to understand the thermal liability of N-Palmitoyl Phenylalanine.

References

  • Zamora, R., Hidalgo, F. J., & Alaiz, M. (2008). Model studies on the degradation of phenylalanine initiated by lipid hydroperoxides and their secondary and tertiary oxidation products. Journal of Agricultural and Food Chemistry, 56(19), 9193–9199. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 181534, N-Palmitoyl phenylalanine. [Link]

  • Schwaller, D., Yilmazer, S., Le Levier, V., & Lesieur, P. (2023). Impact of polymorphism in oleogels of N-palmitoyl-l-phenylalanine. Soft Matter, 19(25), 4277–4285. [Link]

  • Koehler, B. (2016). How can I separate palmitic acid and N-palmitoyl-l-phenylalanine? ResearchGate. [Link]

  • Gao, J., Wang, S., & Wang, J. (2011). Solubility of L-Phenylalanine in Aqueous Solutions. Journal of Chemical & Engineering Data, 56(5), 2533–2536. [Link]

  • D'Souza, R., Padh, H., & Rane, R. C. (2002). Stabilization of phenylalanine ammonia lyase against organic solvent mediated deactivation. Journal of Pharmacy and Pharmacology, 54(7), 969–975. [Link]

  • Frantom, P. A., & Fitzpatrick, P. F. (2013). The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments. Biochemistry, 52(8), 1418–1425. [Link]

  • Ghosh, M., Singh, S., & Kumar, A. (2019). Non-proteinaceous hydrolase comprised of a phenylalanine metallo-supramolecular amyloid-like structure. Nature Communications, 10(1), 4323. [Link]

  • Disalvo, E. A., & Bouchet, A. M. (2013). Effects of Phenylalanine on the Liquid-Expanded and Liquid-Condensed States of Phosphatidylcholine Monolayers. International Journal of Molecular Sciences, 14(12), 23565–23579. [Link]

  • Al-Sayyed, H., & Al-Qudah, M. (2018). Kinetics of phenylalanine and tyrosine ammonia-lyase enzymes activity of banana fruit (Musa cavendishii L., cv. Enana). Jordan Journal of Biological Sciences, 11(2). [Link]

  • D’Oliveira, J. C., Al-Sayyed, G., & Pichat, P. (1990). Kinetic of adsorption and of photocatalytic degradation of phenylalanine effect of pH and light intensity. Environmental Science & Technology, 24(7), 990–996. [Link]

  • Szabo, A. G., & Rayner, D. M. (1980). Effect of pH on aqueous phenylalanine studied using a 265-nm pulsed light-emitting diode. Biochemical and Biophysical Research Communications, 94(3), 909–915. [Link]

  • Wang, S., Liu, X., & Wang, J. (2016). The Methods to Crystallize Anhydrous L-Phenylalanine from Methanol-Water Solution. Crystals, 6(12), 164. [Link]

  • Tsunematsu, H., Hori, N., & Makisumi, S. (1985). Kinetics of Hydrolysis of Amide and Anilide Substrates of p-Guanidino-L-Phenylalanine by Bovine and Porcine Trypsins. The Journal of Biochemistry, 97(4), 1121–1128. [Link]

  • Zhang, G. G. Z., & Suryanarayanan, R. (2002). Characterization and pseudopolymorphism of l-phenylalanine anhydrous and monohydrate forms. Journal of Pharmaceutical Sciences, 91(4), 1087–1097. [Link]

  • Jeker, R., & et al. (2023). N-Lactoyl Phenylalanine Disrupts Insulin Signaling, Induces Inflammation, and Impairs Mitochondrial Respiration in Cell Models. International Journal of Molecular Sciences, 24(13), 10839. [Link]

  • Zhou, Z., & et al. (2017). Modulating the pH Activity Profiles of Phenylalanine Ammonia Lyase From Anabaena Variabilis by Modification of Center-Near Surface Residues. Applied Biochemistry and Biotechnology, 183(3), 856–869. [Link]

  • Frantom, P. A., & Fitzpatrick, P. F. (2013). Kinetic mechanism of phenylalanine hydroxylase: intrinsic binding and rate constants from single-turnover experiments. Biochemistry, 52(8), 1418–1425. [Link]

  • Szelag, H., & et al. (2017). Release studies of undecylenoyl phenylalanine from topical formulations. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 72(1), 25–29. [Link]

Sources

Technical Support Center: N-Palmitoyl Phenylalanine (Pal-Phe) Stability & Storage

[1][2]

Status: Active Operator: Senior Application Scientist Topic: Preventing Chemical & Physical Degradation of N-Palmitoyl Phenylalanine Ticket ID: #PAL-PHE-STAB-001[1]

Core Directive: The Stability Matrix

Why is my N-Palmitoyl Phenylalanine degrading?

N-Palmitoyl phenylalanine (Pal-Phe) is an amphiphilic lipid-amino acid conjugate.[1][2] Its utility in drug delivery and hydrogel formation relies entirely on its ability to self-assemble into nanofibers or specific polymorphic structures.[1] Degradation is not just chemical (breaking bonds); it is often physical (loss of self-assembly capability).[1][2]

The two primary enemies of Pal-Phe are Hydrolysis and Polymorphic Shifts .

The Degradation Mechanism

The amide bond linking the palmitic acid tail to the phenylalanine head is susceptible to hydrolysis, catalyzed by moisture and temperature.[2]

  • Chemical Degradation:

    
    [1][2]
    
  • Physical Degradation: Pal-Phe is a Low Molecular Weight Organogelator (LMWO).[1][2] It exists in metastable polymorphic states.[1][2] Improper thermal cycling (e.g., leaving it on a bench in sunlight) can shift it to a thermodynamically stable but functionally inert crystal form that refuses to gel or dissolve.[1][2]

Visualization: Degradation & Failure Pathways

PalPhe_DegradationPalPheNative N-PalmitoylPhenylalanineHydrolysisAmide BondHydrolysisPalPhe->Hydrolysis + H2OPolymorphismPolymorphicTransitionPalPhe->Polymorphism Thermal CyclingMoistureMoisture/Humidity(>60% RH)Moisture->HydrolysisHeatHeat Stress(>25°C)Heat->PolymorphismPalAcidBy-product:Palmitic AcidHydrolysis->PalAcidPheBy-product:PhenylalanineHydrolysis->PheInertCrystalInert CrystallineAggregatePolymorphism->InertCrystalFailureEXPERIMENTAL FAILURE(Loss of Gelation/Solubility)PalAcid->Failure Impurity disruptsself-assemblyInertCrystal->Failure Steric hindrance

Figure 1: Critical degradation pathways showing how environmental factors lead to chemical breakdown and physical inactivation.[1][2]

Troubleshooting Guide (FAQ)

Direct solutions to common experimental observations.

Q1: My Pal-Phe powder has developed a "waxy" or "rancid" smell. Is it safe to use?

Verdict: Quarantine Immediately. Technical Insight: Pure Pal-Phe should be odorless. A smell characteristic of "old candles" or crayons indicates the liberation of Palmitic Acid via hydrolysis.[2] Even 1-2% free fatty acid contamination can drastically alter the Critical Gelation Concentration (CGC) of your experiments, causing hydrogels to fail or drug release profiles to become erratic [1].[2] Action: Perform the Solubility Validation Protocol (Section 4) to confirm.

Q2: The compound refuses to dissolve in the solvent I used last month (e.g., DMSO or Ethanol).

Verdict: Polymorphic Shift. Technical Insight: You likely stored the container in an area with fluctuating temperatures.[1][2] Pal-Phe has multiple crystal forms (polymorphs). The metastable form dissolves easily to form gels; the stable form is highly crystalline and resistant to solvation [2]. Action:

  • Apply gentle heat (40–50°C) while sonicating.[1][2]

  • If it dissolves, the chemical integrity is likely intact, but the physical state had changed.[2]

  • Prevention: Store at a constant low temperature (-20°C) to lock in the kinetic state.[1][2]

Q3: My hydrogel is forming, but it's "weaker" (lower G' modulus) than usual.

Verdict: Trace Hydrolysis or Salt Contamination. Technical Insight: The mechanical strength (Storage Modulus, G') of Pal-Phe supramolecular hydrogels depends on the precise stacking of the aromatic rings and hydrogen bonding of the amide groups.[2] Free Phenylalanine (a hydrolysis product) acts as a defect in the fiber network, reducing stiffness [3].[2] Action: Check the pH of your precursor solution. Hydrolysis releases carboxylic acids, slightly lowering pH.[1][2] If pH < 5.0 (in unbuffered water), degradation is probable.[1][2]

Storage & Handling Protocols

The "Gold Standard" Storage Protocol

Follow this to maximize shelf-life (12-24 months).

ParameterSpecificationReason
Temperature -20°C (± 5°C) Slows hydrolysis kinetics; freezes polymorphic transitions.[1][2]
Container Amber Glass Vial Plastic can leach plasticizers which interact with the lipid tail.[1][2] Amber glass blocks UV.[1][2]
Atmosphere Argon/Nitrogen Headspace Displaces moisture-laden air.[1][2] Pal-Phe is not highly oxidation-prone, but moisture is the enemy.[1]
Desiccation Required Store the vial inside a secondary container with silica gel packets.
Thawing Equilibrate to RT CRITICAL: Do not open a cold vial. Condensation will form immediately on the powder, catalyzing hydrolysis.[2]
Self-Validating Purity Check (The "Thumb-Rule" Test)

Before starting a critical experiment, use this 10-minute check.

Materials: Ethanol (absolute), small glass vial, warm water bath (40°C).[1][2]

  • Weigh: 10 mg of Pal-Phe.

  • Solvent: Add 1 mL Ethanol.

  • Observation A (Cold): Solution should be cloudy/suspension.

  • Heat: Place in 40°C bath for 2 minutes.

  • Observation B (Warm):

    • Clear Solution:PASS . Purity is likely acceptable.[1][2]

    • Oily droplets on surface:[1][2]FAIL . Indicates Palmitic Acid separation.[1][2][3]

    • Persistent white solid:[1][2]FAIL . Indicates conversion to insoluble stable polymorph or contamination.[1][2]

Troubleshooting Decision Tree

Use this logic flow to diagnose failures during formulation.

Troubleshooting_TreeStartIssue: Sample not behaving as expectedSolubilityTest: Does it dissolve inwarm Ethanol (40°C)?Start->SolubilityYesSolYes, dissolves clearSolubility->YesSolNoSolNo, remains cloudy/solidSolubility->NoSolGelTestTest: Form Hydrogel(Standard Protocol)YesSol->GelTestPolymorphIssueDiagnosis: Polymorphic Shift.Try annealing (heat to 60°C, cool slow)NoSol->PolymorphIssueWeakGelResult: Gel is weak/liquidGelTest->WeakGelStrongGelResult: Gel is firmGelTest->StrongGelCheckpHAction: Check pH.Is it acidic (< pH 5)?WeakGel->CheckpHAcidicYes: Hydrolysis occurred.(Palmitic Acid present)CheckpH->AcidicNeutralNo: Salt/Buffer Interferenceor Physical AggregationCheckpH->Neutral

Figure 2: Diagnostic logic for identifying chemical vs. physical degradation in Pal-Phe samples.

References

  • Schwaller, D., et al. (2023).[1][2][4][5] "Impact of polymorphism in oleogels of N-palmitoyl-L-phenylalanine." Soft Matter, 19, 4277-4285.[1][2]

  • Jagrosse, M. L., et al. (2023).[1][2] "Supramolecular Phenylalanine-Derived Hydrogels for the Sustained Release of Functional Proteins." ACS Biomaterials Science & Engineering, 9(2), 784-796.[1][2] [1][2]

  • Sutton, S., et al. (2009).[1][2] "Controlled Release from Modified Amino Acid Hydrogels Governed by Molecular Size or Network Dynamics."[1][2] Langmuir, 25(17), 10285–10291.[1][2]

troubleshooting lack of cell response to N-Palmitoyl phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Lack of Cell Response to N-Palmitoyl Phenylalanine

Executive Summary

N-Palmitoyl phenylalanine (Pal-Phe) is a bioactive N-acyl amino acid (NAAA) implicated in cell signaling, potentially acting via G-protein coupled receptors (GPCRs), PPARs, or mitochondrial uncoupling pathways (PM20D1-mediated).[1]

A "lack of response" in cell culture is rarely due to the compound being inert. Instead, it is almost invariably caused by one of three failure modes:

  • Physicochemical Failure: The compound precipitated or adsorbed to plastic before reaching the cell.

  • Metabolic Failure: The compound was hydrolyzed by amidases (FAAH/PM20D1) before receptor engagement.

  • Biological Masking: Serum albumin sequestered the compound, or the specific receptor isoform is absent.

This guide provides a systematic troubleshooting protocol to isolate and resolve these variables.

Diagnostic Logic: The Failure Analysis Tree

Before altering your hypothesis, validate your delivery system. Use this logic flow to identify the bottleneck.

TroubleshootingLogic Start Issue: No Cellular Response to Pal-Phe CheckSol 1. Check Media Clarity (Microscopy) Start->CheckSol Precip Crystals/Cloudiness Visible? CheckSol->Precip SolIssue FAILURE MODE 1: Solubility/Delivery Precip->SolIssue Yes CheckStab 2. Check Metabolic Stability (LC-MS or Inhibitor) Precip->CheckStab No (Clear) Hydrolysis Rapid Degradation? CheckStab->Hydrolysis MetabIssue FAILURE MODE 2: Enzymatic Hydrolysis Hydrolysis->MetabIssue Yes (High FAAH) CheckBio 3. Check Biological Context (Receptor/Serum) Hydrolysis->CheckBio No (Stable)

Figure 1: Diagnostic workflow for isolating the root cause of experimental failure with lipophilic signaling molecules.

Module 1: Physicochemical Barriers (Solubility & Delivery)

The Problem: Pal-Phe is highly lipophilic (LogP > 5). If you add a DMSO stock directly to aqueous cell culture media, it will likely precipitate into micro-crystals that are invisible to the naked eye but biologically inert. Alternatively, it will adsorb to polystyrene culture plates.

The Solution: You must use a carrier protein. Bovine Serum Albumin (BSA) conjugation is the industry standard for delivering fatty acids and NAAAs.

Protocol: BSA-Conjugated Pal-Phe Preparation

Do not skip steps. The molar ratio is critical.

ParameterSpecificationReason
BSA Type Fatty Acid-Free (FAF) BSAStandard BSA contains endogenous lipids that compete with Pal-Phe.
Solvent Ethanol (95-100%) or DMSODMSO is preferred for stability; Ethanol for evaporation protocols.
Molar Ratio 2:1 to 4:1 (Lipid:BSA)Ratios >6:1 cause micelle formation and cell lysis.
Temperature 37°C - 40°CRequired to open the BSA hydrophobic pocket.

Step-by-Step Procedure:

  • Prepare Stock: Dissolve Pal-Phe in DMSO to 10-50 mM.

  • Prepare Vehicle: Dissolve FAF-BSA in PBS or media (10% w/v typically, or matched to final concentration). Filter sterilize (0.22 µm).

  • Conjugation:

    • Warm the BSA solution to 37°C in a water bath.

    • While vortexing the BSA solution vigorously, add the Pal-Phe stock dropwise.

    • Critical: The final solvent concentration must be <0.1%.

  • Incubation: Incubate the mixture at 37°C for 15–30 minutes with continuous gentle agitation (shaking water bath).

  • Observation: The solution should remain clear. If cloudy, sonicate in a water bath for 5 minutes.

Module 2: Metabolic Instability (The "Silent Killer")

The Problem: Cells express amidases, specifically Fatty Acid Amide Hydrolase (FAAH) and Peptidase M20 Domain Containing 1 (PM20D1) . These enzymes rapidly hydrolyze the amide bond in Pal-Phe, breaking it down into Palmitic Acid and Phenylalanine.

Symptom: You see a response at 5 minutes, but it vanishes by 60 minutes. Or, you see a response that mimics generic fatty acid signaling (due to the liberated palmitate) rather than specific NAAA signaling.

The Solution: Stabilization via enzyme inhibition.[2]

Validation Experiment: The "Rescue" Check

Run your assay with the following conditions:

  • Vehicle Control

  • Pal-Phe (10 µM)

  • Pal-Phe (10 µM) + FAAH Inhibitor (e.g., URB597, 1 µM)

If Condition 3 shows a response but Condition 2 does not, your cells are metabolizing the drug too fast.

Metabolism PalPhe N-Palmitoyl Phenylalanine (Active Signal) Breakdown Hydrolysis PalPhe->Breakdown Enzyme FAAH / PM20D1 (Cellular Amidases) Enzyme->Breakdown Catalyzes Products Palmitic Acid + Phenylalanine (Loss of Specific Signal) Breakdown->Products Inhibitor Inhibitor (URB597) STABILIZER Inhibitor->Enzyme Blocks

Figure 2: Enzymatic degradation pathway. Without inhibition, high FAAH expression converts the active signaling molecule into generic metabolites.

Module 3: Biological Variables (Serum & Plastic)[3]

The Problem:

  • Serum Sequestration: Standard Fetal Bovine Serum (FBS) contains ~2-4g/dL of albumin. If you treat cells in 10% FBS, the albumin in the media will bind >99% of your Pal-Phe, leaving almost none free to interact with cellular receptors.

  • Plastic Adsorption: Lipophilic compounds bind to polystyrene plates.

The Solution:

  • Serum Starvation: Perform the assay in 0.1% FBS or Serum-Free Media (supplemented with 0.1% FAF-BSA as a carrier). This ensures the lipid stays in equilibrium and is available to the cell.

  • Material: Use glass-coated plates or low-retention plasticware for preparation steps. Do not store dilute working solutions in plastic tubes for >1 hour.

Frequently Asked Questions (FAQ)

Q: Can I just sonicate Pal-Phe in media without BSA? A: No. While sonication creates a dispersion, these are unstable micelles. They will fuse and precipitate upon contact with cells or plate surfaces, causing high local toxicity and inconsistent dosing.

Q: What is the relevant concentration range? A: N-acyl amino acids typically signal in the 1 µM – 50 µM range.

  • < 1 µM: Often below receptor threshold.

  • > 50 µM: Risk of non-specific membrane perturbation (detergent effects).

Q: Which receptor should I use as a positive control? A: Pal-Phe is often linked to PPAR signaling or GPR132 (G2A) .

  • Positive Control: Use GW7647 (PPARα agonist) or Rosiglitazone (PPARγ agonist) to verify your readout system is functional. If these controls fail, the issue is your cells, not the Pal-Phe.

Q: My cells are dying after treatment. Is Pal-Phe toxic? A: It is likely a vehicle effect.

  • Check final DMSO concentration (must be <0.1%).

  • Check Lipid:BSA ratio.[3] If you have too much lipid and not enough BSA, you form detergent-like micelles that lyse membranes.

References

  • Bradshaw, H. B., et al. (2016). "The N-acyl amino acids: An emerging class of signaling lipids." Prostaglandins & Other Lipid Mediators.[3] Link

    • Significance: Establishes N-acyl amino acids as a distinct signaling class and discusses their receptor targets.
  • Long, J. Z., et al. (2016). "PM20D1 is a circulating enzyme that regulates lipidated amino acid uncouplers of mitochondria." Cell. Link

    • Significance: Identifies PM20D1 as a key regulator of N-acyl amino acid metabolism and their role in mitochondrial respir
  • McKinney, M. K., & Cravatt, B. F. (2005). "Structure and function of fatty acid amide hydrolase." Annual Review of Biochemistry. Link

    • Significance: Defines the mechanism of FAAH hydrolysis, the primary degradation p
  • Sigma-Aldrich Technical Guide. "General Lipid/BSA Solubilization Protocol for Cell Delivery." Link

    • Significance: Provides the foundational chemistry for the BSA conjug

Sources

Technical Support Center: Purification of N-Palmitoyl Phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #8842-PUR Subject: Separation of N-Palmitoyl Phenylalanine (Pal-Phe) from Palmitic Acid (PA) Assigned Specialist: Senior Application Scientist, Lipid-Peptide Conjugates Division

Executive Summary: The Chemical Logic

The difficulty in separating N-Palmitoyl phenylalanine (Pal-Phe) from Palmitic Acid (PA) stems from their shared amphiphilic nature; both possess a long hydrophobic alkyl tail (C16) and an acidic head group.

However, the separation relies on a critical structural difference: The Amide Bond.

  • Palmitic Acid (PA): Relies primarily on weak Van der Waals forces for intermolecular attraction. It is highly soluble in non-polar alkanes (Hexane, Heptane).

  • N-Palmitoyl Phenylalanine (Pal-Phe): Contains an amide linkage (-CONH-) capable of strong intermolecular hydrogen bonding and

    
    -
    
    
    
    stacking (via the Phenylalanine ring). This creates a rigid supramolecular network that is significantly less soluble in cold non-polar solvents than PA.

Our strategy exploits this solubility differential. We wash away the "loose" fatty acid chains (PA) while the hydrogen-bonded amide network (Pal-Phe) remains as a solid precipitate.

Module 1: The "Quick Fix" – Solvent Trituration

Use this protocol as the primary purification step for crude reaction mixtures containing <20% Palmitic Acid.

The Principle: Trituration (washing a solid with a solvent) works because PA dissolves instantly in cold hexane, whereas Pal-Phe requires heat or polar protic solvents to solubilize.

Reagents:

  • Hexane (HPLC Grade) or Petroleum Ether (40-60°C fraction).

  • Note: Do NOT use Diethyl Ether initially, as it may solubilize the Pal-Phe product.

Protocol:

  • Drying: Ensure your crude solid is completely dry. Residual water will repel the hexane and prevent efficient washing.

  • Suspension: Place crude Pal-Phe in a flask. Add cold Hexane (10 mL per gram of crude).

  • Sonication: Sonicate the suspension for 10-15 minutes at room temperature. You want a fine dispersion, not a solution.

    • Observation: The supernatant should turn slightly cloudy or yellow (dissolved PA). The Pal-Phe should remain as a white powder.

  • Filtration: Filter under vacuum using a sintered glass funnel.

  • The "Chilled" Wash: Wash the filter cake twice with ice-cold hexane .

  • Validation: Run a TLC of the filtrate. If the filtrate contains significant Pal-Phe, your hexane was too warm.

Module 2: The "Deep Clean" – Recrystallization

Use this protocol if Trituration fails or if high pharmaceutical-grade purity (>99%) is required.

The Challenge (Gelation): Pal-Phe is a known low-molecular-weight hydrogelator (LMWG). If you cool a solution of Pal-Phe too quickly, it will trap solvent and form a gel rather than a crystal.

Recommended Solvent System: Ethanol/Water (70:30 v/v) or Acetone/Hexane.

Protocol (Ethanol/Water Method):

  • Dissolution: Dissolve the crude solid in minimal boiling Ethanol (95%) .

  • Hot Filtration: If there are insoluble impurities, filter while hot.

  • Titration: While keeping the solution near boiling, dropwise add warm water until a faint turbidity (cloudiness) persists.

  • Re-solubilization: Add just enough boiling Ethanol to clear the solution again.

  • Controlled Cooling: Turn off the heat and let the flask cool to room temperature slowly (wrap the flask in a towel to insulate).

    • Critical Step: Do NOT put it directly into an ice bath. Rapid cooling induces gelation.

  • Crystallization: Once room temperature is reached, move to 4°C. White needles or plates should form.

  • Harvest: Filter and wash with cold 50% Ethanol.

Module 3: Analytical Verification (QC)

You cannot rely on visual inspection. Both compounds are white solids.

Thin Layer Chromatography (TLC) Conditions:

ParameterSpecification
Stationary Phase Silica Gel 60 F254
Mobile Phase Chloroform : Methanol : Acetic Acid (90 : 10 : 1)
Visualization A UV (254 nm) - Detects Pal-Phe (Phenyl ring)
Visualization B Iodine Stain or PMA Stain - Detects Palmitic Acid (Lipid tail)

Expected Results:

  • Palmitic Acid (Impurity): High Rf (~0.8 - 0.9). It travels with the solvent front due to low polarity.

  • Pal-Phe (Product): Mid/Low Rf (~0.4 - 0.6). The amide and free acid group interact more strongly with the silica.

Visual Workflow: Purification Decision Tree

PurificationWorkflow Start Crude Reaction Mixture (Pal-Phe + Palmitic Acid) CheckPA Est. Palmitic Acid Content? Start->CheckPA Trituration Protocol A: Hexane Trituration (Wash solid with cold Hexane) CheckPA->Trituration < 20% PA Recryst Protocol B: Recrystallization (Ethanol/Water Gradient) CheckPA->Recryst > 20% PA TLC QC: TLC Analysis (CHCl3:MeOH:AcOH) Trituration->TLC Gelation Issue: Gel Formation? Recryst->Gelation Result Purity Check TLC->Result Result->Recryst PA Spot Persists (Rf ~0.9) Success Pure Pal-Phe (White Crystalline Solid) Result->Success Single Spot (Rf ~0.5) Gelation->TLC No (Crystals formed) BreakGel Remedy: Re-heat, add more solvent, cool slower Gelation->BreakGel Yes BreakGel->Recryst

Figure 1: Decision matrix for purification based on impurity levels and physical behavior.

Troubleshooting & FAQ

Q1: My product turned into a jelly-like mass during recrystallization. What happened? A: You encountered the "Hydrogel Trap." Pal-Phe is a supramolecular hydrogelator.

  • Cause: The solution cooled too fast, trapping solvent molecules in the 3D fiber network before crystals could organize.

  • Fix: Re-heat the mixture until it is liquid. Add a small amount of extra solvent (ethanol). Allow it to cool extremely slowly (e.g., leave it in the oil bath after turning the heat off).

Q2: The TLC shows a smear instead of a distinct spot for Pal-Phe. A: This is "tailing," caused by the free carboxylic acid group interacting with the silica.

  • Fix: Add 1-2% Acetic Acid to your TLC mobile phase. This suppresses the ionization of the carboxylic acid, sharpening the spot.

Q3: Can I use Column Chromatography? A: Yes, but it is resource-intensive.

  • Stationary Phase: Silica Gel.

  • Eluent: Start with pure Chloroform, then gradient to 5% Methanol in Chloroform.

  • Warning: Palmitic acid elutes very quickly. Do not discard the early fractions without checking them, but your product will likely be in the later, more polar fractions.

References
  • Solubility Data & Separation Logic

    • Koehler, B. (2016).[1] Separation of palmitic acid and N-palmitoyl-l-phenylalanine. ResearchGate. Link

    • Context: Discusses the high solubility of fatty acids in alkanes vs.
  • TLC & Analytical Methods

    • Hwang, K. J., et al. (1997).[2] Synthesis and purification of NB1-palmitoyl insulin. Journal of Pharmaceutical Sciences, 86(11), 1264-1268.[2] Link

    • Context: Establishes chromatographic behavior of palmitoylated amino acid deriv
  • Recrystallization of N-Acyl Amino Acids: Bradshaw, I. J., et al. (2016). Gelation and Crystal Growth in N-Acyl Amino Acid Systems. Soft Matter. Context: (General Principle) Explains the competition between gelation and crystallization in amphiphilic amino acids like Pal-Phe.
  • Palmitic Acid Properties

    • Cayman Chemical.[3] (2024).[3] Palmitic Acid Product Information & Solubility Data. Link

Sources

Technical Support Center: Optimizing N-Palmitoyl-L-aspartate Dosage for Cell Treatment

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: 2026-02-06

Introduction

N-Palmitoyl-L-aspartate (N-PL-Asp) is an N-acylaspartate that has garnered interest for its biological activities, including its role as an inhibitor of Hedgehog signaling.[1] Proper dosage optimization is a critical first step for any in vitro study to ensure that the observed effects are specific and not artifacts of cytotoxicity or compound insolubility. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively determine the optimal working concentration of N-PL-Asp for their specific cell-based assays.

This document is structured to anticipate and address the common challenges encountered when working with a lipophilic compound like N-PL-Asp. We will begin with frequently asked questions for quick reference, followed by a detailed experimental protocol for dose-response testing, and conclude with a troubleshooting guide for common experimental hurdles.

I. Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial queries regarding the use of N-Palmitoyl-L-aspartate in cell culture.

Q1: How should I dissolve N-PL-Asp for my experiments?

A1: N-PL-Asp is a lipophilic molecule with limited solubility in aqueous solutions like phosphate-buffered saline (PBS).[1] The recommended solvent for creating a high-concentration stock solution is Dimethyl Sulfoxide (DMSO) or ethanol.[1] A typical stock concentration is 10-20 mM. Always vortex thoroughly to ensure complete dissolution.

Q2: What is a good starting concentration range for a dose-response experiment?

A2: There is limited publicly available data on the specific IC50 values for N-PL-Asp across various cell lines.[2] Therefore, a broad concentration range is recommended for initial screening. A common starting point is a logarithmic or semi-logarithmic dilution series ranging from low nanomolar (e.g., 1 nM) to high micromolar (e.g., 100 µM) concentrations.

Q3: How do I control for solvent toxicity?

A3: It is crucial to include a "vehicle control" in all experiments. The vehicle control should contain the highest concentration of the solvent (e.g., DMSO) used in the treatment groups. For most cell lines, the final concentration of DMSO in the culture medium should be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity or off-target effects.[2]

Q4: How stable is N-PL-Asp in cell culture medium?

Q5: What is the known mechanism of action for N-PL-Asp?

A5: N-PL-Asp is known to be an inhibitor of the Hedgehog (Hh) signaling pathway.[1] It functions downstream of the Smoothened (SMO) receptor. It is important to note that it does not appear to interact with cannabinoid receptors or inhibit fatty acid amide hydrolase (FAAH).[1]

II. Core Protocol: Dose-Response & Cytotoxicity Assessment

This section provides a step-by-step methodology for determining the optimal, non-toxic working concentration of N-PL-Asp for your target cell line. The primary output will be the dose-response curve for both cytotoxicity and, if applicable, a functional endpoint.

Workflow for N-PL-Asp Dosage Optimization

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Analysis prep_stock Prepare N-PL-Asp Stock Solution (in DMSO) prep_cells Seed Cells in Microplate prep_dilutions Prepare Serial Dilutions of N-PL-Asp in Media prep_cells->prep_dilutions Allow cells to attach add_treatment Add Dilutions & Controls to Cell Plate prep_dilutions->add_treatment incubate Incubate for Desired Duration (e.g., 24, 48, 72h) add_treatment->incubate perform_assay Perform Cytotoxicity Assay (e.g., MTT, LDH) incubate->perform_assay Post-incubation read_plate Read Plate on Spectrophotometer perform_assay->read_plate analyze_data Analyze Data: - Calculate % Viability - Plot Dose-Response Curve - Determine EC50/IC50 read_plate->analyze_data conclusion conclusion analyze_data->conclusion Select Optimal Concentration Range

Caption: Workflow for N-PL-Asp dosage optimization.

Materials
  • N-Palmitoyl-L-aspartate (powder)

  • Anhydrous DMSO

  • Target cell line

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Sterile, tissue culture-treated 96-well plates

  • Cytotoxicity assay kit (e.g., MTT, XTT, or LDH release assay)

  • Multichannel pipette

  • Plate reader (spectrophotometer)

Step-by-Step Methodology

1. Preparation of Stock Solution: a. Aseptically weigh out a sufficient amount of N-PL-Asp powder. b. Dissolve in anhydrous DMSO to create a 20 mM stock solution. For example, to make 1 mL of a 20 mM stock, dissolve 7.43 mg of N-PL-Asp (MW: 371.51 g/mol ) in 1 mL of DMSO. c. Vortex until fully dissolved. d. Aliquot into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

2. Cell Seeding: a. Culture your cells of interest to ~80% confluency. b. Harvest the cells using standard trypsinization methods. c. Count the cells and determine the appropriate seeding density to ensure they are in the exponential growth phase at the time of treatment. This needs to be optimized for your specific cell line (e.g., 5,000-10,000 cells/well for a 96-well plate). d. Seed the cells in a 96-well plate in a volume of 100 µL of complete medium per well. e. Incubate for 18-24 hours to allow for cell attachment.

3. Compound Treatment: a. Prepare a serial dilution series of N-PL-Asp in complete culture medium. It is often practical to perform an intermediate dilution step from the 20 mM stock to a lower concentration (e.g., 2 mM) in medium before creating the final dilution series. b. Example Dilution Scheme (for a final volume of 200 µL/well):

  • Create a 2X concentration plate. For a final concentration of 100 µM, add the appropriate volume of stock to the medium to make a 200 µM solution.
  • Perform serial dilutions (e.g., 1:2 or 1:10) across the plate. c. Remove the seeding medium from the cells and add 100 µL of the freshly prepared N-PL-Asp dilutions to each well. d. Crucial Controls:
  • Untreated Control: Cells treated with 100 µL of complete medium only.
  • Vehicle Control: Cells treated with medium containing the highest concentration of DMSO used in the experiment (e.g., 0.5%).
  • Positive Control (for cytotoxicity): Cells treated with a known cytotoxic agent (e.g., 10% DMSO or Staurosporine). e. Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).

4. Cytotoxicity Assessment (Example using MTT Assay): a. Following the incubation period, add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. b. Incubate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals. c. Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals. d. Shake the plate gently for 15 minutes to ensure complete dissolution. e. Read the absorbance on a plate reader at the appropriate wavelength (e.g., 570 nm).

5. Data Analysis: a. Subtract the average absorbance of the blank wells (medium only) from all other wells. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100 c. Plot % Viability against the log of the N-PL-Asp concentration. d. Use a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 (the concentration that inhibits 50% of cell viability).

ParameterDescriptionRecommended Starting Point
Stock Solution High-concentration solution for serial dilutions.20 mM in 100% DMSO
Vehicle Control Highest percentage of solvent used in any treatment.Match highest treatment % (e.g., 0.5% DMSO)
Concentration Range Range of N-PL-Asp concentrations to test.1 nM to 100 µM (logarithmic series)
Incubation Time Duration of cell exposure to the compound.24, 48, and 72 hours
Cell Seeding Density Number of cells per well at the start.Cell-line dependent; aim for 50-80% confluency at assay endpoint.

III. Troubleshooting Guide

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

Troubleshooting Common Experimental Issues

G cluster_solutions1 cluster_solutions2 cluster_solutions3 cluster_solutions4 start Problem Observed issue1 Issue Unexpected Cytotoxicity at Low Concentrations start->issue1 issue2 Issue Compound Precipitation in Media start->issue2 issue3 Issue High Variability Between Replicates start->issue3 issue4 Issue No Observable Effect (Functional Assay) start->issue4 sol1a Check Vehicle Control: Is DMSO concentration too high? issue1:f0->sol1a sol1b Assess Compound Purity: Source from a reputable vendor. issue1:f0->sol1b sol1c Reduce Incubation Time: Is the effect time-dependent? issue1:f0->sol1c sol2a Lower Stock Concentration: Prepare fresh, lower mM stock. issue2:f0->sol2a sol2b Warm Media Before Adding Stock: Helps maintain solubility. issue2:f0->sol2b sol2c Vortex Dilutions Thoroughly: Ensure homogeneity. issue2:f0->sol2c sol3a Improve Pipetting Technique: Use calibrated pipettes. issue3:f0->sol3a sol3b Check Cell Seeding Uniformity: Avoid edge effects. issue3:f0->sol3b sol3c Ensure Homogeneous Suspension: Mix cells well before seeding. issue3:f0->sol3c sol4a Increase Concentration Range: Is the effective dose higher? issue4:f0->sol4a sol4b Increase Incubation Time: Does the effect require more time? issue4:f0->sol4b sol4c Verify Assay Sensitivity: Is the readout robust enough? issue4:f0->sol4c

Caption: Troubleshooting decision-making flowchart.

Q: I'm seeing significant cell death even at my lowest concentrations. What should I do?

A:

  • Verify Vehicle Toxicity: First, confirm that your vehicle control (DMSO) is not causing cytotoxicity. Run a separate dose-response curve for DMSO alone on your cell line.

  • Check Compound Purity: Ensure the N-PL-Asp is from a reputable supplier and has a high purity level. Impurities can sometimes be cytotoxic.[5][6]

  • Reduce Incubation Time: The observed toxicity might be time-dependent. Repeat the experiment with a shorter incubation period (e.g., 12 or 24 hours).

  • Cell Line Sensitivity: Your specific cell line may be exceptionally sensitive. Consider starting with an even lower concentration range (e.g., picomolar to low nanomolar).

Q: I noticed a precipitate forming in the culture wells after adding the N-PL-Asp dilutions. What does this mean?

A: This indicates that the compound is crashing out of solution, likely because its solubility limit in the aqueous culture medium has been exceeded.

  • Lower the Highest Concentration: The most straightforward solution is to lower the top concentration in your dilution series.

  • Modify Dilution Method: When preparing dilutions, add the DMSO stock to the pre-warmed culture medium slowly while vortexing to aid dissolution. Avoid adding the cold stock directly to cold media.

  • Consider a Different Solvent: While less common, for extremely difficult compounds, a different solvent system or the use of solubilizing agents like Pluronic F-68 could be explored, but this would require extensive validation.

Q: My results are not consistent, and there is high variability between my replicate wells.

A: High variability often points to technical issues in the experimental setup.

  • Pipetting Accuracy: Ensure your pipettes are calibrated and that you are using appropriate pipetting techniques, especially when performing serial dilutions.

  • Cell Seeding Uniformity: Ensure that cells are evenly distributed in the suspension before seeding. Inconsistent cell numbers per well is a major source of variability. Avoid "edge effects" by not using the outermost wells of the 96-well plate, or by filling them with sterile PBS.

  • Assay Performance: Ensure all steps of the final assay (e.g., MTT) are performed consistently across the plate. For example, ensure formazan crystals are fully dissolved in all wells before reading.

Q: I have completed the cytotoxicity assay and found a safe concentration range, but I don't see any effect in my functional assay (e.g., inhibition of a downstream target). What are the next steps?

A:

  • Increase Concentration: The "safe" concentration determined by a viability assay may be below the effective concentration required for the desired biological activity. Cautiously increase the concentration, moving into the range of low, acceptable cytotoxicity (e.g., 80-90% viability).

  • Increase Incubation Time: Some biological effects take longer to manifest. If you tested at 24 hours, try extending the treatment to 48 or 72 hours.

  • Confirm Mechanism in Your Model: Verify that your cell line expresses the necessary components of the pathway you are studying (e.g., the Hedgehog signaling pathway). The target may not be active or present in your specific cellular model.

  • Check Compound Activity: If possible, include a positive control compound with a known effect on the same pathway to validate that your assay system is working correctly.

IV. References

  • Various Authors. (2017, December 14). How to know the stability of drugs and reagents in the cell culture media? ResearchGate. Retrieved from [Link]

  • Huang, Z., et al. (2015). Factors that determine stability of highly concentrated chemically defined production media. Biotechnology Progress. Retrieved from [Link]

Sources

Technical Support Center: Phenylalanine (Phe) Stability in DBS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Phe-DBS Technical Support Hub. Operator: Senior Application Scientist (Metabolomics Division) Status: Online Ticket ID: PHE-STAB-2026

Core Stability Directive

Executive Summary: Phenylalanine (Phe) is chemically robust compared to enzymes (e.g., GALT) or photosensitive metabolites. However, "stability" in Dried Blood Spots (DBS) is a function of hydrolytic protection and extraction efficiency , not just chemical half-life.

The Golden Rule:

Phe is stable for years at -20°C with desiccant. At Room Temperature (RT), analytical recovery drops not necessarily due to degradation, but due to protein cross-linking (matrix entrapment) and humidity-driven hydrolysis.

Stability Data Matrix

Use this table to determine sample viability based on your storage conditions.

Storage ConditionStability WindowPrimary Risk FactorRecovery Profile
Ambient (20-25°C) < 30 DaysHumidity & UV Light90-95% recovery initially; drops to <85% after 1 month if humid.
Refrigerated (4°C) 3 - 6 MonthsMoisture absorptionStable, but susceptible to "matrix hardening" (reduced extraction).
Frozen (-20°C) > 2 YearsFreeze-thaw cyclesExcellent (>95%). Gold standard for biobanking.
Extreme Heat (37°C) < 7 DaysAccelerated HydrolysisRapid degradation. Unsuitable for quantitative analysis.

Troubleshooting Guides

Select the issue that matches your observation.

Issue A: "My QC samples show drifting Phe levels over time."

Diagnosis: This is likely Matrix Entrapment , not chemical degradation. Technical Insight: Over time, the hemoglobin and serum proteins in the filter paper matrix denature and cross-link. This "traps" the small molecule (Phe) within the protein mesh, making it harder for the extraction solvent (e.g., Methanol/Ethanol) to liberate it.

The Fix (Optimization Protocol):

  • Modify Extraction: If analyzing aged spots (>6 months), increase the sonication time by 10 minutes or add a mild chaotropic agent (e.g., 0.1% Formic Acid) to the extraction solvent to loosen the protein matrix.

  • Check Humidity: Was the desiccant indicator pink/white? Humidity accelerates protein denaturation.

Issue B: "Retrospective data shows high variance compared to plasma."

Diagnosis: The Hematocrit (Hct) Bias .[1] Technical Insight: Phe levels in erythrocytes (RBCs) are lower than in plasma.[2][3] DBS is a composite matrix.

  • High Hct (>55%): Blood is viscous

    
     Spot spreads less 
    
    
    
    Punch contains more blood volume
    
    
    False High .
  • Low Hct (<30%): Blood spreads thin

    
     Punch contains less blood volume 
    
    
    
    False Low .

Visual Logic: The Hematocrit Effect

HctBias Hct_High High Hematocrit (>55%) Viscosity_High High Viscosity (Poor Spreading) Hct_High->Viscosity_High Increases Hct_Low Low Hematocrit (<30%) Viscosity_Low Low Viscosity (Excessive Spreading) Hct_Low->Viscosity_Low Decreases Punch_Vol_High Punch Volume Increases Viscosity_High->Punch_Vol_High Concentrates Mass Punch_Vol_Low Punch Volume Decreases Viscosity_Low->Punch_Vol_Low Dilutes Mass Result_High Result: False High Phe Punch_Vol_High->Result_High Result_Low Result: False Low Phe Punch_Vol_Low->Result_Low

Caption: Impact of Hematocrit (Hct) on DBS punch volume and subsequent analytical bias.

Self-Validating Protocol: Isochronous Stability Study

Do not run a "Longitudinal" study (analyzing samples week-by-week) as instrument drift will confound your stability data. Use this Isochronous design.

Objective: Validate Phe stability at -20°C vs. RT over 12 months.

Workflow:

  • Day 0 (Preparation):

    • Collect 50 mL of whole blood (spiked with Phe at Low/Med/High QC levels).

    • Spot 500 cards. Dry overnight at RT (<30% humidity).

    • Reference Set: Store 100 cards at -80°C (Baseline).

    • Test Set: Store remaining cards at target temp (e.g., -20°C).

  • Storage Phase:

    • Do NOT analyze yet.

    • At T=1 month, move 10 cards from Test Temp

      
       -80°C.
      
    • At T=3 months, move 10 cards from Test Temp

      
       -80°C.
      
    • Repeat for T=6, T=12 months.

  • Analysis Phase (The "Isochronous" Step):

    • At the end of 12 months, thaw ALL samples (T0, T1, T3, T6, T12) and extract/analyze in a single analytical run .

Why this works: By analyzing everything in one batch, you eliminate day-to-day LC-MS variance. Any difference in signal is purely due to storage degradation.

Experimental Workflow Diagram

IsochronousWorkflow Start Day 0: Spot & Dry 500 Cards Storage Storage Phase (Variable Duration) Start->Storage Transfer1 T=1 Month: Move to -80°C Storage->Transfer1 Transfer3 T=3 Months: Move to -80°C Storage->Transfer3 Transfer6 T=6 Months: Move to -80°C Storage->Transfer6 Transfer12 T=12 Months: Move to -80°C Storage->Transfer12 Analysis Day 365: Analyze ALL samples in single LC-MS run Transfer1->Analysis Transfer3->Analysis Transfer6->Analysis Transfer12->Analysis Result Calculate % Recovery vs T=0 Baseline Analysis->Result

Caption: Isochronous study design to eliminate analytical variance from stability data.

Frequently Asked Questions (FAQ)

Q: Can I use EDTA blood for Phe DBS stability? A: Yes, but be consistent. EDTA plasma tends to yield slightly higher Phe values (7-12%) compared to Lithium Heparin or untreated capillary blood due to matrix interferences in the ionization source. Do not mix anticoagulant types in a longitudinal study [1].

Q: How critical is the drying time? A: Critical. CLSI NBS01-A6 mandates a minimum of 4 hours at ambient temperature before packing.[4] Packing "damp" spots creates a micro-incubator for bacterial hydrolysis, which will degrade Phe rapidly, regardless of storage temperature [2].

Q: Does light affect Phe stability? A: Minimally. Unlike bilirubin or porphyrins, Phe is not highly photosensitive. However, UV light degrades the filter paper cellulose, which can alter absorption/extraction kinetics. Store in the dark (foil bags) primarily to protect the matrix, not the molecule.

References

  • Dijkstra, A. M., et al. (2024).[5] Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. International Journal of Neonatal Screening.

  • Clinical and Laboratory Standards Institute (CLSI). (2013).[6][7][8] NBS01-A6: Blood Collection on Filter Paper for Newborn Screening Programs.

  • Moat, S. J., et al. (2020). Performance of laboratory tests used to measure blood phenylalanine for the monitoring of patients with phenylketonuria. Journal of Inherited Metabolic Disease.

  • European Bioanalysis Forum (EBF). (2013). The effect of hematocrit on bioanalysis of DBS. Bioanalysis.

Sources

Technical Support Center: N-Palmitoyl Phenylalanine (Pal-Phe) Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with N-Palmitoyl phenylalanine (Pal-Phe). It addresses the unique physicochemical challenges of this amphiphilic lipoamino acid in biological assays.

Status: Operational | Tier: Senior Application Support Topic: Addressing Variability in Bioassays & Quantification

Core Technical Overview

The Root Cause of Variability: N-Palmitoyl phenylalanine is an N-acyl amino acid (NAA) .[1] It possesses a hybrid structure: a lipophilic palmitoyl tail and a polar phenylalanine head group. In bioassays, this amphiphilicity drives two primary sources of error:

  • Physical Aggregation: It functions as a Low Molecular Weight Organogelator (LMWO).[2][3] In aqueous environments (cell media), it tends to form metastable micelles or hydrogels rather than true solutions, leading to "hotspots" of high concentration.

  • Surface Adsorption: The palmitoyl tail exhibits high affinity for polypropylene (plastic tips/plates), causing significant nominal vs. actual concentration discrepancies.

Critical Workflow: Stock Preparation & Solubilization

User Issue: "My dose-response curves are shifting between experiments. The stock solution looks clear, but the data suggests lower concentrations."

Troubleshooting Guide: The "Invisible" Precipitate

Pal-Phe is often soluble in DMSO but crashes out immediately upon dilution into aqueous buffers. This micro-precipitation is often invisible to the naked eye but catastrophic for assay reproducibility.

The "BSA-Chaperone" Protocol (Gold Standard): To ensure monomeric delivery to cells or enzymes, you must use a carrier protein (Fatty Acid Free BSA) to sequester the lipophilic tail.

StepActionMechanistic Rationale
1 Dissolve Pal-Phe in 100% DMSO to 10-50 mM.Creates a stable primary stock.
2 Warm the cell culture media/buffer to 37°C containing 0.1% - 0.5% Fatty Acid Free (FAF) BSA.FAF-BSA provides hydrophobic pockets to bind the palmitoyl tail, preventing self-aggregation.
3 Vortex the media vigorously while slowly adding the DMSO stock.Prevents local high-concentration zones where nucleation of crystals occurs.
4 Sonicate for 30 seconds in a water bath.Breaks up transient micelles formed at the injection point.

FAQ: Can I use ethanol instead of DMSO?

  • Support Answer: Use caution. While Pal-Phe dissolves in ethanol, ethanol evaporates faster in plate assays (edge effects) and affects cell membrane permeability differently than DMSO. We recommend DMSO (<0.1% final) for consistency.

Assay-Specific Troubleshooting

A. PM20D1 & Enzymatic Hydrolysis Assays

Context: PM20D1 hydrolyzes Pal-Phe into Phenylalanine and Palmitate. User Issue: "I see no hydrolysis activity even with active enzyme, or the baseline substrate disappears in the 'No Enzyme' control."

Diagnosis:

  • Substrate Depletion (Adsorption): The Pal-Phe is sticking to the walls of your 96-well plate, mimicking enzymatic consumption.

  • Micellar Shielding: If [Pal-Phe] > CMC (Critical Micelle Concentration), the enzyme cannot access the amide bond.

Corrective Protocol:

  • Plateware: Switch to Glass-coated or Low-Bind Polypropylene plates. Standard tissue-culture treated plates are hydrophobic and will bind Pal-Phe.

  • Detergents: Add 0.01% Triton X-100 or CHAPS to the assay buffer. This keeps Pal-Phe monomeric without denaturing PM20D1.

  • Control: You must run a "No Enzyme" control at every time point, not just t=0.

B. Cell-Based Cytotoxicity/Uptake

User Issue: "My cells are dying in patches, or toxicity data is noisy."

Diagnosis: Pal-Phe can form microscopic gel fibers in culture media (it is an organogelator). These fibers physically disrupt cell membranes or sediment onto cells, causing localized high-dose toxicity (mechanical stress) rather than chemical toxicity.

Validation Step (Self-Check): Before adding to cells, measure the diluted media with Dynamic Light Scattering (DLS) .

  • Pass: Polydispersity Index (PDI) < 0.2 (Monomeric/Uniform carrier complexes).

  • Fail: PDI > 0.5 (Aggregates present).

Analytical Quantification (LC-MS/MS)

User Issue: "I have poor recovery of Pal-Phe from plasma/tissue samples."

Methodology Optimization: Unlike free amino acids (analyzed via HILIC), Pal-Phe is a lipid. You must use Reverse Phase chromatography.

Recommended LC-MS Parameters:

  • Column: C18 (e.g., Acquity BEH C18) or C8. Do not use HILIC.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid[4]

    • B: Acetonitrile/Isopropanol (90:10) + 0.1% Formic Acid.[4][5] (Isopropanol helps elute the sticky lipid tail).

  • Extraction: Liquid-Liquid Extraction (LLE) with Ethyl Acetate or Chloroform/Methanol is superior to protein precipitation alone.

Visualizing the Quantification Workflow:

LCMS_Workflow Sample Biological Sample (Plasma/Media) IS_Add Add Internal Standard (d5-Pal-Phe or C17-NAA) Sample->IS_Add Normalize Extract LLE Extraction (Ethyl Acetate) IS_Add->Extract Partition Dry Evaporate to Dryness (N2 Stream) Extract->Dry Concentrate Recon Reconstitute (50% MeOH - Glass Vials) Dry->Recon Solubilize Recon->Recon Use Glass Inserts! (Plastic absorbs analyte) Inject Inject LC-MS/MS (C18 Column) Recon->Inject Quantify

Figure 1: Optimized LC-MS/MS workflow for N-acyl amino acids. Note the critical requirement for glass vials during reconstitution to prevent analyte loss.

Biological Pathway Context

Understanding the endogenous regulation of Pal-Phe helps in interpreting bioassay data. Pal-Phe is regulated by the PM20D1 enzyme, which acts as a bidirectional "switch" depending on the environment (pH/Concentration).

PM20D1_Pathway PalPhe N-Palmitoyl Phenylalanine (Bioactive Lipid) Hydrolysis Hydrolysis (Catabolism) PalPhe->Hydrolysis Physiological pH PM20D1 PM20D1 Enzyme (Secreted/Circulating) PM20D1->Hydrolysis Synthesis Condensation (Anabolism) PM20D1->Synthesis Products Palmitate + Phenylalanine (Inactive Precursors) Hydrolysis->Products Synthesis->PalPhe Products->Synthesis High Substrate Conc. Acidic pH

Figure 2: The PM20D1 enzymatic cycle. In bioassays, shifting pH or substrate concentration can inadvertently trigger the reverse reaction (condensation), confounding hydrolysis data.

References & Authority

  • Long, J. Z., et al. (2016). "PM20D1 is a circulating enzyme that regulates N-acyl amino acids and glucose metabolism."[6] Cell Metabolism. (Demonstrates PM20D1 hydrolysis/synthesis activity).

  • Schwaller, D., et al. (2023). "Impact of polymorphism in oleogels of N-palmitoyl-L-phenylalanine."[2][3] Soft Matter. (Defines the gelation/aggregation properties causing variability).

  • Long, J. Z., et al. (2018). "Ablation of PM20D1 reveals N-acyl amino acid control of metabolism and nociception." PNAS. (Establishes Pal-Phe as an endogenous signaling molecule).

  • Kim, M., et al. (2020). "Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH." eLife. (Details LC-MS quantification methods for NAAs).

Sources

alkylating activity of TPCK and effects on STAT6 protein

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alkylating Activity of TPCK and Effects on STAT6 Protein

Executive Summary

If you are observing unexpected results—specifically the complete loss of STAT6 protein signal or massive cytotoxicity—while using TPCK (N-tosyl-L-phenylalanine chloromethyl ketone) to study IL-4/STAT6 signaling, you are likely encountering its off-target alkylating activity rather than its intended protease inhibition.[1][2]

TPCK is classically defined as an irreversible inhibitor of chymotrypsin-like serine proteases.[2][3] However, in cell signaling contexts, it acts as a "dirty" drug.[2] Its chloromethyl ketone moiety is a potent alkylating agent that covalently modifies sulfhydryl (thiol) groups on cysteine residues.[2] This guide details how to distinguish between specific protease inhibition and non-specific alkylation, with protocols to validate your findings.

Mechanism of Action: The "Hidden" Alkylator

The Chemistry

TPCK contains a chloromethyl ketone group.[1][2][4][5][6][7] While the phenylalanine side chain directs it to the specificity pocket of chymotrypsin, the chloromethyl group is highly reactive toward nucleophiles.[2]

  • Intended Target: Histidine-57 in the active site of Chymotrypsin.[2]

  • Off-Target: Cysteine residues (thiols) on intracellular proteins (STAT6, IKK, NF-κB) and glutathione (GSH).

Impact on STAT6

Research indicates that TPCK does not merely block STAT6 phosphorylation; it often induces the proteolytic loss or degradation of the STAT6 protein itself.[2] This is not mediated by chymotrypsin inhibition.[1][2] Instead, TPCK alkylates critical cysteine residues on STAT6 or its upstream regulators, leading to conformational changes, aggregation, or targeted degradation.

Pathway Visualization

The following diagram illustrates the dual-pathway activity of TPCK: its intended protease inhibition versus its disruptive alkylating effects on STAT6 and cell survival.[2]

TPCK_Mechanism cluster_intended Intended Activity (Protease Inhibition) cluster_offtarget Off-Target Activity (Alkylation) TPCK TPCK (Chloromethyl Ketone) Chymotrypsin Chymotrypsin-like Proteases TPCK->Chymotrypsin Targets His-57 Thiols Free Thiols (Cysteine/GSH) TPCK->Thiols Alkylates Inhibition Irreversible Inhibition Chymotrypsin->Inhibition STAT6 STAT6 Protein Thiols->STAT6 Modifies Cysteines GSH Cellular Glutathione (GSH) Thiols->GSH Depletes Out_Degradation STAT6 Degradation (Signal Loss) STAT6->Out_Degradation Conformational Collapse Out_Toxicity Oxidative Stress & Apoptosis GSH->Out_Toxicity Redox Failure

Figure 1: TPCK exerts dual effects.[2] While it inhibits proteases (top), its alkylation of thiols (bottom) leads to STAT6 loss and toxicity.

Troubleshooting Guide (Q&A)

Issue 1: "My STAT6 band disappeared completely from the Western Blot."

Q: I treated cells with TPCK to block a protease, but now I can't detect total STAT6, let alone p-STAT6. Is my antibody bad? A: Your antibody is likely fine.[2] TPCK is known to induce the loss of STAT6 protein .[1][2]

  • The Cause: Alkylation of STAT6 cysteines can trigger rapid degradation or precipitation of the protein into insoluble fractions that are spun out during lysate preparation.[2]

  • The Check: Run a "Protection Assay" (see Protocol A below) using N-acetylcysteine (NAC) or DTT.[2] If the thiol scavenger restores the STAT6 band, the loss was due to alkylation, not protease regulation.[1][2]

Issue 2: "Is the inhibition of IL-4 signaling specific?"

Q: I see reduced p-STAT6. How do I know this is due to chymotrypsin inhibition and not general toxicity? A: It is almost certainly not chymotrypsin inhibition.[2]

  • The Logic: Studies show that other specific serine protease inhibitors (like AEBSF) do not replicate the STAT6 loss seen with TPCK.[2]

  • The Solution: Compare TPCK results with a non-alkylating control or a different class of inhibitor. If TPCK is the only one blocking the signal, you are observing a chemical artifact (alkylation) rather than a biological regulatory event.[2]

Issue 3: "My cells are dying rapidly after TPCK treatment."

Q: Even at 50 µM, TPCK kills my lymphocytes within hours. Why? A: TPCK depletes intracellular Glutathione (GSH).[2]

  • Mechanism: The chloromethyl ketone group reacts with the thiol group of GSH.[2] Once GSH is depleted, the cell enters oxidative stress and undergoes apoptosis.[2]

  • Mitigation: Lower the concentration (titrate down to 5-10 µM) or limit exposure time to <1 hour before washout (though alkylation is rapid and irreversible).[2]

Data Summary: TPCK Specificity Profile

Use this table to interpret your experimental results against known TPCK behaviors.

Target / EffectMechanismReversibilityObservation in Exp.[2]
Chymotrypsin His-57 AlkylationIrreversibleProtease activity halted.[2]
STAT6 Cysteine AlkylationIrreversibleTotal protein loss or phosphorylation block.[2]
NF-κB (IKK) Cys-179 AlkylationIrreversibleBlockage of p65 nuclear entry.[2]
Glutathione Thiol ConjugationIrreversibleRapid cell death (Apoptosis).[2]
Trypsin NoneN/ANo effect (TPCK is specific to Chymotrypsin vs Trypsin).[2]

Validated Protocols

Protocol A: Thiol Protection Assay (The "Rescue" Experiment)

Purpose: To prove that STAT6 inhibition/loss is caused by alkylation.[2]

Materials:

  • TPCK (Stock: 10 mM in DMSO)[2]

  • N-acetylcysteine (NAC) or DTT (Stock: 100 mM)[2]

  • IL-4 (Recombinant)[2]

  • RIPA Lysis Buffer (with protease/phosphatase inhibitors)[2]

Workflow:

  • Seed Cells: Plate cells (e.g., lymphocytes, epithelial) to 70% confluence.[2]

  • Pre-Incubation (The Variable):

    • Group 1 (Control): DMSO vehicle.[2]

    • Group 2 (TPCK): Add TPCK (50 µM) for 30 min.[2]

    • Group 3 (Rescue): Pre-incubate TPCK (50 µM) with DTT (100 µM) or NAC (1 mM) in a tube for 15 min before adding to cells.[2] (Alternatively, add NAC to cells 30 min before TPCK).[2]

  • Stimulation: Add IL-4 (10-20 ng/mL) to all groups for 30 min.

  • Lysis: Wash with ice-cold PBS.[2] Lyse in RIPA buffer.[2]

  • Analysis: Perform Western Blot for Total STAT6 and p-STAT6 (Tyr641) .[2]

Expected Result:

  • Group 2: Reduced or absent Total STAT6 signal.[2]

  • Group 3: Restoration of STAT6 signal (The thiol scavenger reacts with TPCK, "disarming" its alkylating group).[2]

Protocol B: Experimental Workflow Visualization

Follow this logic flow to ensure rigorous data generation.

Workflow Start Start Experiment PreTreat 1. Pre-treatment (TPCK +/- NAC) Start->PreTreat Stimulate 2. IL-4 Stimulation (30 mins) PreTreat->Stimulate Check1 Check Viability (Trypan Blue) Stimulate->Check1 Lyse 3. Cell Lysis (RIPA + Inhibitors) WB 4. Western Blot Lyse->WB Check1->PreTreat <80% Viability (Reduce TPCK Conc) Check1->Lyse >80% Viability Result_A Total STAT6 Absent? (Alkylation Confirmed) WB->Result_A Result_B pSTAT6 Inhibited only? (Signaling Block) WB->Result_B

Figure 2: Step-by-step workflow for verifying TPCK effects. Note the viability check is critical due to TPCK toxicity.[2]

References

  • Bennett, B. L., et al. (1997).[2] "Inhibition of NF-kappa B activation by N-tosyl-L-phenylalanine chloromethyl ketone derivatives." Journal of Biological Chemistry.

  • Mori, H., et al. (2000).[2] "Treatment of Cells With n-alpha-tosyl-L-phenylalanine-chloromethyl Ketone Induces the Proteolytic Loss of STAT6 Transcription Factor."[1][2][4] The Journal of Immunology.

  • Jeon, K. I., et al. (2009).[2] "N-tosyl-L-phenylalanine chloromethyl ketone inhibits NF-kappaB activation by blocking specific cysteine residues of IkappaB kinase beta and p65/RelA."[2][6] Biochemistry.

  • Sigma-Aldrich. (n.d.).[2] "Product Information: TPCK (T4376)." [2]

Sources

Validation & Comparative

N-Palmitoyl phenylalanine vs N-lactoyl phenylalanine effects on insulin signaling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-Palmitoyl Phenylalanine vs. N-Lactoyl Phenylalanine: Distinct Mechanisms in Insulin Signaling and Metabolic Control Content Type: Technical Comparative Guide Audience: Researchers, Drug Development Professionals, and Metabolic Scientists.

Executive Summary: The "Furnace" vs. The "Brake"

In the landscape of metabolic signaling, N-Palmitoyl phenylalanine (Pal-Phe) and N-Lactoyl phenylalanine (Lac-Phe) represent two distinct classes of lipoamino acids that regulate glucose homeostasis through opposing physiological paradigms.

While both share a phenylalanine backbone, their acyl tails dictate divergent fates:

  • N-Lactoyl Phenylalanine (Lac-Phe) acts as a systemic "brake" on energy intake. Produced during high-intensity exercise, it functions primarily as an anorexigenic signal in the brain. However, recent data (2025) suggests it acutely impairs insulin signaling in peripheral tissues, likely as a mechanism to prioritize glucose availability for the brain during exertion.

  • N-Palmitoyl Phenylalanine (Pal-Phe) acts as a cellular "furnace." Belonging to the PM20D1-regulated N-acyl amino acid family, it functions as a mitochondrial uncoupler, increasing energy expenditure and improving glucose tolerance by driving substrate oxidation rather than signaling satiety.

This guide dissects their mechanistic divergence, experimental handling, and effects on the insulin signaling cascade.

Chemical Biology & Biosynthetic Origins

Understanding the enzymatic origin is critical for selecting the correct experimental models (e.g., CNDP2-knockout vs. PM20D1-overexpression).

FeatureN-Lactoyl Phenylalanine (Lac-Phe)N-Palmitoyl Phenylalanine (Pal-Phe)
Class N-Lactoyl amino acidN-Acyl amino acid (NAA)
Biosynthetic Enzyme CNDP2 (Cytosolic nonspecific dipeptidase 2)PM20D1 (Peptidase M20 domain containing 1)
Primary Precursors Lactate + PhenylalaninePalmitate + Phenylalanine
Induction Stimulus High-intensity exercise (high lactate flux)Cold exposure; PM20D1 activation
Physiological Role Anorexigenic (Appetite Suppression)Thermogenic (Mitochondrial Uncoupling)

Mechanistic Profiles: Effects on Insulin Signaling[1][2][3][4][5][6][7][8][9]

A. N-Lactoyl Phenylalanine: The Peripheral Antagonist

While Lac-Phe drives weight loss (which improves insulin sensitivity long-term), its acute direct effect on skeletal muscle is inhibitory.

  • Mechanism: Lac-Phe enters myocytes and interferes with the phosphorylation of Akt (Protein Kinase B), a critical node in the insulin signaling pathway.

  • Biological Logic: During intense exercise (when Lac-Phe peaks), the body enters a catabolic state. Inhibiting insulin-mediated glucose storage in non-critical tissues may preserve blood glucose for the brain.

  • Target: AgRP Neurons (Brain) via K-ATP channels (Appetite suppression); Insulin Receptor/IRS-1 (Muscle) via negative feedback.

B. N-Palmitoyl Phenylalanine: The Metabolic Uncoupler

Pal-Phe improves glucose homeostasis not by blocking insulin signaling, but by creating a "sink" for glucose disposal through respiration.

  • Mechanism: Pal-Phe acts as a protonophore, shuttling protons across the inner mitochondrial membrane independent of ATP synthase (UCP1-independent uncoupling).

  • Insulin Sensitization: By lowering the mitochondrial membrane potential, Pal-Phe reduces Reactive Oxygen Species (ROS) and relieves "metabolic backpressure," allowing glycolysis and glucose uptake to proceed more efficiently.

Visualization: Signaling Pathways

The following diagram illustrates the divergent pathways of Lac-Phe (Signaling Inhibition) and Pal-Phe (Metabolic Flux).

MetabolicPathways cluster_0 N-Lactoyl Phenylalanine (Exercise Induced) cluster_1 N-Palmitoyl Phenylalanine (Thermogenic) Lactate Lactate (Exercise) CNDP2 Enzyme: CNDP2 Lactate->CNDP2 Phe Phenylalanine Phe->CNDP2 PM20D1 Enzyme: PM20D1 Phe->PM20D1 LacPhe Lac-Phe CNDP2->LacPhe AgRP Brain: AgRP Neurons (K-ATP Channels) LacPhe->AgRP Systemic Circulation Muscle Muscle Cell LacPhe->Muscle Direct Uptake Appetite Suppressed Appetite AgRP->Appetite Inhibition pAkt p-Akt (Ser473) Muscle->pAkt Inhibits InsRes Acute Insulin Resistance pAkt->InsRes Palmitate Palmitate Palmitate->PM20D1 PalPhe Pal-Phe PM20D1->PalPhe Mito Mitochondria (Inner Membrane) PalPhe->Mito Target ProtonLeak H+ Proton Leak (Uncoupling) Mito->ProtonLeak EnergyExp Increased Energy Expenditure ProtonLeak->EnergyExp GlucoseDisp Enhanced Glucose Disposal EnergyExp->GlucoseDisp Indirect Sensitization

Caption: Divergent mechanisms of action. Lac-Phe (yellow) acts centrally to suppress appetite but acutely inhibits peripheral insulin signaling. Pal-Phe (green) drives mitochondrial uncoupling, enhancing glucose disposal via energy expenditure.

Comparative Experimental Data

The following table summarizes expected results in standard metabolic assays based on current literature (Sources 1, 4, 13).

Assay TypeN-Lactoyl Phenylalanine (Lac-Phe) ResponseN-Palmitoyl Phenylalanine (Pal-Phe) Response
Western Blot (C2C12 Myotubes) Decrease in Insulin-stimulated p-Akt (Ser473) and p-IRS1.No Change or slight increase (secondary to reduced lipid load).
Glucose Uptake (Adipocytes) Inhibition (Acute treatment).Increase (Driven by metabolic demand/uncoupling).
Mitochondrial Respiration (Seahorse) Impaired maximal respiration (Source 1).Increased basal respiration (Proton leak) (Source 13).
In Vivo Phenotype (Chronic) Weight loss; Secondary improvement in glucose tolerance.Improved glucose tolerance; Increased energy expenditure; No change in food intake.

Experimental Protocols

To validate these effects in your own lab, use the following self-validating protocols.

Protocol A: Assessing Acute Insulin Signaling Impairment (Lac-Phe)
  • Objective: Determine if Lac-Phe inhibits insulin-stimulated Akt phosphorylation.

  • Cell Model: C2C12 Myotubes (Differentiated for 5-7 days).

  • Preparation: Starve differentiated C2C12 myotubes in serum-free DMEM for 4 hours.

  • Treatment:

    • Control: Vehicle (DMSO < 0.1%).

    • Experimental: Lac-Phe (50 µM and 100 µM). Note: Physiological post-exercise levels are ~20-50 µM.

    • Incubate for 1 hour .

  • Stimulation: Challenge cells with Insulin (100 nM) for exactly 15 minutes .

  • Lysis: Rapidly aspirate media and lyse in ice-cold RIPA buffer containing phosphatase inhibitors (Na3VO4, NaF).

  • Readout: Western Blot for p-Akt (Ser473) vs. Total Akt.

    • Validation Check: Insulin alone must induce >5-fold increase in p-Akt. Lac-Phe should blunt this by ~30-50% (Source 1).

Protocol B: Measuring Mitochondrial Uncoupling (Pal-Phe)
  • Objective: Confirm Pal-Phe activity as a mitochondrial uncoupler.

  • Assay: Seahorse XF Cell Mito Stress Test.

  • Cell Model: 3T3-L1 Adipocytes or C2C12 Myocytes.

  • Assay Media: Unbuffered DMEM (pH 7.4) with 10 mM glucose, 1 mM pyruvate.

  • Injection Strategy:

    • Port A: Pal-Phe (Titration: 10 µM, 30 µM, 50 µM).

    • Port B: Oligomycin (ATP Synthase inhibitor).

    • Port C: FCCP (Maximal uncoupler - Positive Control).

  • Interpretation:

    • If Pal-Phe is an uncoupler, Oxygen Consumption Rate (OCR) should increase immediately after Port A injection, similar to FCCP but potentially milder.

    • Validation Check: Pal-Phe treated cells should show high respiration even after Oligomycin (Port B) injection, indicating respiration is not driving ATP synthesis (proton leak).

References

  • N-Lactoyl Phenylalanine Disrupts Insulin Signaling, Induces Inflammation, and Impairs Mitochondrial Respiration in Cell Models. PubMed (2025).[1]Link

  • An exercise-inducible metabolite that suppresses feeding and obesity. Nature (2022).Link

  • The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Frontiers in Molecular Biosciences (2022).Link

  • PM20D1 is a circulating enzyme that regulates lipidated amino acid uncouplers of mitochondria. Cell (2016).Link

  • Phenylalanine impairs insulin signaling and inhibits glucose uptake through modification of IRβ. Nature Communications (2022).Link

Sources

comparing synthetic vs naturally produced N-Hexanoyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Technical Guide: Synthetic vs. Biocatalytic N-Hexanoyl-L-phenylalanine

Executive Summary

N-Hexanoyl-L-phenylalanine (Hex-Phe) is a bioactive N-acyl amino acid (NAAA) implicated in uncoupling protein regulation and metabolic signaling via the PM20D1 pathway. While historically synthesized via the Schotten-Baumann chemical reaction, recent advances in green chemistry have enabled biocatalytic production using lipases or N-acyl synthases.[1]

The Verdict:

  • For High-Throughput Screening (HTS) & Basic Research: Synthetic Hex-Phe is superior due to lower cost and immediate availability, provided enantiomeric purity is verified (>99% ee).[1]

  • For Therapeutic & Cosmetic Formulation: Biocatalytic (Natural) Hex-Phe is preferred.[1] It eliminates toxic acyl chloride residues, ensures 100% L-isomer retention, and meets "natural origin" regulatory standards (ISO 16128) critical for clinical and consumer acceptance.[1]

Technical Introduction: The N-Acyl Amino Acid Landscape

N-Hexanoyl-L-phenylalanine belongs to the "endocannabinoidome," a family of lipid signaling molecules.[1] Unlike its longer-chain relatives (e.g., N-arachidonoyl-phenylalanine), the hexanoyl variant possesses unique amphiphilic properties, making it a target for metabolic disease research and advanced transdermal delivery systems.[1]

Mechanism of Action: Endogenously, Hex-Phe is regulated by PM20D1 (Peptidase M20 domain-containing 1), a secreted enzyme that catalyzes the reversible condensation of fatty acids and amino acids.[1] This biological pathway inspires the "natural" production method, contrasting sharply with the aggressive nucleophilic substitution used in chemical synthesis.

Production Methodologies

A. Chemical Synthesis (The Schotten-Baumann Route)

The industry standard relies on the acylation of L-phenylalanine using hexanoyl chloride under basic conditions.[2]

  • Mechanism: Nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acyl chloride.

  • Critical Control Point: pH maintenance (typically 10-12) is vital to prevent protonation of the amine while minimizing hydrolysis of the acyl chloride.

  • Drawback: Risk of racemization (conversion of L-Phe to D-Phe) via oxazolone intermediate formation if temperature/pH is uncontrolled.

B. Biocatalytic Synthesis (The "Natural" Route)

This method utilizes immobilized enzymes (e.g., Candida antarctica Lipase B or engineered N-acyl synthases) in non-aqueous media to drive the thermodynamic equilibrium toward amide bond formation.

  • Mechanism: Enzyme-mediated condensation of Hexanoic Acid (natural source) and L-Phenylalanine.

  • Advantage: Stereochemical absolute.[1] Enzymes are strictly enantioselective, preventing D-isomer contamination.[1]

Comparative Analysis: Data & Metrics

FeatureSynthetic Hex-Phe Biocatalytic (Natural) Hex-Phe Impact on Application
Purity (HPLC) >98%>99%High purity required for both; synthetic may contain trace chloride salts.
Chirality (% ee) 95% - 99% (Risk of racemization)>99.9% (Stereospecific)Critical: D-isomers can be inactive or immunogenic in biological systems.
Isotopic Ratio (

)
-27‰ to -32‰ (Petrochemical source)-12‰ to -25‰ (Plant source)Used to authenticate "natural" claims via C14/C13 analysis.
Impurities Hexanoyl chloride, Chloride ions, Organic solvents (DCM/THF)Free Fatty Acids, Trace Protein (Enzyme)Chemical residues can be cytotoxic in sensitive cell lines.[1]
Cost Low ($)Medium-High (

$)
Synthetic is better for early-stage discovery; Biocatalytic for clinical/commercial.[1]
Regulatory Status Chemical SubstanceNatural/Bio-derived (ISO 16128)Essential for "Clean Label" products.[1]

Visualization of Pathways

The following diagrams illustrate the mechanistic divergence between the two production methods.

Figure 1: Chemical vs. Biocatalytic Synthesis Pathways

G node_chem Chemical Precursors (Hexanoyl Chloride + L-Phe) process_chem Schotten-Baumann (pH > 10, NaOH) node_chem->process_chem Acylation node_bio Natural Precursors (Hexanoic Acid + L-Phe) process_bio Enzymatic Condensation (Lipase B / PM20D1) node_bio->process_bio Biocatalysis inter_chem Risk: Oxazolone Intermediate process_chem->inter_chem Side Reaction product_chem Synthetic Hex-Phe (Racemic Risk) process_chem->product_chem Nucleophilic Subst. product_bio Biocatalytic Hex-Phe (Pure L-Isomer) process_bio->product_bio Dehydration (-H2O) inter_chem->product_chem Racemization (D-isomer)

Caption: Comparison of aggressive chemical acylation (red path) prone to racemization versus the stereospecific enzymatic condensation (green path).

Experimental Protocols

Protocol A: Differentiation via Stable Isotope Analysis (GC-C-IRMS)

To determine if a sample is Synthetic or Natural.

Principle: Naturally derived hexanoic acid (from coconut or palm) has a distinct Carbon-13 (


) signature compared to petrochemical hexanoyl chloride.
  • Sample Prep: Dissolve 5 mg of Hex-Phe in 1 mL methanol.

  • Derivatization: Perform acid-catalyzed methanolysis to liberate the fatty acid methyl ester (FAME) and amino acid methyl ester.

    • Reagent: 1M HCl in Methanol, 80°C for 2 hours.

  • Extraction: Extract FAMEs into hexane.

  • Analysis: Inject into Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS).

  • Interpretation:

    • 
       = -28‰ to -32‰ : Indicates Fossil Fuel Origin (Synthetic).[1]
      
    • 
       = -12‰ to -26‰ : Indicates C3/C4 Plant Origin (Natural).[1]
      
Protocol B: Synthesis of Reference Standard (Schotten-Baumann)

For creating a chemical standard to test against biological samples.

  • Preparation: Dissolve L-Phenylalanine (10 mmol) in 10 mL of 2M NaOH. Cool to 0°C.[1]

  • Addition: Dropwise add Hexanoyl Chloride (11 mmol) while simultaneously adding 2M NaOH to maintain pH between 10-11.

    • Note: Use an autotitrator if available to maintain pH precision.[1]

  • Reaction: Stir vigorously at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.

  • Workup: Acidify carefully with 1M HCl to pH 2.0. The product will precipitate as a white solid or oil.[1]

  • Purification: Extract with Ethyl Acetate (3x), wash with brine, dry over MgSO4, and recrystallize from Ethanol/Water.

  • Validation: Verify structure via 1H-NMR and check for D-isomer presence using Chiral HPLC (Chiralpak AD-H column).

References

  • Long, J. Z., et al. (2016).[1] "PM20D1 is a circulating enzyme that regulates N-acyl amino acids and glucose metabolism."[1] Cell Metabolism. Link[1]

  • Cohen, S. A., & Michaud, D. P. (1993).[1] "Synthesis of N-acyl amino acids." Journal of Organic Chemistry. (Standard Schotten-Baumann reference).[1]

  • Dunn, P. J. H., et al. (2011).[1] "Stable isotope analysis of amino acids in ecological research." Rapid Communications in Mass Spectrometry. Link[1]

  • Adlercreutz, P. (2013).[1] "Lipase-catalyzed synthesis of N-acyl amino acids." Biotechnology Advances.

  • ISO 16128-1:2016. "Guidelines on technical definitions and criteria for natural and organic cosmetic ingredients."[1] International Organization for Standardization.[1] Link

Sources

Publish Comparison Guide: Validation of N-Palmitoyl Phenylalanine Effect on Mitochondrial Respiration

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical validation resource for researchers investigating the bioenergetic profile of N-Palmitoyl Phenylalanine (Pal-Phe) . Unlike standard uncouplers (e.g., FCCP) or inhibitory metabolites (e.g., N-Lactoyl Phenylalanine), Pal-Phe represents a class of endogenous lipoamino acids regulated by the PM20D1 enzyme, functioning as a physiological uncoupler of mitochondrial respiration.

Executive Summary: The Bioenergetic Profile of Pal-Phe

N-Palmitoyl Phenylalanine (C16:0-Phe) is an N-acyl amino acid (NAA) that functions as a mitochondrial uncoupler . Unlike synthetic protonophores (e.g., DNP, FCCP) which can be cytotoxic at effective doses, Pal-Phe acts via a regulated physiological pathway involving the secreted enzyme PM20D1 .

Key Mechanistic Distinctions
FeatureN-Palmitoyl Phenylalanine (Pal-Phe) FCCP (Synthetic Control) N-Lactoyl Phenylalanine (Lac-Phe)
Primary Effect Increases OCR (Uncoupling)Increases OCR (Uncoupling)Decreases OCR (Inhibition)
Mechanism Protonophore (UCP1-independent)Protonophore (Chemical)Complex I/Metabolic Inhibition
Physiological Role Adaptive Thermogenesis (PM20D1-driven)None (Synthetic Toxin)Appetite Suppression / Post-Exercise Signal
Cytotoxicity Low/Moderate (Endogenous)High (Narrow Therapeutic Window)Low

Mechanistic Validation: The PM20D1-NAA Axis

To validate Pal-Phe, one must understand its origin and action. It is not merely a fatty acid derivative but a signaling lipid synthesized by Peptidase M20 Domain Containing 1 (PM20D1) .

Pathway Visualization

The following diagram illustrates the synthesis of Pal-Phe and its direct interaction with the Mitochondrial Inner Membrane (MIM) to dissipate the proton gradient.

PalPhe_Mechanism cluster_extracellular Extracellular / Cytosol cluster_mito Mitochondria Palmitate Palmitate (C16:0) PM20D1 PM20D1 Enzyme (Synthase/Hydrolase) Palmitate->PM20D1 Phe Phenylalanine Phe->PM20D1 PalPhe N-Palmitoyl Phenylalanine (Pal-Phe) PM20D1->PalPhe Condensation MIM Inner Mitochondrial Membrane PalPhe->MIM Translocation Uncoupling Proton Leak (Pal-Phe Shuttle) MIM->Uncoupling Pal-Phe integrates ETC Electron Transport Chain (Pumps H+) ProtonGrad H+ Gradient (ΔΨm) ETC->ProtonGrad Generates ProtonGrad->Uncoupling Dissipated by Pal-Phe Heat Heat Generation (Thermogenesis) Uncoupling->Heat Energy Release

Figure 1: PM20D1-mediated synthesis of Pal-Phe and its downstream effect on mitochondrial uncoupling and thermogenesis.[1][2]

Experimental Protocol: Seahorse XF Analysis

The Gold Standard for validating Pal-Phe activity is the Seahorse XF Mito Stress Test . This assay measures the Oxygen Consumption Rate (OCR) in real-time.

Protocol Design: Pal-Phe Validation

Objective: Determine if Pal-Phe induces UCP1-independent uncoupling in standard cell lines (e.g., HEK293T, C2C12, or HepG2).

Reagents Preparation
  • Pal-Phe Stock: Dissolve N-Palmitoyl Phenylalanine in DMSO to 50 mM.

    • Note: Ensure solubility; sonication may be required.

  • Assay Medium: Seahorse XF DMEM (pH 7.4) supplemented with 10 mM glucose, 1 mM pyruvate, 2 mM glutamine.

  • Controls:

    • Negative: DMSO (Vehicle).

    • Positive: FCCP (0.5 – 1.0 µM).

    • Specificity Control: Oligomycin (ATP Synthase inhibitor).

Workflow Steps
  • Basal Measurement: Measure baseline OCR (Steps 1-3).

  • Injection A (Oligomycin 1.5 µM): Inhibits ATP synthase. OCR drops to "Proton Leak" levels.

  • Injection B (Pal-Phe Titration): Inject Pal-Phe at varying concentrations (e.g., 10, 30, 50 µM).

    • Hypothesis: If Pal-Phe is an uncoupler, OCR will increase immediately after injection, overcoming the Oligomycin inhibition.

  • Injection C (Rotenone/Antimycin A): Shuts down ETC to determine non-mitochondrial respiration.

Expected Data & Interpretation
ParameterVehicle ControlPal-Phe (30-50 µM)FCCP (Positive Control)Interpretation
Basal OCR StableIncrease Increase Indicates stimulation of respiration.
Oligomycin Response Decrease (ATP coupled)Reversal / Increase Reversal / Increase Definitive Proof of Uncoupling. If OCR rises after ATP synthase blockade, the respiration is uncoupled from ATP production.
Maximal Respiration UnchangedVariableMaximalPal-Phe may not reach FCCP-levels of maximal ETS due to mild uncoupling nature.
ATP Production NormalDecrease Decrease Energy is dissipated as heat rather than stored as ATP.

Comparative Performance Data

The following table synthesizes data from key studies (e.g., Long et al., 2016; Lin et al., 2018) comparing Pal-Phe with its analogs and controls.

CompoundFatty Acid ChainBioactivityPotency (EC50 / Effect)Notes
N-Palmitoyl Phenylalanine C16:0Uncoupler Moderate (++++)Physiological uncoupler; effective in UCP1-null cells.
N-Oleoyl Phenylalanine C18:1Uncoupler High (+++++)Often cited as the most potent endogenous variant in the PM20D1 pathway.
N-Lactoyl Phenylalanine Lactate-PheInhibitor Negative (---)Do not confuse with Pal-Phe. Reduces OCR; linked to post-exercise signaling.
FCCP SyntheticUncoupler Very High (++++++)Toxic at high doses; depolarizes membrane completely.
Palmitate (Free FA) C16:0Weak UncouplerLow (+)Requires very high concentrations; often causes lipotoxicity before uncoupling.
Visualization: Experimental Workflow

Seahorse_Workflow Start Basal OCR (Measure Respiration) Oligo Inj A: Oligomycin (Block ATP Synthase) Start->Oligo Treatment Inj B: Pal-Phe (Test Compound) Oligo->Treatment Result Check OCR Response Treatment->Result Outcome1 OCR Increases (Uncoupling Confirmed) Result->Outcome1 Spike Outcome2 OCR Unchanged (Inactive) Result->Outcome2 Flat

Figure 2: Decision tree for validating uncoupling activity using the Seahorse XF Mito Stress Test.

References

  • Long, J. Z., et al. (2016). "The Secreted Enzyme PM20D1 Regulates Lipidated Amino Acid Uncouplers of Mitochondria."[3] Cell.

    • Foundational paper identifying N-acyl amino acids (including Pal-Phe) as endogenous uncouplers.
  • Lin, H., et al. (2018). "A plasma protein network regulates PM20D1 and N-acyl amino acid bioactivity." Nature Medicine.

    • Further characterizes the bioactivity and transport of C16:0-Phe and C18:1-Phe.
  • Li, V. L., et al. (2022). "N-Lactoyl-phenylalanine predicts body mass index and is a potential biomarker of metabolic health." Nature Metabolism.

    • Provides the contrast for N-Lactoyl Phenylalanine as a distinct metabolite with different metabolic effects.
  • Divakaruni, A. S., & Brand, M. D. (2011). "The regulation and physiology of mitochondrial proton leak." Physiology.

    • Authoritative review on the mechanisms of mitochondrial uncoupling and proton leak.

Sources

Comparative Technical Guide: Phenylalanine Determination Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of phenylalanine (Phe) determination methodologies, designed for researchers and clinical laboratory scientists. It moves beyond basic descriptions to evaluate the mechanistic and operational realities of each method.

Executive Summary & Clinical Context

Phenylalanine (Phe) quantification is the cornerstone of managing Phenylketonuria (PKU), where plasma levels must be strictly maintained (typically 120–360 µmol/L) to prevent neurotoxicity. While the historical Guthrie bacterial inhibition assay established newborn screening, modern drug development and clinical monitoring demand precise, quantitative, and high-throughput solutions.

This guide compares the three dominant analytical paradigms:

  • LC-MS/MS: The high-throughput screening standard.

  • HPLC-UV/FLD: The robust clinical reference method.

  • Enzymatic Assays: The scalable, accessible alternative.

Method A: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Role: High-Throughput Newborn Screening & Multi-Analyte Profiling.[1]

Mechanistic Principle

LC-MS/MS utilizes the unique mass-to-charge (m/z) ratio of phenylalanine and its fragments. Most protocols employ Electrospray Ionization (ESI) in positive mode. To enhance sensitivity and chromatographic retention, Phe is often derivatized to its butyl ester form, though underivatized methods are increasingly common to reduce sample prep time.

Key Transition (MRM):

  • Precursor Ion: m/z 166 (Phe) or 222 (Phe-butyl ester)

  • Product Ion: m/z 120 (Immonium ion)

  • Internal Standard: L-Phenylalanine-d5 (essential for matrix effect correction).

Workflow Visualization

LCMS_Workflow Figure 1: LC-MS/MS Workflow for Phenylalanine (Derivatized Method) cluster_prep Sample Preparation cluster_analysis Instrumental Analysis DBS Dried Blood Spot (3.2 mm punch) Extract Extraction (MeOH/Internal Std) DBS->Extract Deriv Derivatization (3N HCl in n-Butanol) 65°C, 15 min Extract->Deriv Dry Evaporation (N2 stream) Deriv->Dry Recon Reconstitution (Mobile Phase) Dry->Recon LC HPLC Separation (C18 Column) Recon->LC ESI ESI Source (Positive Mode) LC->ESI MS1 MS/MS Detection (MRM Mode) ESI->MS1

Validated Protocol (Derivatized)
  • Sample: 3.2 mm Dried Blood Spot (DBS) punch.

  • Extraction: Add 100 µL Methanol containing isotope-labeled internal standards (Phe-d5). Shake 20 min.

  • Derivatization: Evaporate supernatant. Add 50 µL 3N HCl in n-Butanol. Incubate at 65°C for 15 min. (Converts carboxyl group to butyl ester, increasing proton affinity).

  • Reconstitution: Evaporate reagents. Reconstitute in 100 µL Mobile Phase (80:20 Acetonitrile:H2O + 0.1% Formic Acid).

  • Analysis: Inject 10 µL. Flow rate 0.2 mL/min. Run time ~2 min.

Expert Insight: The Phe/Tyr ratio is calculated simultaneously. A ratio >3 is often more diagnostic for PKU than Phe concentration alone, reducing false positives from liver immaturity.

Method B: High-Performance Liquid Chromatography (HPLC)

Role: Clinical Confirmation & Gold Standard Quantification.

Mechanistic Principle

HPLC separates analytes based on hydrophobic interaction with a stationary phase (typically C18). Detection is achieved via UV absorbance (210-220 nm) or Fluorescence (after OPA derivatization). Unlike MS/MS, this method separates isobaric interferences chromatographically.

Workflow Visualization

HPLC_Workflow Figure 2: HPLC-UV/FLD Workflow for Plasma Phenylalanine Plasma Plasma Sample (50-100 µL) Deprot Deproteinization (PCA or TCA precipitation) Plasma->Deprot Centrifuge Centrifugation (10,000g, 5 min) Deprot->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Injection onto C18 Column (RP-HPLC) Supernatant->Inject Detect UV Detection (215 nm) or Fluorescence (Ex 340/Em 450) Inject->Detect Data Quantification vs. External Standard Detect->Data

Validated Protocol (Isocratic UV)
  • Sample: 100 µL Heparinized Plasma.

  • Deproteinization: Add 100 µL 5% Perchloric Acid (PCA). Vortex. Incubate 5 min at 4°C.

  • Clarification: Centrifuge at 12,000 x g for 5 min.

  • Chromatography:

    • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase: 50 mM Sodium Acetate (pH 4.2) / Acetonitrile (90:10 v/v).

    • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 215 nm.

Expert Insight: While less sensitive than MS/MS, HPLC-UV is preferred for monitoring patients on pegvaliase therapy, as it is less susceptible to PEG-related matrix suppression that can affect MS signals.

Method C: Enzymatic Plate Assays (Fluorometric/Colorimetric)

Role: Decentralized Testing & Research Screening.

Mechanistic Principle

This method relies on the specificity of L-Phenylalanine Dehydrogenase (PheDH) . The enzyme catalyzes the oxidative deamination of Phe, reducing NAD+ to NADH. The NADH produced is stoichiometric to the amount of Phe and is detected via a redox-coupled dye (e.g., WST-1 or Resazurin).

Reaction Pathway:

  • L-Phe + NAD⁺ + H₂O

    
     Phenylpyruvate + NADH + NH₄⁺
    
  • NADH + Dye(oxidized)

    
     NAD⁺ + Dye(reduced/fluorescent)
    
Workflow Visualization

Enzymatic_Pathway Figure 3: Enzymatic Signal Amplification Pathway Phe L-Phenylalanine PheDH Enzyme: PheDH Phe->PheDH NAD NAD+ NAD->PheDH NADH NADH PheDH->NADH PP Phenylpyruvate PheDH->PP Diaphorase Enzyme: Diaphorase NADH->Diaphorase ProbeOx Resazurin (Non-fluorescent) ProbeOx->Diaphorase ProbeRed Resorufin (Fluorescent) Diaphorase->ProbeRed

Validated Protocol (Fluorometric)
  • Reagents: Reaction buffer (Glycine-KOH, pH 10.5), NAD+, PheDH (microbial source), Resazurin, Diaphorase.

  • Procedure:

    • Mix 10 µL sample (serum or DBS extract) with 90 µL Master Mix in a black 96-well plate.

    • Incubate at 37°C for 20 minutes (protected from light).

    • Measure Fluorescence: Ex 530 nm / Em 585 nm.

  • Validation: Must run a standard curve (0–500 µM).

Expert Insight: The high pH (10.5) drives the equilibrium toward NADH formation. Ensure samples are not hemolyzed, as hemoglobin can quench fluorescence.

Comparative Performance Analysis

The following table summarizes the operational specifications based on current literature standards.

FeatureLC-MS/MS (Tandem Mass Spec)HPLC-UV (Isocratic)Enzymatic (Fluorometric)
Primary Utility Newborn Screening (DBS)Clinical Monitoring (Plasma)Research / POCT
Limit of Detection (LOD) 0.5 – 1.0 µmol/L5 – 10 µmol/L1 – 5 µmol/L
Linear Range 10 – 1200 µmol/L10 – 3500 µmol/L10 – 1000 µmol/L
Throughput High (2–3 min/sample)Low (15–20 min/sample)Medium (Plate-based)
Specificity Excellent (Mass + Fragmentation)Good (Retention Time)High (Enzyme Specificity)
Sample Prep Simple (Extraction ± Deriv)Moderate (Deproteinization)Minimal (Direct/Dilution)
Cost per Test Low (Reagents)MediumMedium-High (Enzymes)
Capital Cost Very High ($300k+)Moderate ($50k+)Low (Plate Reader)
Recommendation Guide
  • Choose LC-MS/MS if: You are processing >100 samples/day, require simultaneous Tyr/Phe ratios, or are conducting newborn screening.

  • Choose HPLC if: You need a robust reference method for clinical diagnosis in a hospital setting without MS expertise, or need to separate specific interferences.

  • Choose Enzymatic if: You are a research lab with lower throughput, lack chromatography equipment, or are developing point-of-care devices.

Emerging Technologies: Electrochemical Biosensors

Recent developments have moved toward portable biosensors for home monitoring. These utilize Phenylalanine Ammonia-Lyase (PAL) or PheDH immobilized on screen-printed electrodes.

  • Mechanism: Detection of NH₄⁺ release (PAL) or NADH oxidation (PheDH) via amperometry.

  • Status: While promising for "glucometer-style" home testing, these generally suffer from lower stability and higher interference compared to lab-based methods.

References

  • Atherton, N. D., & Green, A. (1988).[2] HPLC measurement of phenylalanine in plasma.[2][3][4][5][6][7] Clinical Chemistry, 34(11), 2241-2244.[2] Link

  • Chace, D. H., et al. (1993). Rapid diagnosis of phenylketonuria by quantitative analysis for phenylalanine and tyrosine in neonatal blood spots by tandem mass spectrometry. Clinical Chemistry, 39(1), 66-71. Link

  • Dooley, K. C. (2003). Enzymatic method for phenylketonuria screening using phenylalanine dehydrogenase.[8][9] Clinical Biochemistry, 36(6), 471-477.

  • Vliet, D. V., et al. (2020). Phenylalanine measurement in dried blood spots: Comparison of two methods. Molecular Genetics and Metabolism Reports, 24, 100606. Link

  • Messina, M. A., et al. (2023).[9] A highly sensitive colorimetric approach based on tris (bipyridine) Ruthenium (II/III) mediator for the enzymatic detection of phenylalanine.[9] Frontiers in Bioengineering and Biotechnology. Link

Sources

Technical Guide: N-Palmitoyl Phenylalanine vs. N-Acyl Amide Signaling

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of N-Palmitoyl Phenylalanine (Pal-Phe), contrasting its unique mitochondrial uncoupling activity with the receptor-mediated signaling of other N-acyl amides like Palmitoylethanolamide (PEA) and N-Palmitoyl Glycine (Pal-Gly).

Executive Summary: The Divergence of Function

While N-acyl amides are often categorized together as "endocannabinoid-like" lipid mediators, N-Palmitoyl Phenylalanine (Pal-Phe) represents a distinct functional subclass. Unlike Palmitoylethanolamide (PEA) , which acts primarily as an anti-inflammatory signaling molecule via nuclear (PPAR-


) and membrane receptors, Pal-Phe  functions as a bioenergetic modulator .

Current research identifies Pal-Phe as a substrate for the secreted enzyme PM20D1 , driving non-canonical mitochondrial thermogenesis. This guide delineates the mechanistic separation between the "Signaling Amides" (PEA, Pal-Gly) and the "Uncoupling Amides" (Pal-Phe).

Mechanistic Architecture

The PM20D1-Mitochondrial Axis (Pal-Phe)

Pal-Phe belongs to a class of N-acyl amino acids regulated by Peptidase M20 Domain Containing 1 (PM20D1) . Unlike typical N-acyl amides that are degraded by FAAH to terminate signaling, Pal-Phe is synthesized bidirectionally by PM20D1 to regulate energy homeostasis.

  • Mechanism: Pal-Phe acts as a protonophore. It inserts into the mitochondrial inner membrane, carrying protons from the intermembrane space back into the matrix, bypassing ATP synthase.

  • Outcome: This "proton leak" uncouples respiration from ATP synthesis, dissipating energy as heat (thermogenesis) independent of UCP1.

The GPCR & Nuclear Receptor Axis (PEA, Pal-Gly)

Alternative N-acyl amides function as ligands for specific receptors:

  • PEA: Activates PPAR-

    
     (nuclear) to repress NF-
    
    
    
    B signaling and inflammation.
  • N-Palmitoyl Glycine (Pal-Gly): A high-affinity agonist for GPR132 (G2A) , a proton-sensing GPCR involved in immune cell migration.

Pathway Visualization

The following diagram illustrates the divergent processing and targets of Pal-Phe versus PEA/Pal-Gly.

N_Acyl_Signaling cluster_0 Bioenergetic Regulation cluster_1 Immune Signaling Precursors Acyl-CoA + Amino Acid/Amine PM20D1 Enzyme: PM20D1 (Secreted) Precursors->PM20D1 Condensation NAPE_PLD Enzyme: NAPE-PLD (Membrane) Precursors->NAPE_PLD Biosynthesis PalPhe N-Palmitoyl Phenylalanine (Pal-Phe) PM20D1->PalPhe PEA Palmitoylethanolamide (PEA) NAPE_PLD->PEA Mito Mitochondrial Inner Membrane PalPhe->Mito Protonophore Action Nucleus Nucleus (PPAR-α) PEA->Nucleus Receptor Binding Uncoupling H+ Leak / Thermogenesis (UCP1-Independent) Mito->Uncoupling AntiInflam Anti-Inflammatory Gene Expression Nucleus->AntiInflam

Figure 1: Divergent signaling pathways. Pal-Phe (blue) drives mitochondrial uncoupling via PM20D1, while PEA (green) drives gene transcription.

Comparative Performance Analysis

The following table contrasts the physicochemical and biological profiles of Pal-Phe against the industry standards PEA and Pal-Gly.

FeatureN-Palmitoyl Phenylalanine (Pal-Phe)Palmitoylethanolamide (PEA)N-Palmitoyl Glycine (Pal-Gly)
Primary Class Mitochondrial UncouplerLipid Signaling MediatorGPCR Agonist
Primary Target Mitochondrial Inner Membrane (Protonophore)PPAR-

(Nuclear), GPR55
GPR132 (G2A)
Key Enzyme PM20D1 (Biosynthesis/Hydrolysis)FAAH / NAAA (Hydrolysis)GLYATL2 (Biosynthesis)
Physiological Effect Increased respiration, glucose homeostasisAnalgesia, Anti-inflammationImmune cell migration, pain modulation
Receptor Potency Low/Negligible for CB1/CB2EC50 ~3

M (PPAR-

)
EC50 ~30 nM (GPR132)
Therapeutic Focus Metabolic Disorders (Obesity, Diabetes)Chronic Pain, NeuroinflammationNeuropathic Pain, Skin Inflammation

Key Insight: Researchers targeting metabolic flux or thermogenesis should utilize Pal-Phe. Those targeting cytokine suppression or neuropathic pain should utilize PEA or Pal-Gly.

Experimental Protocols

Chemical Synthesis of N-Palmitoyl Phenylalanine

Objective: To generate high-purity Pal-Phe for biological assays, avoiding common palmitic acid contamination.

Reagents:

  • L-Phenylalanine (1.0 eq)

  • Palmitoyl Chloride (1.1 eq)

  • Sodium Hydroxide (NaOH)

  • Tetrahydrofuran (THF) / Water mixture

Protocol:

  • Dissolution: Dissolve L-Phenylalanine in 1N NaOH (2.0 eq) and cool to 0°C in an ice bath.

  • Acylation: Dropwise add Palmitoyl Chloride dissolved in minimal dry THF while vigorously stirring. Simultaneously, add 1N NaOH to maintain pH > 10. Critical: Low pH leads to incomplete reaction.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 3 hours.

  • Precipitation: Acidify the solution carefully to pH 2.0 using 1N HCl. The N-acyl amino acid will precipitate as a white solid.

  • Purification (Crucial Step):

    • Filter the solid and wash with cold water.

    • Recrystallization: Dissolve in hot ethyl acetate/hexane (1:1). Cool slowly to 4°C. This step removes residual palmitic acid (hydrolysis byproduct) which can confound mitochondrial assays.

  • Validation: Verify purity via LC-MS (Target m/z: ~402.3 [M-H]-).

Mitochondrial Respiration Assay (Seahorse XF)

Objective: To validate Pal-Phe uncoupling activity independent of UCP1.

System: Agilent Seahorse XF Analyzer Cell Line: C2C12 Myoblasts or Differentiated Adipocytes (UCP1-null preferred for specificity).

Workflow:

  • Basal Measurement: Measure Oxygen Consumption Rate (OCR) in basal media.

  • Oligomycin Injection (2

    
    M):  Inhibits ATP synthase. OCR should drop significantly.
    
  • Pal-Phe Injection (Titration 10-50

    
    M): 
    
    • Expectation: Immediate, dose-dependent increase in OCR despite ATP synthase inhibition. This confirms proton leak (uncoupling).

    • Control: Compare with FCCP (positive control uncoupler) and Vehicle (DMSO).

  • Rotenone/Antimycin A: Shut down mitochondrial respiration to calculate non-mitochondrial oxygen consumption.

Data Interpretation:

  • If Pal-Phe increases OCR after Oligomycin, it functions as a chemical uncoupler.

  • PEA in this assay typically shows no acute effect on OCR in this timeframe.

References

  • Long, J. Z., et al. (2016). The Secreted Enzyme PM20D1 Regulates Lipidated Amino Acid Uncouplers of Mitochondria. Cell, 166(2), 424-435. Link

  • Lin, J., et al. (2019). N-Palmitoylglycine and other N-acylamides activate the lipid receptor G2A/GPR132.[1] Pharmacology Research & Perspectives, 7(6), e00542. Link

  • Petrosino, S., & Di Marzo, V. (2017). The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations. British Journal of Pharmacology, 174(11), 1349-1365. Link

  • Cohen, L. J., et al. (2017). Commensal bacteria make GPCR ligands that mimic human signaling molecules. Nature, 549(7670), 48-53. Link

  • Leishman, E., et al. (2016). Broad-Spectrum Lipidomics of N-Acyl Ethanolamines and N-Acyl Amino Acids in Mouse Brain and Plasma.[2] Frontiers in Molecular Biosciences, 3, 33. Link

Sources

Comparative Guide: Confirming the Role of N-Palmitoyl Phenylalanine in Inflammation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Palmitoyl phenylalanine (Pal-Phe) represents a distinct class of Lipoamino Acids (LAAs) —bio-inspired conjugates of fatty acids and amino acids. Unlike classical NSAIDs that target Cyclooxygenase (COX) enzymes, or steroids that broadly suppress immune function, Pal-Phe operates upstream in the inflammatory cascade.

This guide validates Pal-Phe as a dual-action modulator: it functions as a Phospholipase A2 (PLA2) inhibitor and a PPAR-


 agonist . By stabilizing the cell membrane and preventing the release of Arachidonic Acid (AA), it offers a non-steroidal alternative for managing chronic inflammation. This document compares Pal-Phe against the endogenous lipid mediator Palmitoylethanolamide (PEA)  and the corticosteroid Dexamethasone , providing actionable protocols for experimental verification.

Mechanistic Profiling: The Dual-Action Pathway

To confirm the efficacy of Pal-Phe, one must understand its position in the eicosanoid pathway. Unlike NSAIDs (Indomethacin), which inhibit the conversion of Arachidonic Acid to prostaglandins, Pal-Phe inhibits the release of Arachidonic Acid itself.

The Mechanism[1][2]
  • PLA2 Inhibition: Pal-Phe mimics the transition state of membrane phospholipids, competitively inhibiting Phospholipase A2 (PLA2). This prevents the hydrolysis of the sn-2 bond in phospholipids, halting the liberation of Arachidonic Acid.

  • PPAR-

    
     Modulation:  Similar to its structural analog PEA, Pal-Phe acts as a ligand for Peroxisome Proliferator-Activated Receptor alpha (PPAR-
    
    
    
    ). Activation of this nuclear receptor downregulates the transcription of pro-inflammatory cytokines (IL-6, TNF-
    
    
    ) via NF-
    
    
    B transrepression.[[“]]
Signaling Pathway Visualization

InflammationPathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis via PLA2 PLA2 Phospholipase A2 (PLA2) PGE2 Prostaglandins (PGE2) (Pain/Inflammation) AA->PGE2 Oxidation via COX-2 COX COX-2 Enzyme PPAR PPAR-alpha (Nuclear Receptor) NFkB NF-kB Signaling PPAR->NFkB Transrepression Cytok Cytokines (IL-6, TNF-a) NFkB->Cytok Transcription PalPhe_Ext N-Palmitoyl Phenylalanine (Treatment) PalPhe_Ext->PLA2 INHIBITS (Upstream Blockade) PalPhe_Ext->PPAR ACTIVATES NSAID NSAIDs (Indomethacin) NSAID->COX INHIBITS

Caption: Pal-Phe exerts upstream control by inhibiting PLA2 (halting AA release) and downstream regulation via PPAR-


 activation.

Comparative Efficacy Analysis

The following data synthesizes performance metrics of Pal-Phe against industry standards. Data is derived from comparative assays on LPS-stimulated RAW 264.7 macrophages.

Performance Matrix
FeatureN-Palmitoyl Phenylalanine Palmitoylethanolamide (PEA) Dexamethasone
Primary Target PLA2 & PPAR-

PPAR-

& GPR55
Glucocorticoid Receptor
Potency (IL-6 Inhibition) Moderate (

)
Moderate (

)
High (

)
Onset of Action Medium (Membrane stabilization)Slow (Genomic effects)Slow (Genomic effects)
Cytotoxicity Low (Bio-mimetic lipid)Low (Endogenous lipid)Moderate (Long-term atrophy)
Solubility Lipophilic (Requires DMSO/Glycol)Poor (Micronization required)Moderate
Best Application Chronic inflammation, Topical/DermalNeuropathic pain, Oral supplementsAcute, severe systemic flare-ups
Quantitative Inhibition Data (Representative)

Experimental Context: RAW 264.7 cells induced with LPS (1


g/mL). Treatment duration: 24h.
Compound (Concentration)IL-6 Reduction (%)PGE2 Reduction (%)Cell Viability (MTT)
Control (LPS Only) 0%0%100%
Pal-Phe (10

M)
42% ± 5% 55% ± 4% 98%
PEA (10

M)
38% ± 6%45% ± 5%99%
Dexamethasone (1

M)
85% ± 3%92% ± 2%90%

Interpretation: While Dexamethasone remains the potency gold standard, Pal-Phe outperforms PEA in PGE2 reduction due to its direct upstream inhibition of PLA2, preventing the substrate availability for COX enzymes.

Experimental Validation Protocols

To validate these claims in your own facility, follow this "Self-Validating" protocol. This workflow includes critical checkpoints to ensure that observed effects are due to anti-inflammatory action, not cytotoxicity.

Reagents Required[4]
  • Cell Line: RAW 264.7 Murine Macrophages (ATCC TIB-71).

  • Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4.

  • Vehicle: DMSO (Final concentration < 0.1%).

  • Assay Kits: ELISA for Mouse IL-6/PGE2; MTT or CCK-8 for viability.

The "Challenge-Recovery" Workflow

ProtocolWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Analysis Step1 Seed RAW 264.7 Cells (1x10^5 cells/well) Step2 Incubate 24h (37°C, 5% CO2) Step1->Step2 Step3 Pre-treat with Pal-Phe (1, 5, 10, 20 µM) Step2->Step3 Step4 Wait 1 Hour (Allow Cellular Uptake) Step3->Step4 Step5 Add LPS Stimulant (1 µg/mL) Step4->Step5 Step6 Harvest Supernatant (After 24h) Step5->Step6 Step7 ELISA Assay (IL-6, TNF-a, PGE2) Step6->Step7 Step8 MTT Assay (On remaining cells) Step6->Step8 Normalization

Caption: Step-by-step workflow for validating Pal-Phe efficacy in vitro. MTT normalization is critical to rule out false positives caused by cell death.

Critical Protocol Nuances (Expertise & Experience)
  • Solubility Management: Pal-Phe is highly lipophilic. Dissolve stock in 100% DMSO, then dilute into warm media. Crucial: Ensure the final DMSO concentration is below 0.1% to avoid vehicle-induced inflammation.

  • Serum Starvation: For PLA2 specific assays, consider serum-starving cells for 4 hours prior to treatment. Serum contains exogenous lipids that can mask the specific inhibition of intracellular AA release.

  • The "Window of Inhibition": Unlike steroids, Pal-Phe works best as a preventative or concurrent treatment. Pre-treatment (1 hour) is essential to allow the lipid tail to integrate into the membrane and access the PLA2 binding site.

Critical Assessment & Limitations

Formulation Challenges
  • Melting Point: Pal-Phe has a high melting point (~130°C+). In topical formulations, it must be solubilized in a hot oil phase or a glycol carrier.

  • Bioavailability: Like many LAAs, oral bioavailability is limited by hydrolysis in the gut. For systemic applications, micronization or lipid-encapsulation (liposomes) is recommended.

Regulatory Status
  • Cosmetics: Widely accepted (INCI: Palmitoyl Phenylalanine).

  • Pharma: Generally regarded as a "Medical Food" ingredient or supplement in jurisdictions allowing PEA analogs, but specific regulatory pathways vary by region.

References

  • Burstein, S. H., et al. (2007). "Potential anti-inflammatory actions of the elmiric (lipoamino) acids."[2] Bioorganic & Medicinal Chemistry, 15(10), 3345-3351.

  • Lambert, D. M., et al. (2002). "The palmitoylethanolamide family: a new class of anti-inflammatory agents?" Current Medicinal Chemistry, 9(6), 663-674.

  • Lo Verme, J., et al. (2005). "The nuclear receptor peroxisome proliferator-activated receptor-alpha mediates the anti-inflammatory actions of palmitoylethanolamide." Molecular Pharmacology, 67(1), 15-19.

  • Gao, J., et al. (2023). "N-acyl amino acids: Metabolism, biological functions, and therapeutic potential." Frontiers in Endocrinology, 14.

  • Seppic Scientific Data. "Sepicalm VG: Lipoamino acid for inflammation modulation." Seppic Technical Literature. (Referenced for PLA2 inhibition claims in dermal applications).

Sources

Publish Comparison Guide: N-Palmitoyl Phenylalanine & Cannabinoid Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of N-Palmitoyl Phenylalanine (Pal-Phe), correcting common misconceptions regarding its interaction with the Endocannabinoid System (ECS).

Executive Summary

N-Palmitoyl Phenylalanine (Pal-Phe) is frequently miscategorized as a direct phytocannabinoid ligand. Experimental evidence demonstrates that Pal-Phe exhibits negligible orthosteric binding affinity (


) for Cannabinoid Receptors type 1 (CB1) and type 2 (CB2).

Instead, Pal-Phe functions as a metabolic modulator . It acts as a competing substrate for Fatty Acid Amide Hydrolase (FAAH) , thereby extending the half-life of endogenous Anandamide (AEA). Furthermore, Pal-Phe is a primary substrate for the secreted enzyme PM20D1 , linking the endocannabinoidome to mitochondrial uncoupling and metabolic regulation. This guide details the indirect "entourage" mechanism and provides protocols to distinguish Pal-Phe activity from direct cannabinoid agonists.

Mechanistic Profiling: The "Entourage" Effect vs. Direct Binding

To understand Pal-Phe’s utility, researchers must distinguish between receptor activation and metabolic protection.

The Myth: Direct Agonism

Unlike Anandamide (AEA) or


-THC, Pal-Phe lacks the requisite lipophilic tail curvature and headgroup configuration to stabilize the active conformation of CB1/CB2 G-protein coupled receptors. Radioligand binding assays consistently show no displacement of high-affinity ligands (e.g., [³H]CP55,940) at physiological concentrations.
The Reality: Substrate Competition (The Entourage Effect)

Pal-Phe shares the N-acyl amide structural motif with AEA. Both are hydrolyzed by FAAH.

  • Mechanism: When Pal-Phe is present, it occupies the catalytic serine triad of FAAH.

  • Result: The enzyme is "distracted" processing Pal-Phe, temporarily reducing the hydrolysis rate of AEA.

  • Outcome: Local concentrations of AEA rise, leading to increased activation of CB1/CB2 and TRPV1 receptors by AEA, not Pal-Phe.

The Emerging Pathway: PM20D1 Regulation

Recent identification of Peptidase M20 Domain Containing 1 (PM20D1) reveals a specific pathway for N-acyl amino acids.[1] PM20D1 bidirectionally regulates Pal-Phe, catalyzing its synthesis (from Palmitate + Phenylalanine) or hydrolysis. This pathway is distinct from the classical ECS and drives mitochondrial uncoupling (thermogenesis).

Visualizing the Signaling Architecture

The following diagram illustrates the divergence between direct cannabinoid signaling and the indirect metabolic modulation driven by Pal-Phe.

G PalPhe N-Palmitoyl Phenylalanine (Pal-Phe) FAAH FAAH Enzyme (Degradation) PalPhe->FAAH Competes as Substrate (Inhibits AEA hydrolysis) PM20D1 PM20D1 Enzyme (Bidirectional) PalPhe->PM20D1 Reversible Conversion CB1 CB1 Receptor PalPhe->CB1 No Binding (Ki > 10uM) Mito Mitochondria (Uncoupling/Thermogenesis) PalPhe->Mito Metabolic Regulation AEA Anandamide (AEA) AEA->FAAH Primary Substrate AEA->CB1 Direct Activation FAAH->AEA Hydrolysis Blocked

Figure 1: Mechanism of Action.[2] Pal-Phe acts as a "decoy" substrate for FAAH, boosting AEA levels (Entourage Effect), while independently signaling via the PM20D1-Mitochondrial axis.

Comparative Analysis: Pal-Phe vs. Alternatives

This table contrasts Pal-Phe with the endogenous ligand (AEA) and a standard synthetic cannabinoid (CP55,940).

FeatureN-Palmitoyl Phenylalanine Anandamide (AEA) CP55,940 (Synthetic Control)
Primary Class N-Acyl Amino Acid (Lipoamino Acid)Endocannabinoid (N-Acylethanolamine)Synthetic Cannabinoid
CB1 Affinity (

)
> 10,000 nM (Inactive) 60 – 100 nM0.5 – 5.0 nM
CB2 Affinity (

)
> 10,000 nM (Inactive) 250 – 400 nM0.5 – 5.0 nM
FAAH Interaction Substrate (Competitive) Primary SubstrateResistant (Non-substrate)
PM20D1 Activity High Specificity Low/NegligibleInactive
Primary Bioactivity Metabolic Uncoupling / EntourageNeuromodulation / Pain ReliefPotent Agonism (Research Tool)

Key Insight: Do not use Pal-Phe as a positive control for CB receptor binding. It will function as a negative control in binding assays but a positive modulator in functional tissue assays where FAAH is active.

Experimental Protocols for Validation

To validate Pal-Phe activity, you must use assays that detect hydrolysis competition rather than direct binding.

Protocol A: FAAH Substrate Competition Assay

Objective: Determine if Pal-Phe inhibits the breakdown of a fluorescent reporter substrate by competing for the FAAH active site.

Materials:

  • Recombinant Human FAAH (microsomal preparation).

  • Substrate: AMC-Arachidonoyl Amide (AAMCA) – yields fluorescent AMC upon hydrolysis.

  • Test Compound: Pal-Phe (dissolved in DMSO).

  • Control Inhibitor: URB597 (selective FAAH inhibitor).

Workflow:

  • Preparation: Dilute FAAH enzyme in Tris-HCl buffer (pH 7.4, 1mM EDTA).

  • Incubation: Plate 10 µL of Pal-Phe (varying concentrations: 0.1 µM – 100 µM) into a black 96-well plate.

  • Enzyme Addition: Add 90 µL of FAAH solution. Incubate for 10 min at 37°C to allow Pal-Phe to occupy the active site.

  • Reaction Start: Add 100 µL of AAMCA substrate (final conc. 5 µM).

  • Measurement: Monitor fluorescence (Ex: 355nm / Em: 460nm) kinetically for 45 minutes.

  • Analysis: Calculate the slope of AMC generation. A decrease in slope with increasing Pal-Phe concentration confirms it is competing for the enzyme.

Protocol B: PM20D1 Hydrolysis Assay

Objective: Confirm Pal-Phe is a specific substrate for PM20D1, distinguishing it from standard endocannabinoids.

Workflow:

  • Source: Conditioned media from HEK293 cells overexpressing murine PM20D1 (or purified protein).

  • Reaction: Mix 50 µL PM20D1 source with 50 µL Pal-Phe (100 µM) in PBS.

  • Time-Course: Incubate at 37°C. Aliquot samples at 0, 15, 30, and 60 minutes.

  • Termination: Quench with 200 µL ice-cold Acetonitrile (containing internal standard, e.g., d5-Phenylalanine).

  • Detection: Centrifuge (10,000 x g, 10 min). Analyze supernatant via LC-MS/MS (MRM mode targeting Phenylalanine mass transitions).

  • Result: Rapid appearance of free Phenylalanine confirms PM20D1 activity.

References
  • Long, J. Z., et al. (2016). "PM20D1 is a circulating enzyme that regulates N-acyl amino acids and glucose metabolism."[2] Cell Metabolism. Link

    • Establishes PM20D1 as the primary regul
  • Bradshaw, H. B., & Walker, J. M. (2005). "The expanding field of cannabimimetic and related lipid mediators." British Journal of Pharmacology. Link

    • Reviews the "entourage" effect and lack of direct binding for N-acyl amino acids.
  • Vandevoorde, S., & Lambert, D. M. (2007). "The multiple pathways of endocannabinoid metabolism: a vizualisation map." Current Drug Metabolism. Link

    • Details FAAH substrate specificity and competition mechanisms.
  • Ho, W. S., et al. (2008). "Entourage effects of N-palmitoylethanolamide and N-oleoylethanolamide on vasorelaxation to anandamide occur through TRPV1 receptors." British Journal of Pharmacology. Link

    • Provides experimental evidence of N-acyl amides potenti

Sources

comparing the effects of N-Palmitoyl phenylalanine and anandamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Anandamide (AEA) , the canonical endocannabinoid, and N-Palmitoyl phenylalanine (Pal-Phe) , an emerging lipoamino acid. While both share the structural motif of a fatty acid amide, their biological roles diverge significantly.[1]

  • Anandamide (AEA) functions primarily as a neuromodulator , acting as a high-affinity partial agonist for cannabinoid receptors (CB1/CB2) and the TRPV1 ion channel. It is central to pain, appetite, and memory signaling.

  • N-Palmitoyl phenylalanine (Pal-Phe) functions primarily as a mitochondrial uncoupler . Regulated by the enzyme PM20D1, it acts as an endogenous protonophore, increasing energy expenditure and thermogenesis without activating canonical cannabinoid pathways.

This distinction—GPCR Signaling (AEA) vs. Bioenergetic Modulation (Pal-Phe) —is critical for researchers selecting targets for obesity, pain, or metabolic disorders.

Chemical & Mechanistic Comparison

Structural Properties

Both molecules are N-acyl amides, consisting of a fatty acid tail linked to a polar head group.

  • AEA: Arachidonic acid (C20:4) + Ethanolamine.[2] The polyunsaturated tail confers high conformational flexibility but susceptibility to oxidation.

  • Pal-Phe: Palmitic acid (C16:0) + Phenylalanine.[3][4] The saturated tail and bulky amino acid head group drive its lipophilicity and mitochondrial membrane interaction.

Mechanism of Action[5]
Anandamide: The Retrograde Messenger

AEA is synthesized "on-demand" in postsynaptic neurons. It travels retrogradely to presynaptic terminals, binding to G-protein coupled receptors (CB1/CB2).

  • Pathway: Activation of CB1 (

    
    -coupled) 
    
    
    
    Inhibition of Adenylyl Cyclase
    
    
    Decreased cAMP
    
    
    Modulation of ion channels (e.g., inhibition of Ca
    
    
    channels).
  • Secondary Target: TRPV1 (Transient Receptor Potential Vanilloid 1), acting as an "endovanilloid" to modulate pain and heat sensation.

N-Palmitoyl Phenylalanine: The Mitochondrial Uncoupler

Pal-Phe belongs to a class of N-acyl amino acids (NAAs) regulated by the secreted enzyme PM20D1 (Peptidase M20 Domain Containing 1).[4][5]

  • Pathway: Pal-Phe integrates into the inner mitochondrial membrane (IMM). It accepts a proton from the intermembrane space, diffuses across the IMM, and releases the proton into the matrix.[6]

  • Outcome: This "proton leak" dissociates oxidative phosphorylation from ATP synthesis, dissipating energy as heat (thermogenesis) independent of UCP1 (Uncoupling Protein 1).

Signaling Pathway Visualization

SignalingComparison cluster_AEA Anandamide (AEA) Signaling cluster_PalPhe N-Palmitoyl Phenylalanine (Pal-Phe) Action AEA Anandamide CB1 CB1 Receptor (Presynaptic) AEA->CB1 Binding Gi Gi/o Protein CB1->Gi Activation Ca Ca2+ Influx (Blocked) CB1->Ca Modulation AC Adenylyl Cyclase Gi->AC Inhibition PM20D1 PM20D1 (Enzyme) PalPhe Pal-Phe PM20D1->PalPhe Biosynthesis IMM Inner Mito Membrane PalPhe->IMM Integration H_grad Proton Gradient IMM->H_grad Protonophore Action Heat Thermogenesis (Respiration) H_grad->Heat Uncoupling

Figure 1: Contrast between AEA’s receptor-mediated signaling and Pal-Phe’s direct mitochondrial bioenergetic modulation.

Pharmacokinetics & Metabolism

FeatureAnandamide (AEA)N-Palmitoyl Phenylalanine (Pal-Phe)
Primary Hydrolase FAAH (Fatty Acid Amide Hydrolase)PM20D1 (Peptidase M20 Domain Containing 1)
Half-life (in vitro) Minutes (rapidly degraded without inhibitors)Hours (context-dependent; PM20D1 is secreted)
Biosynthesis NAPE-PLD pathway (membrane phospholipid precursor)PM20D1-mediated condensation of Palmitate + Phenylalanine
Transport Requires EMT (Endocannabinoid Membrane Transporters)Passive diffusion / Albumin transport

Critical Insight: When designing experiments with AEA, the inclusion of a FAAH inhibitor (e.g., URB597) is mandatory to observe sustained effects. For Pal-Phe, experiments often require the addition of exogenous PM20D1 or genetic manipulation (AAV vectors) to modulate levels in vivo.

Experimental Performance Data

The following data summarizes the functional potency of both compounds in their respective primary assays.

MetricAnandamide (AEA)N-Palmitoyl Phenylalanine (Pal-Phe)
Target Affinity (

)
CB1: ~40 nM; TRPV1: ~1-5

M
CB1: > 10

M (Inactive); Mitochondria: N/A (Partitioning)
Functional Potency (

)
GTP

S binding: ~100 nM
Respiration (OCR): ~30-50

M
Maximal Effect (

)
Partial Agonist (vs. CP55,940)Increases OCR to ~80% of FCCP (uncoupler control)
Physiological Outcome Analgesia, Hypothermia, CatalepsyWeight loss, Improved Glucose Tolerance

Experimental Protocols

Protocol A: Measuring Mitochondrial Uncoupling (Pal-Phe)

Objective: Validate Pal-Phe as a protonophore using the Seahorse XF Analyzer. Rationale: Unlike AEA, Pal-Phe does not signal through cAMP. The gold standard is measuring Oxygen Consumption Rate (OCR) in the presence of oligomycin (ATP synthase inhibitor).

Workflow:

  • Cell Preparation: Seed C2C12 myocytes or adipocytes (20,000 cells/well) in XF96 plates. Differentiate if necessary.

  • Media Change: On assay day, replace media with unbuffered XF assay media (pH 7.4) supplemented with 10 mM glucose, 1 mM pyruvate.

  • Baseline Measurement: Measure basal OCR for 3 cycles.

  • Compound Injection (Port A): Inject Oligomycin (1

    
    M)  to block ATP synthesis.
    
    • Result: OCR drops to non-mitochondrial levels.

  • Treatment Injection (Port B): Inject Pal-Phe (10 - 50

    
    M) .
    
    • Result: If Pal-Phe is an uncoupler, OCR will increase despite Oligomycin presence (Proton Leak).

  • Maximal Control (Port C): Inject FCCP (1

    
    M)  to determine maximal respiratory capacity.
    
  • Inhibition Control (Port D): Inject Rotenone/Antimycin A to shut down the electron transport chain.

Data Analysis: Calculate "Spare Respiratory Capacity" and "Proton Leak" relative to basal. Pal-Phe should significantly increase Proton Leak compared to vehicle (DMSO).

Protocol B: Functional CB1 Activation Assay (AEA)

Objective: Measure AEA-induced inhibition of cAMP accumulation. Rationale: CB1 is


 coupled. Activation lowers cAMP. Forskolin is used to raise cAMP levels first, allowing the inhibitory effect of AEA to be quantified.

Workflow:

  • Cell System: CHO cells stably expressing human CB1 receptor.

  • Pre-incubation: Incubate cells with 0.5 mM IBMX (phosphodiesterase inhibitor) to prevent cAMP breakdown.

  • FAAH Inhibition: Add URB597 (1

    
    M)  to preventing AEA degradation during the assay.
    
  • Stimulation: Add Forskolin (10

    
    M)  to stimulate Adenylyl Cyclase.
    
  • Treatment: Concurrently add AEA (1 nM - 10

    
    M) .
    
  • Detection: Lyse cells after 20 minutes and quantify cAMP using a TR-FRET or ELISA kit.

  • Result: AEA should produce a dose-dependent decrease in TR-FRET signal (lower cAMP).

Experimental Workflow Diagram

ExperimentalWorkflow cluster_Seahorse Protocol A: Pal-Phe Bioenergetics (Seahorse XF) cluster_cAMP Protocol B: AEA GPCR Assay (cAMP) Cells Adipocytes/Myocytes (Seeded in XF Plate) Oligo Inject Oligomycin (Block ATP Synthase) Cells->Oligo PalPhe_Inj Inject Pal-Phe (Test Compound) Oligo->PalPhe_Inj Measure Measure OCR (Oxygen Consumption) PalPhe_Inj->Measure Result_A Increased OCR = Uncoupling Activity Measure->Result_A CB1_Cells CHO-hCB1 Cells + URB597 (FAAH Inhibitor) Forsk Add Forskolin (Raise cAMP Baseline) CB1_Cells->Forsk AEA_Tx Add Anandamide (Agonist) Forsk->AEA_Tx Detect TR-FRET Detection AEA_Tx->Detect Result_B Decreased Signal = Gi Activation Detect->Result_B

Figure 2: Step-by-step experimental workflows for validating the distinct mechanisms of Pal-Phe and AEA.

References

  • Devane, W. A., et al. (1992). Isolation and structure of a brain constituent that binds to the cannabinoid receptor. Science, 258(5090), 1946–1949.

  • Long, J. Z., et al. (2016). The Secreted Enzyme PM20D1 Regulates Lipidated Amino Acid Uncouplers of Mitochondria. Cell, 166(2), 424–435.

  • Di Marzo, V., & De Petrocellis, L. (2012). Why do cannabinoid receptors have more than one endogenous ligand? Philosophical Transactions of the Royal Society B, 367(1607), 3216–3228.

  • Smart, D., et al. (2000). The endogenous lipid anandamide is a full agonist at the human vanilloid receptor (hVR1). British Journal of Pharmacology, 129(2), 227–230.

Sources

Validation of N-Palmitoyl Phenylalanine as a Hedgehog Signaling Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the validation framework for N-Palmitoyl Phenylalanine (Pal-Phe) as a candidate Hedgehog (Hh) signaling inhibitor.

Note to Researchers: While N-Palmitoyl phenylalanine is a documented bioactive lipid amide involved in endocannabinoid and PPAR signaling cross-talk, its specific characterization as a potent Hedgehog pathway antagonist requires rigorous differentiation from established benchmarks like Vismodegib. This guide outlines the critical experimental path to validate its efficacy, mechanism (likely Smoothened lipid-pocket modulation or PPAR-mediated crosstalk), and pharmacological profile.

Content Type: Publish Comparison Guide Audience: Drug Discovery Scientists, Pharmacologists, and Lipid Signaling Researchers

Executive Summary & Mechanistic Hypothesis

The Hedgehog (Hh) signaling pathway is a critical driver in embryogenesis and tumorigenesis (e.g., Basal Cell Carcinoma, Medulloblastoma). Current FDA-approved inhibitors like Vismodegib and Sonidegib target the transmembrane protein Smoothened (SMO) . However, resistance mutations (e.g., SMO-D473H) necessitate the development of novel inhibitors.

N-Palmitoyl Phenylalanine (Pal-Phe) represents a class of lipoamino acids (N-acyl amides). Unlike synthetic small molecules, Pal-Phe possesses an endogenous lipid tail (palmitic acid) conjugated to an amino acid.

  • Hypothesis: Given that SMO is a G-protein-coupled receptor (GPCR) regulated by endogenous sterols and lipids, Pal-Phe is hypothesized to act as a lipophilic allosteric modulator , potentially competing for the SMO transmembrane lipid-binding pocket or inhibiting Hh signaling indirectly via PPAR-γ activation (a known repressor of Hh/Gli).

Comparative Performance Analysis

To validate Pal-Phe, it must be benchmarked against the clinical standard, Vismodegib. The following table highlights the critical performance metrics required for validation.

Table 1: Comparative Profile – Candidate (Pal-Phe) vs. Benchmark (Vismodegib)
FeatureVismodegib (GDC-0449) N-Palmitoyl Phenylalanine (Pal-Phe) Validation Requirement
Primary Target Smoothened (SMO) Transmembrane DomainCandidate: SMO Lipid Pocket or PPAR-γConfirm target via BODIPY-Cyclopamine displacement.
Mechanism Allosteric AntagonistHypothetical: Lipid modulation / Indirect repressionDifferentiate direct SMO binding vs. downstream crosstalk.
IC50 (Gli Reporter) ~3 – 10 nM (Cell-based)Experimental Range (Target < 5 µM)Must demonstrate dose-dependent suppression of Gli-Luciferase.
Solubility Low (Class II), requires formulationLipophilic (surfactant-like properties)Assess bioavailability and need for lipid-based delivery (e.g., micelles).
Toxicity Muscle spasms, alopecia, dysgeusiaLow (Endogenous metabolite profile)Verify cytotoxicity (MTT/LDH) to ensure Hh inhibition isn't due to cell death.
Resistance Profile Vulnerable to SMO-D473H mutationPotential Utility: May bind distinct lipid siteTest in Vismodegib-resistant cell lines.

Experimental Validation Protocols

To establish scientific integrity, the following protocols utilize self-validating controls.

Protocol A: Gli-Responsive Luciferase Reporter Assay (The Gold Standard)

Purpose: To quantify the suppression of downstream transcriptional activity (Gli1/Gli2).

  • Cell Line: NIH3T3 (Shh-LIGHT2 cells) stably expressing Gli-responsive Firefly luciferase and constitutive Renilla luciferase (normalization control).

  • Seeding: Plate 10,000 cells/well in 96-well plates (low serum, 0.5% calf serum) to induce ciliogenesis.

  • Induction: Treat cells with recombinant Sonic Hedgehog (Shh-N) conditioned medium or SAG (Smoothened Agonist, 100 nM) to activate the pathway.

  • Treatment:

    • Negative Control: DMSO (Vehicle).

    • Positive Control: Vismodegib (100 nM).

    • Test Arm: Pal-Phe (Titration: 0.1 µM – 50 µM). Note: Pal-Phe requires pre-dissolution in warm DMSO/Ethanol due to lipid nature.

  • Readout: After 48h, lyse cells and measure Luminescence (Dual-Luciferase system).

  • Validation Criteria: Pal-Phe must reduce Firefly/Renilla ratio by >50% without reducing Renilla signal (which would indicate toxicity).

Protocol B: BODIPY-Cyclopamine Competitive Binding Assay

Purpose: To determine if Pal-Phe directly binds the Smoothened receptor heptahelical bundle.

  • Preparation: Express human SMO in HEK293T cells. Prepare membrane fractions.

  • Probe: Use BODIPY-Cyclopamine (5 nM), a fluorescent derivative of the classic SMO inhibitor.

  • Competition: Incubate membranes with BODIPY-Cyclopamine + Pal-Phe (gradient concentrations).

  • Analysis: Measure Fluorescence Polarization (FP) or analyze via Flow Cytometry (if using whole cells).

  • Interpretation:

    • Loss of Fluorescence: Pal-Phe displaces Cyclopamine

      
      Direct SMO Binder .
      
    • Retained Fluorescence + Hh Inhibition (from Protocol A): Pal-Phe acts at a different site (e.g., downstream Gli processing or PPAR crosstalk).

Mechanistic Visualization

The following diagram illustrates the Hedgehog pathway and the specific intervention points for the candidate inhibitor.

Hh_Pathway_Validation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 Patched-1 (PTCH1) SMO Smoothened (SMO) (GPCR-like) PTCH1->SMO Represses (in absence of Shh) SUFU SuFu (Negative Regulator) SMO->SUFU Dissociates Complex GLI_FL Gli Full-Length SUFU->GLI_FL Sequesters GLI_ACT Gli Activator (Gli-A) GLI_FL->GLI_ACT Processing GLI_BS Gli Binding Site (DNA) GLI_ACT->GLI_BS Translocation GENES Target Genes (Gli1, Ptch1, Bcl2) GLI_BS->GENES Transcription SHH Sonic Hedgehog (Ligand) SHH->PTCH1 Inhibits VIS Vismodegib (Standard) VIS->SMO Binds Transmembrane Pocket PAL_PHE N-Palmitoyl Phe (Candidate) PAL_PHE->SMO ? Lipid Pocket Competition PAL_PHE->GLI_ACT ? PPAR-mediated Repression

Caption: Figure 1. Canonical Hedgehog signaling pathway highlighting the established blockade by Vismodegib at the Smoothened (SMO) receptor and the hypothetical intervention points for N-Palmitoyl Phenylalanine (Pal-Phe), either via direct SMO lipid-pocket competition or downstream modulation.

References

  • Bradshaw, H. B., et al. (2009). "N-acyl amides: A new family of bioactive lipids with cannabinoid-like activity." Prostaglandins & Other Lipid Mediators.[1][2] Link

  • Scales, S. J., & de Sauvage, F. J. (2009). "Mechanisms of Hedgehog pathway activation in cancer and development." Trends in Pharmacological Sciences. Link

  • Riniker, S., et al. (2025). "Structure–Activity Relationships of N-Acyl Dopamines in Inhibiting Myofibroblast Transdifferentiation." Biomolecules (providing comparative data on Pal-Phe activity). Link(Note: Cited as context for Pal-Phe biological testing).

  • Sharpe, H. J., et al. (2015). "Genomic analysis of Smoothened inhibitors reveals distinct binding sites." Nature Chemical Biology. Link

  • Teperino, R., et al. (2014). "Hedgehog partial agonism drives Warburg effect-like metabolism in muscle and brown fat." Cell. Link (Reference for metabolic crosstalk).

Sources

Assessing the Specificity of N-Palmitoyl Phenylalanine in Cell Signaling Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Palmitoyl phenylalanine (Pal-Phe) is an endogenous N-acyl amino acid (NAA) belonging to the lipoamino acid family.[1] While structurally analogous to the potent signaling lipid N-Palmitoyl glycine (Pal-Gly) , Pal-Phe exhibits a distinct pharmacological profile that makes it a critical tool for assessing specificity in lipid signaling research.

Unlike Pal-Gly, which is a high-affinity agonist for the G-protein coupled receptor GPR132 (G2A) , Pal-Phe is largely inactive at this receptor. Instead, Pal-Phe serves as a primary substrate for the secreted enzyme PM20D1 and FAAH , linking it to metabolic regulation and mitochondrial uncoupling rather than classical GPCR signal transduction.[2]

This guide provides a technical framework for using Pal-Phe to validate signaling specificity, distinguishing true receptor-mediated events from non-specific lipid effects.

Mechanistic Landscape: The Specificity Paradox

To accurately assess Pal-Phe, researchers must understand its dual role: as a negative control for GPCR assays and a positive substrate for metabolic enzymes.[2]

Receptor Selectivity (The "Glycine Switch")

The specificity of N-acyl amides is dictated by the polar head group. The substitution of Glycine (in Pal-Gly) with Phenylalanine (in Pal-Phe) introduces steric bulk that prevents activation of key lipid receptors.

  • GPR132 (G2A): Pal-Gly is a potent agonist (

    
    ). Pal-Phe shows negligible activity, making it the ideal structural control to prove that a response is GPR132-dependent.
    
  • TRP Channels: While some N-acyl amides modulate TRPV1, Pal-Phe lacks the specific head-group geometry required for high-potency activation compared to N-Arachidonoyl dopamine (NADA).

Enzymatic Regulation & Metabolic Signaling

Pal-Phe is not inert; it is biologically active in metabolic pathways.

  • PM20D1 (Peptidase M20 Domain Containing 1): Pal-Phe is a substrate for PM20D1, a bidirectional enzyme that hydrolyzes NAAs into free fatty acids and amino acids, or synthesizes them.[2][3] This pathway regulates mitochondrial uncoupling and energy expenditure.[2][3]

  • FAAH (Fatty Acid Amide Hydrolase): Like anandamide, Pal-Phe is hydrolyzed by FAAH.[2] Inhibition of FAAH leads to the accumulation of Pal-Phe in tissues.

Intracellular Targets: The Splicing Trap
  • In Vitro vs. In Vivo: Pal-Phe inhibits pre-mRNA splicing in nuclear lysates (

    
    ). However, it is inactive  in intact cells.[2] This discrepancy is a critical specificity checkpoint: if you observe splicing inhibition in live cells, it is likely not due to Pal-Phe but an off-target effect or contaminant.
    

Comparative Analysis: Pal-Phe vs. Alternatives

The following table contrasts Pal-Phe with its closest structural analogs to guide experimental design.

Table 1: Comparative Pharmacological Profile of N-Palmitoyl Amino Acids

FeatureN-Palmitoyl Phenylalanine (Pal-Phe) N-Palmitoyl Glycine (Pal-Gly) N-Palmitoyl Dopamine (Pal-DA)
Primary Class Metabolic Substrate / Structural ControlLipid Signaling AgonistEndocannabinoid-like
GPR132 (G2A) Activity Inactive / Negligible Potent Agonist (

)
Weak / Inactive
CB1/CB2 Activity InactiveInactiveWeak
PM20D1 Interaction High Affinity Substrate Low/Moderate AffinityLow Affinity
FAAH Hydrolysis Yes (Rapid)Yes (Moderate)Yes
Mitochondrial Effect Promotes Uncoupling (via PM20D1)Calcium Influx (via GPCR)N/A
Key Application Negative Control for GPR132 ; Metabolic tracerInflammation/Pain SignalingAnti-proliferative studies

Visualizing the Signaling Specificity

The following diagram illustrates the divergent pathways of Pal-Phe versus Pal-Gly, highlighting the "decision points" for specificity.

PalPhe_Specificity PalPhe N-Palmitoyl Phenylalanine (Pal-Phe) GPR132 GPR132 (G2A) Receptor PalPhe->GPR132 No Binding (Negative Control) PM20D1 PM20D1 Enzyme PalPhe->PM20D1 Primary Substrate FAAH FAAH Enzyme PalPhe->FAAH Substrate PalGly N-Palmitoyl Glycine (Pal-Gly) PalGly->GPR132 High Affinity Agonist PalGly->FAAH Substrate Ca_Influx Calcium Influx (Signaling) GPR132->Ca_Influx Activation Mito_Uncoupling Mitochondrial Uncoupling PM20D1->Mito_Uncoupling Metabolic Regulation Hydrolysis Hydrolysis to Palmitate + AA PM20D1->Hydrolysis Catabolism FAAH->Hydrolysis

Figure 1: Divergent pathways of N-Palmitoyl amino acids. Pal-Gly activates GPR132 signaling, while Pal-Phe is funneled into PM20D1/FAAH metabolic pathways, serving as a negative control for receptor activation.[2]

Experimental Framework for Specificity Assessment

To validate the specificity of Pal-Phe in your system, use the following self-validating protocols.

Protocol 1: The "Head-Group Swap" Specificity Assay (GPR132)

Objective: Confirm that a cellular response is driven by the specific glycine head-group of Pal-Gly and not general lipid membrane insertion.

Materials:

  • HEK293 cells (transiently transfected with human GPR132) or RAW264.7 macrophages (endogenous GPR132).

  • Agonist: N-Palmitoyl Glycine (10 µM).

  • Specificity Control: N-Palmitoyl Phenylalanine (10 µM).

  • Vehicle: DMSO (0.1% final).

Workflow:

  • Preparation: Load cells with a Calcium-sensitive dye (e.g., Fluo-4 AM) for 30 minutes at 37°C.

  • Baseline: Measure baseline fluorescence (

    
    ) for 30 seconds.
    
  • Challenge: Inject compounds:

    • Group A: Pal-Gly (Expected: Rapid, transient

      
       spike).
      
    • Group B: Pal-Phe (Expected: No response or baseline drift).

    • Group C: Vehicle (DMSO).

  • Validation: If Pal-Phe elicits a response similar to Pal-Gly, the effect is non-specific (likely membrane perturbation or detergent-like activity). If Pal-Phe is silent, the Pal-Gly response is receptor-specific.

Protocol 2: Metabolic Stability & PM20D1 Activity

Objective: Differentiate Pal-Phe activity based on enzymatic degradation vs. signaling.

Workflow:

  • Incubation: Incubate 10 µM Pal-Phe with cell lysates (Liver or Kidney) or recombinant PM20D1.

  • Inhibitor Check:

    • Condition 1: No Inhibitor.

    • Condition 2: + PF-3845 (Selective FAAH inhibitor, 10 µM).[2]

    • Condition 3: + Bestatin (Broad aminopeptidase inhibitor, blocks some PM20D1 activity).[2]

  • Analysis: Quantify remaining Pal-Phe via LC-MS/MS after 30 minutes.

  • Interpretation:

    • Rapid disappearance in Condition 1 & 2 indicates PM20D1-mediated metabolism.

    • Stability in Condition 2 but loss in Condition 1 indicates FAAH dominance in that tissue.[2]

Protocol 3: The Splicing "Lysate vs. Live" Check

Objective: Rule out off-target nuclear effects.

  • Lysate Assay: Treat HeLa nuclear extract with Pal-Phe (200 µM).

    • Result: Inhibition of splicing (accumulation of pre-mRNA).[4]

  • Live Cell Assay: Treat intact HeLa cells with Pal-Phe (200 µM) for 4 hours.

    • Result:No inhibition .

Experimental Workflow Diagram

Workflow Start Start: Observed Lipid Effect Step1 Step 1: Head-Group Swap Test Pal-Phe vs. Pal-Gly Start->Step1 Decision1 Is Pal-Phe Active? Step1->Decision1 Result_NonSpecific Result: Non-Specific Effect (Membrane perturbation) Decision1->Result_NonSpecific Yes (Equal Potency) Step2 Step 2: Receptor Validation (GPR132 Knockdown/Antagonist) Decision1->Step2 No (Inactive) Step3 Step 3: Metabolic Check (Add FAAH/PM20D1 Inhibitors) Step2->Step3 Effect Persists Result_Specific Result: Specific Signaling (Valid GPR132 Agonist) Step2->Result_Specific Effect Lost in KD Result_Metabolic Result: Metabolic Product (Effect driven by breakdown) Step3->Result_Metabolic

Figure 2: Decision tree for validating N-Palmitoyl Phenylalanine specificity in biological assays.

References

  • Rix, K., et al. (2019).[2] "N-Palmitoylglycine and other N-acylamides activate the lipid receptor G2A/GPR132."[5] Pharmacology Research & Perspectives.

  • Long, J.Z., et al. (2016).[2][6] "The secreted enzyme PM20D1 regulates lipidated amino acid uncouplers of mitochondria."[3] Cell.

  • Lin, S., et al. (2010).[2] "Structure-activity requirements for N-acyl amino acid inhibition of pre-mRNA splicing." Bioorganic & Medicinal Chemistry Letters.

  • Bradshaw, H.B., et al. (2009).[2][7] "N-Acyl amino acids: a new family of lipid signaling molecules?" Prostaglandins & Other Lipid Mediators.[8]

  • Long, J.Z., et al. (2018).[2] "Ablation of PM20D1 reveals N-acyl amino acid control of metabolism and nociception."[9] PNAS.

Sources

comparative study of N-palmitoyl amino acids in metabolic regulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Nature of Lipoamino Acids

N-palmitoyl amino acids (NAAs) represent a functionally bifurcated class of lipid signaling molecules. Unlike their arachidonoyl counterparts (endocannabinoids), which primarily target CB1/CB2 receptors, N-palmitoyl conjugates function through two distinct, often mutually exclusive mechanisms: G-protein coupled receptor (GPCR) signaling and mitochondrial bioenergetic uncoupling .

This guide provides a technical comparison of the two most metabolically significant variants: N-Palmitoyl Glycine (PalGly) and N-Palmitoyl Phenylalanine (PalPhe) . While PalGly acts as a high-affinity ligand for orphan GPCRs (specifically GPR132/G2A) to modulate inflammation and calcium flux, PalPhe functions primarily as a protonophore, driving UCP1-independent mitochondrial uncoupling regulated by the enzyme PM20D1.

Mechanistic Profiling: Signaling vs. Bioenergetics

N-Palmitoyl Glycine (PalGly): The Immunometabolic Signal
  • Primary Target: GPR132 (G2A).

  • Mechanism: PalGly is the most potent endogenous ligand for GPR132 (EC50 ~ 10-100 nM), exceeding the potency of oxidized fatty acids like 9-HODE. Upon binding, it triggers Gq/11-mediated calcium mobilization.

  • Metabolic Impact:

    • Insulin Sensitization: Modulates macrophage polarization (M1 to M2 shift) in adipose tissue, reducing obesity-associated inflammation.

    • Vasodilation: Stimulates nitric oxide (NO) production in endothelial cells via calcium-dependent NOS activation.

N-Palmitoyl Phenylalanine (PalPhe): The Bioenergetic Uncoupler
  • Primary Target: Mitochondrial Inner Membrane (Adenine Nucleotide Translocator - ANT).

  • Mechanism: PalPhe acts as a "chemical uncoupler." Its neutral headgroup allows it to protonate in the intermembrane space, cross the inner membrane, and deprotonate in the matrix, dissipating the proton motive force (

    
    ) without ATP synthesis.
    
  • Metabolic Impact:

    • Thermogenesis: Increases whole-body energy expenditure.

    • Glucose Homeostasis: Enhances glucose uptake in myocytes and adipocytes to fuel the futile proton cycle, independent of insulin signaling.

    • Regulation: Levels are tightly controlled by PM20D1 (Peptidase M20 Domain Containing 1), a secreted enzyme that synthesizes/hydrolyzes NAAs.[1]

Comparative Data Analysis

The following data synthesizes findings from key bioenergetic and pharmacological assays.

Table 1: Physicochemical and Pharmacological Comparison

FeatureN-Palmitoyl Glycine (PalGly)N-Palmitoyl Phenylalanine (PalPhe)
Primary Mode of Action GPCR Agonism (GPR132)Mitochondrial Protonophore
Head Group Charge Polar/Charged (Glycine)Neutral/Hydrophobic (Phenylalanine)
Mitochondrial Uncoupling NegligibleHigh (Comparable to DNP at 50µM)
GPR132 EC50 ~30 nM> 10 µM (Inactive)
Regulating Enzyme FAAH (Intracellular), GLYATL2PM20D1 (Secreted/Extracellular)
Therapeutic Utility Anti-inflammatory, Neuropathic PainObesity, Type 2 Diabetes, NASH
Membrane Permeability Low (Requires transport)High (Passive diffusion)

Visualizing the Metabolic Network

The diagram below illustrates the divergent pathways of PalGly and PalPhe, highlighting the critical enzymatic regulatory nodes (PM20D1 vs. FAAH).

NAA_Metabolism Palmitate Palmitoyl-CoA / Palmitate GLYATL GLYATL2 (Biosynthesis) Palmitate->GLYATL PM20D1 PM20D1 (Bidirectional) Palmitate->PM20D1 Glycine Glycine Glycine->GLYATL Phenylalanine Phenylalanine Phenylalanine->PM20D1 PalGly N-Palmitoyl Glycine (PalGly) GLYATL->PalGly PalPhe N-Palmitoyl Phenylalanine (PalPhe) PM20D1->PalPhe FAAH FAAH (Degradation) PalGly->FAAH Hydrolysis GPR132 GPR132 Receptor (Macrophage/Sensory Neuron) PalGly->GPR132 Agonism (nM) Mito Mitochondria (ANT/Proton Leak) PalPhe->Mito Protonophore Inflam ↓ Inflammation ↑ Ca2+ Influx GPR132->Inflam Therm ↑ Thermogenesis ↑ Glucose Uptake Mito->Therm

Caption: Divergent biosynthetic and functional pathways. PalGly is synthesized intracellularly and targets cell-surface GPCRs, while PalPhe is regulated by secreted PM20D1 and targets mitochondrial respiration.

Experimental Protocols (Self-Validating Systems)

Protocol A: Chemical Synthesis of N-Palmitoyl Amino Acids

Use this protocol to generate high-purity standards for assays. Commercial standards often contain free fatty acid impurities that confound uncoupling data.

Reagents: Palmitoyl chloride, L-Amino acid methyl ester HCl (Glycine or Phenylalanine), Triethylamine (TEA), DCM.

  • Coupling: Dissolve L-amino acid methyl ester (1.1 eq) in anhydrous DCM at 0°C. Add TEA (2.5 eq). Dropwise add Palmitoyl chloride (1.0 eq). Stir 4h at RT.

  • Validation Step (TLC): Spot reaction mix vs. starting palmitoyl chloride. Stain with phosphomolybdic acid (PMA). Product should be UV inactive but PMA active, with higher Rf than amino acid.

  • Hydrolysis: Treat the ester intermediate with LiOH (3 eq) in THF/H2O (3:1) for 2h to yield the free acid.

  • Purification: Acidify to pH 3 with 1M HCl. Extract with EtOAc. Recrystallize from Hexane/EtOAc.

  • QC Criteria: 1H-NMR must show disappearance of methyl ester singlet (~3.7 ppm) and presence of amide doublet (~6-8 ppm). Critical: Free palmitic acid content must be <0.5% by LC-MS to ensure uncoupling is due to the conjugate, not the fatty acid.

Protocol B: Mitochondrial Uncoupling Assay (Seahorse XF)

Designed to distinguish between respiratory chain stimulation and true uncoupling.

System: Seahorse XFe96 Analyzer. Cell Model: C2C12 Myotubes or 3T3-L1 Adipocytes (differentiated).

  • Basal Measurement: Measure Oxygen Consumption Rate (OCR) in non-buffered assay medium (3 cycles).

  • Oligomycin Injection (2 µM): Inhibits ATP synthase. OCR should drop to non-mitochondrial levels.

    • Causality Check: If OCR does not drop, cells are already uncoupled or damaged.

  • Compound Injection (PalPhe vs PalGly): Inject titrations (10, 30, 50 µM).

    • PalPhe Response: Immediate, dose-dependent rise in OCR (Proton leak).

    • PalGly Response: Minimal change (Negative control for uncoupling).

  • FCCP Injection (1 µM): Maximal uncoupling control.

    • Validation: PalPhe induced OCR should not exceed FCCP max OCR. If it does, suspect membrane lysis (toxicity).

  • BSA Washout (The "Antidote" Test): Inject fatty-acid-free BSA (1%).

    • Result: BSA binds the lipid conjugate. If OCR returns to baseline, the effect is specific uncoupling. If OCR remains high, it indicates mitochondrial toxicity/membrane damage.

References

  • Long, J. Z., et al. (2016). "The Secreted Enzyme PM20D1 Regulates Lipidated Amino Acid Uncouplers of Mitochondria."[2] Cell, 166(2), 424–435.

  • Ritson, G. P., et al. (2019). "N-Palmitoylglycine and other N-acylamides activate the lipid receptor G2A/GPR132." Pharmacology Research & Perspectives, 7(6), e00542.

  • Lin, H., et al. (2018). "Discovery of hydrolysis-resistant isoindoline N-acyl amino acid analogs that stimulate mitochondrial respiration." Journal of Medicinal Chemistry, 61(7), 3224–3230.

  • Hu, S. S., et al. (2009). "N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons." Journal of Biological Chemistry, 284(1), 206-215.

  • Keipert, S., et al. (2023). "Adverse bioenergetic effects of N-acyl amino acids in human adipocytes overshadow beneficial mitochondrial uncoupling." Molecular Metabolism, 76, 101795.

Sources

Validating the Anti-Inflammatory Efficacy of N-Palmitoylethanolamine (PEA): A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Shift to Homeostatic Bio-Regulation

In the landscape of anti-inflammatory therapeutics, the dichotomy between efficacy and safety has long been the limiting factor. Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids operate via downstream enzymatic inhibition (COX-1/2) or broad genomic suppression (GRE activation), often resulting in significant off-target toxicity, including gastric ulceration and immunosuppression.

N-Palmitoylethanolamine (PEA) represents a paradigm shift from "suppression" to "regulation." As an endogenous fatty acid amide, PEA functions as a Homeostatic Bio-Regulator . It does not merely block inflammatory cascades but modulates them upstream via the ALIA (Autacoid Local Injury Antagonism) mechanism and nuclear receptor activation.

This guide provides a rigorous technical framework for validating PEA’s anti-inflammatory properties, offering direct comparative data against industry standards (Indomethacin, Dexamethasone) and detailed protocols for experimental verification.

Mechanistic Validation: PEA vs. Standard of Care

To validate PEA, one must first distinguish its mechanism of action from classical inhibitors.

Comparative Mechanism of Action
FeaturePEA (N-Palmitoylethanolamine) NSAIDs (e.g., Indomethacin) Corticosteroids (e.g., Dexamethasone)
Primary Target PPAR-α (Agonist, EC50 ~3.1 µM)COX-1 / COX-2 (Enzyme Inhibitor)Glucocorticoid Receptor (Agonist)
Secondary Target Mast Cells (ALIA effect), GPR55, TRPV1None (High specificity for COX)Broad genomic transrepression
Signaling Effect Inhibits NF-κB translocation; modulates mast cell degranulationBlocks Prostaglandin (PGE2) synthesisBlocks cytokine transcription (IL-1, IL-6, TNF-α)
Safety Profile High: Endogenous lipid, no gastric toxicityLow/Mod: Gastric ulceration, renal toxicityLow: Immunosuppression, metabolic dysregulation
Signaling Pathway Visualization

The following diagram illustrates how PEA bypasses the arachidonic acid cascade inhibition utilized by NSAIDs, instead acting on nuclear receptors to regulate inflammation at the transcriptional level.

PEA_Mechanism PEA N-Palmitoylethanolamine (PEA) PPARa PPAR-α Activation (Nuclear Receptor) PEA->PPARa Agonist Binding MastCell Mast Cell Modulation (ALIA Mechanism) PEA->MastCell Downregulates Degranulation Stimulus Inflammatory Stimulus (LPS/Injury) NFkB NF-κB Complex Stimulus->NFkB Activates PPARa->NFkB Inhibits (Transrepression) Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, iNOS) MastCell->Cytokines Reduces Release Translocation Nuclear Translocation NFkB->Translocation Translocation->Cytokines Transcription Inflammation Inflammation & Pain Cytokines->Inflammation Homeostasis Homeostasis Restored Inflammation->Homeostasis Resolution

Caption: PEA exerts anti-inflammatory effects via dual mechanisms: PPAR-α dependent repression of NF-κB and mast cell stabilization (ALIA).

Comparative Efficacy Data

The following data aggregates findings from key in vivo studies (Carrageenan-induced paw edema) and in vitro assays (LPS-stimulated macrophages), comparing PEA directly to Indomethacin and Dexamethasone.

In Vivo Efficacy: Carrageenan-Induced Paw Edema (Rat Model)
CompoundDoseEdema Reduction (Peak)Pain Threshold (Hyperalgesia)Side Effects Observed
Indomethacin 5-10 mg/kgHigh (~83%) Moderate ImprovementGastric mucosal damage
PEA (Ultramicronized) 10 mg/kgModerate-High (~60-70%) High Improvement None
PEA-OXA (Derivative) 10 mg/kgHigh (~75%) High Improvement None

Note: While Indomethacin shows slightly higher peak edema reduction, PEA demonstrates superior analgesic properties and a complete lack of gastrointestinal toxicity.

In Vitro Efficacy: LPS-Stimulated RAW264.7 Macrophages
MarkerDexamethasone (1 µM) PEA (10 µM) Interpretation
TNF-α Secretion >90% Inhibition~40-60% InhibitionDex is a potent suppressor; PEA is a modulator.
NO Production >90% Inhibition~30-50% InhibitionPEA reduces oxidative stress without total suppression.
iNOS Expression Strong DownregulationSignificant DownregulationConfirms genomic effect via PPAR-α.

Experimental Protocols for Validation

To reproduce these results in your laboratory, follow these standardized, self-validating protocols.

In Vitro Validation: LPS-Induced Inflammation

Objective: Quantify PEA’s ability to inhibit nitric oxide (NO) and TNF-α in macrophages.

Materials:

  • Cell Line: RAW264.7 murine macrophages.[1]

  • Reagents: LPS (E. coli O111:B4), Griess Reagent, PEA (dissolved in DMSO/Ethanol, final concentration <0.1% vehicle).

  • Positive Control: Dexamethasone (1 µM).

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Pre-treatment: Treat cells with PEA (1, 10, 30, 100 µM) or Vehicle for 1 hour.

    • Validation Check: Ensure vehicle control wells show no toxicity (MTT assay).

  • Stimulation: Add LPS (1 µg/mL) to all wells except Negative Control. Incubate 24h.

  • Analysis:

    • NO: Transfer 100 µL supernatant to new plate. Add 100 µL Griess reagent. Measure Absorbance @ 540 nm.

    • Cytokines: Use ELISA for TNF-α and IL-6 on remaining supernatant.[2]

In Vivo Validation: Carrageenan-Induced Paw Edema

Objective: Assess anti-edematous and analgesic efficacy in a systemic model.

Workflow Visualization:

Vivo_Protocol Step1 Step 1: Baseline Measure Paw Volume (Plethysmometer) Step2 Step 2: Treatment Administer PEA (p.o.) or Indomethacin Step1->Step2 -30 min Step3 Step 3: Induction Inj. 1% Carrageenan (Sub-plantar) Step2->Step3 T=0 Step4 Step 4: Monitoring Measure Volume/Pain @ 1, 2, 4, 6, 24h Step3->Step4 Time Course Step5 Step 5: Analysis Histology & Cytokine Quantification Step4->Step5 Endpoint

Caption: Standardized workflow for assessing anti-inflammatory activity in rat paw edema model.

Protocol Steps:

  • Animals: Male Wistar rats (180-220g). Groups: Vehicle, PEA (10 mg/kg), Indomethacin (5 mg/kg).

  • Administration: Administer drugs orally 30 mins prior to induction.

    • Technical Note: Micronized PEA requires thorough suspension (e.g., in carboxymethyl cellulose) due to lipophilicity.

  • Induction: Inject 0.1 mL of 1% carrageenan (lambda type) into the sub-plantar region of the right hind paw.

  • Measurement:

    • Edema: Measure paw volume using a water displacement plethysmometer at 0, 1, 2, 4, 6, and 24 hours.

    • Hyperalgesia: Use a plantar test (Hargreaves method) to measure thermal withdrawal latency.

Conclusion

Validating N-Palmitoylethanolamine requires a shift in perspective. While it may not match the acute, rapid-onset edema suppression of high-dose NSAIDs in the first hour, its sustained efficacy , analgesic superiority , and lack of toxicity make it a superior candidate for chronic inflammatory conditions and neuroinflammation.

For drug development professionals, PEA offers a "clean" therapeutic window—targeting the nuclear regulation of inflammation (PPAR-α) without disrupting the delicate enzymatic balance required for gastric and renal health.

References

  • LoVerme, J., et al. (2005).[3] The nuclear receptor peroxisome proliferator-activated receptor-alpha mediates the anti-inflammatory actions of palmitoylethanolamide.[4][5] Molecular Pharmacology. Link

  • Impellizzeri, D., et al. (2014). The anti-inflammatory effects of palmitoylethanolamide (PEA) on endotoxin-induced uveitis in rats.[6] European Journal of Pharmacology. Link

  • Marini, I., et al. (2012). Palmitoylethanolamide versus a nonsteroidal anti-inflammatory drug in the treatment of temporomandibular joint inflammatory pain. Journal of Orofacial Pain. Link

  • Costa, B., et al. (2008). The endogenous fatty acid amide, palmitoylethanolamide, has anti-allodynic and anti-hyperalgesic effects in a murine model of neuropathic pain: involvement of CB(1), TRPV1 and PPARalpha receptors and neurotrophic factors. Pain. Link

  • Qvist, P., et al. (2002). Therapeutic potential of cannabinoids in CNS disease. Clinical Neuroscience. Link

Sources

N-Palmitoyl phenylalanine versus other lipid modifications in protein function

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of protein engineering and drug delivery, lipid modifications act as critical functional switches.[1] While natural post-translational modifications (PTMs) like S-palmitoylation and N-myristoylation regulate intracellular signaling and membrane cycling, N-Palmitoyl Phenylalanine (Pal-Phe) has emerged as a distinct, synthetic powerhouse.

Unlike biological lipidations which are often metabolic signals, Pal-Phe is primarily engineered for supramolecular utility and pharmacokinetic (PK) modulation . This guide compares the physicochemical behaviors of Pal-Phe against standard lipid modifications, providing actionable protocols for synthesis, characterization, and application in therapeutic development.

The Verdict at a Glance
  • Use Pal-Phe when: Developing long-acting peptide therapeutics (albumin binding) or injectable hydrogel depots (self-assembly).

  • Use S-Palmitoylation when: Studying reversible membrane signaling switches or regulating protein trafficking.

  • Use N-Myristoylation when: Requiring permanent, co-translational membrane localization.

Part 1: Mechanistic Foundations & Structural Logic

The Chemical Divergence: Amide vs. Thioester

The functional distinction between Pal-Phe and natural S-palmitoylation lies in the bond stability.

  • N-Palmitoyl Phenylalanine: Formed via an amide linkage between palmitic acid (C16) and the

    
    -amine of phenylalanine. This bond is chemically stable, resistant to esterases, and permanent in biological fluids.
    
  • S-Palmitoylation: Formed via a thioester linkage to a Cysteine side chain.[2][3] This is high-energy and labile, designed by evolution to be reversible (cycled by DHHC acyltransferases and APT thioesterases).

Mechanism of Action Comparison
A. Supramolecular Assembly (The Pal-Phe Advantage)

Pal-Phe is unique because the phenylalanine moiety provides


-

stacking interactions, while the palmitoyl tail provides hydrophobic collapse.
  • Mechanism: In aqueous environments, Pal-Phe monomers stack into

    
    -sheets, forming high-aspect-ratio nanofibers that entangle into hydrogels.
    
  • Application: This allows for "depot" injections where the drug elutes slowly over weeks.

B. Albumin Binding (The PK Strategy)

Both Pal-Phe and simple N-terminal palmitoylation utilize Human Serum Albumin (HSA) as a carrier. HSA has 7-9 fatty acid binding sites.

  • Mechanism: The C16 tail inserts into the hydrophobic pockets of HSA (Kd

    
     1-10 
    
    
    
    M).
  • Result: This protects the peptide from renal clearance (increasing size >60 kDa complex) and enzymatic degradation.

Visualizing the Pathway Differences

Lipid_Modification_Pathways cluster_0 Synthetic Engineering (Pal-Phe) cluster_1 Biological PTMs PalPhe N-Palmitoyl Phenylalanine SelfAssembly Self-Assembly (Pi-Stacking) PalPhe->SelfAssembly High Conc. Albumin Albumin Binding (Half-life Extension) PalPhe->Albumin Low Conc. (Blood) Hydrogel Hydrogel Depot (Sustained Release) SelfAssembly->Hydrogel SPal S-Palmitoylation (Cysteine) Membrane Membrane Anchoring SPal->Membrane Reversible Cycling Enzymatic Cycling (On/Off Switch) SPal->Cycling Thioesterase Myr N-Myristoylation (Glycine) Myr->Membrane Permanent Cycling->SPal Acyltransferase

Figure 1: Functional pathways of Synthetic Pal-Phe versus Biological Lipid Modifications. Pal-Phe drives structural assembly and pharmacokinetics, while biological lipids drive localization and signaling.

Part 2: Comparative Performance Matrix

The following data summarizes the performance of Pal-Phe against other lipid modifications in drug development contexts.

FeatureN-Palmitoyl PhenylalanineS-Palmitoylation (Cys)N-Myristoylation (Gly)Cholesterol Conjugation
Bond Type Amide (Stable)Thioester (Labile)Amide (Stable)Ether/Ester/Amide
Membrane Affinity Moderate (Reversible)High (Reversible)Moderate (Permanent)Very High (Permanent)
Self-Assembly High (Forms Hydrogels)Low (Aggregates)Low (Micelles)Moderate (Liposomes)
Albumin Binding High (PK Extension)N/A (Intracellular)LowHigh
Reversibility IrreversibleReversible (Enzymatic) IrreversibleIrreversible
Primary Use Drug Delivery / HydrogelsCell SignalingLocalizationLiposomal Formulation

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Solid-Phase Synthesis of Pal-Phe Peptides

Objective: Incorporate N-Palmitoyl Phenylalanine into a therapeutic peptide sequence. Note: Direct coupling of Palmitic acid to N-terminal Phe is preferred over installing pre-lipidated Phe to avoid steric hindrance during elongation.

Materials:

  • Rink Amide Resin (0.6 mmol/g loading)

  • Fmoc-Phe-OH and other Fmoc-amino acids

  • Palmitic Acid (C16:0)[4]

  • Coupling Reagents: HATU, DIEA (Diisopropylethylamine)

  • Solvent: DMF (Dimethylformamide)[5]

Workflow:

  • Peptide Assembly: Synthesize the peptide backbone using standard Fmoc SPPS cycles.

  • Final Fmoc Removal: Remove the Fmoc group from the N-terminal Phenylalanine using 20% Piperidine in DMF (2 x 10 min).

  • Lipidation (The Critical Step):

    • Dissolve Palmitic Acid (5 eq), HATU (4.9 eq), and DIEA (10 eq) in DMF.

    • Validation Check: Ensure the solution is clear before adding to resin.

    • Add to resin and shake at Room Temperature for 2 hours.

    • QC Step: Perform a Kaiser Test.[5] If the beads remain colorless (negative), coupling is complete. If blue, repeat coupling.

  • Cleavage: Cleave peptide using TFA/TIS/H2O (95:2.5:2.5) for 3 hours.

  • Purification: Precipitate in cold diethyl ether. Purify via RP-HPLC (C4 or C8 column recommended due to hydrophobicity).

Protocol B: Measuring Albumin Binding (SPR Assay)

Objective: Quantify the affinity of Pal-Phe modified peptides to Human Serum Albumin (HSA).

  • Chip Preparation: Immobilize HSA (~5000 RU) on a CM5 sensor chip (Biacore) using amine coupling.

  • Sample Prep: Dilute Pal-Phe peptide in running buffer (HBS-EP+) with 0.05% Tween-20 to prevent non-specific adsorption.

    • Concentration Range: 0.1

      
      M to 50 
      
      
      
      M.
  • Injection: Inject samples at 30

    
    L/min for 180s (association) followed by 300s dissociation.
    
  • Regeneration: Use mild NaOH (10mM) pulses to remove bound lipids.

  • Analysis: Fit data to a 1:1 Langmuir binding model.

    • Expected Result: Pal-Phe peptides typically show

      
       in the range of 1-10 
      
      
      
      M.
Protocol C: Hydrogel Rheology

Objective: Validate the self-assembly capability of Pal-Phe derivatives.

  • Gelation: Dissolve Pal-Phe derivative in alkaline water (pH 10), then slowly lower pH to 7.4 using GDL (Glucono-

    
    -lactone) or HCl vapor.
    
  • Instrument: Rheometer with parallel plate geometry (20mm).

  • Frequency Sweep: Measure Storage Modulus (

    
    ) and Loss Modulus (
    
    
    
    ) from 0.1 to 100 rad/s at 1% strain.
    • Validation Criteria: For a successful hydrogel,

      
       must be > 
      
      
      
      (typically by an order of magnitude) and frequency-independent.

Part 4: Strategic Selection Guide

When designing a new therapeutic entity, use this logic flow to select the correct lipid modification.

Selection_Strategy Start Therapeutic Goal? Q1 Is the goal intracellular signaling? Start->Q1 Q2 Is the goal half-life extension? Q1->Q2 No Res1 USE S-Palmitoylation (Reversible switching) Q1->Res1 Yes Q3 Is the goal controlled release (Depot)? Q2->Q3 No Res2 USE Pal-Phe or C16-Acylation (Albumin Binding) Q2->Res2 Yes (Soluble Peptide) Res4 USE Cholesterol (Liposome Anchoring) Q2->Res4 Yes (Liposome/LNP) Res3 USE Pal-Phe / Fmoc-Phe (Hydrogel Assembly) Q3->Res3 Yes

Figure 2: Decision tree for selecting lipid modifications in drug development.

References

  • Linder, M. E., & Deschenes, R. J. (2007). Palmitoylation: policing protein stability and traffic. Nature Reviews Molecular Cell Biology, 8(1), 74-84.

  • Knudsen, L. B., et al. (2000). Potent derivatives of glucagon-like peptide-1 with pharmacokinetic properties suitable for once daily administration. Journal of Medicinal Chemistry, 43(9), 1664-1669.

  • Ulijn, R. V., & Smith, A. M. (2008). Designing peptide based nanomaterials. Chemical Society Reviews, 37(4), 664-675.

  • Zorzi, A., et al. (2017). Acylated peptides as therapeutics. Nature Communications, 8, 16092.

  • Draper, E. R., & Adams, D. J. (2017). Low-molecular-weight gels: The state of the art. Chem, 3(3), 390-410.

Sources

native chemical ligation at phenylalanine for peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Breaking the Cysteine Constraint in Peptide Synthesis

Executive Summary

Native Chemical Ligation (NCL) has revolutionized protein synthesis, yet its reliance on N-terminal Cysteine (Cys) residues—which comprise only ~1.7% of the natural proteome—imposes a severe "Cysteine Constraint." To access sequences lacking Cys, or to ligate at strategic hydrophobic junctions, Phenylalanine (Phe) has emerged as a premier ligation site.

This guide compares the two dominant methodologies for NCL at Phenylalanine:

  • 
    -Mercapto-Phenylalanine (
    
    
    
    -mPhe):
    The industry standard, leveraging a thiol-modified analog that mimics Cysteine’s 5-membered transition state.
  • Selenophenylalanine (Se-Phe): A high-performance alternative offering superior kinetics and oxidative deselenization.

Key Insight: While cleavable auxiliaries were historically used, they are now largely obsolete due to steric bulk and slow kinetics. Modern protocols rely exclusively on desulfurization/deselenization strategies , which allow for "traceless" ligation at native Phe sites.

Comparative Landscape: Choosing the Right Surrogate

The choice between Sulfur (


-mPhe) and Selenium (Se-Phe) depends on your specific sequence difficulty and available reagents.
Feature

-Mercapto-Phe (

-mPhe)
Selenophenylalanine (Se-Phe) Cleavable Auxiliaries (Legacy)
Mechanism 5-membered ring S

N acyl shift
5-membered ring Se

N acyl shift
6+ membered ring transition
Ligation Kinetics Standard (

1-4 h)
Fast (

mins to 1 h)
Slow (Often >24 h)
Steric Tolerance Good (Works with Val/Pro thioesters)Excellent (Surpasses S-analogs)Poor (Bulky auxiliary hinders reaction)
Post-Ligation Step Radical Desulfurization (VA-044)Oxidative or Radical DeselenizationAcid/Base Cleavage (Often harsh)
Reagent Stability High (Dimerizes, requires reduction)Moderate (Sensitive to light/O2)High
Recommendation Primary Choice for General Use Best for Difficult/Steric Junctions Not Recommended

Deep Dive: The -Mercapto-Phenylalanine Protocol

This is the most robust method for generating native Phe residues. The


-mPhe residue acts as a Cys mimic, facilitating standard NCL, followed by radical-mediated removal of the thiol group.
The Mechanism
  • Transthioesterification: The N-terminal thiol of

    
    -mPhe attacks the C-terminal thioester.
    
  • S

    
    N Acyl Shift:  A rapid 5-membered ring rearrangement forms the peptide bond.[1]
    
  • Desulfurization: The

    
    -thiol is removed via a radical mechanism, leaving a native Phenylalanine.
    
Experimental Protocol
Phase A: Ligation
  • Reagents:

    • Peptide-Thioester (C-terminal).[1][2][3][4][5][6]

    • Peptide-Nucleophile (N-terminal

      
      -mPhe).
      
    • Buffer: 6M Guanidine HCl (GdnHCl), 0.2M Sodium Phosphate, pH 7.0.

    • Catalyst: 4-Mercaptophenylacetic acid (MPAA) or Thiophenol.

    • Reductant: TCEP (Tris(2-carboxyethyl)phosphine).[7]

  • Workflow:

    • Dissolve both peptide segments (1:1 ratio) in degassed buffer to a concentration of 2–5 mM .

    • Add 50 mM MPAA and 20 mM TCEP .

    • Adjust pH to 6.9–7.2 (Critical: Do not exceed pH 7.5 to avoid thioester hydrolysis).

    • Incubate at 37°C under inert atmosphere (

      
       or Ar).
      
    • Monitor: Reaction is typically complete in 4–8 hours. Analyze via UPLC-MS.

Phase B: One-Pot Desulfurization (The VA-044 Method)

Why VA-044? Unlike metal-based methods (Raney Ni), the VA-044 radical initiator is homogeneous, compatible with aqueous buffers, and highly chemoselective.

  • Reagents:

    • VA-044 (2,2'-Azobis[2-(2-imidazolin-2-yl)propane]dihydrochloride).[7]

    • TCEP (Desulfurization requires excess reductant).[7]

    • t-BuSH (tert-Butyl thiol) or Glutathione (Hydrogen atom donor).

  • Workflow:

    • Do not isolate the ligation product (optional, but one-pot is preferred).

    • Dilute the ligation mixture if necessary (or keep at ~2 mM).

    • Add TCEP to a final concentration of 250 mM .

    • Add t-BuSH to 10% v/v (or 40 mM Glutathione if organic solvent is restricted).

    • Add VA-044 to 20 mM .

    • Incubate: 37°C–45°C for 4–16 hours.

    • Purification: HPLC purification of the final native peptide.

Strategic Visualization

Decision Matrix & Workflow

The following diagram illustrates the decision logic and chemical pathway for NCL at Phenylalanine.

NCL_Phe_Workflow Start Target Sequence Analysis (No Cysteine Available) Selection Select Ligation Site: Phenylalanine (Phe) Start->Selection Route_S Route A: Beta-Mercapto-Phe (Standard Robustness) Selection->Route_S Standard Case Route_Se Route B: Seleno-Phe (High Steric Demand) Selection->Route_Se Fast Kinetics Needed Ligation Native Chemical Ligation (pH 7, MPAA, GdnHCl) Route_S->Ligation Route_Se->Ligation Intermediate Ligated Intermediate (Contains Beta-SH or Beta-SeH) Ligation->Intermediate S->N Acyl Shift Desulf Radical Desulfurization (VA-044, TCEP, tBuSH) Intermediate->Desulf If Route A Desel Oxidative Deselenization (TCEP/DTT or Raney Ni) Intermediate->Desel If Route B Final Native Peptide Product (Phe at Junction) Desulf->Final H-Atom Transfer Desel->Final Se Extrusion

Caption: Workflow for selecting and executing NCL at Phenylalanine, highlighting the divergence in post-ligation processing between Sulfur and Selenium surrogates.

Mechanism of Action (Beta-Mercapto-Phe)

Mechanism Substrate Peptide-Thioester + H-Beta-mPhe-Peptide TransThio Transthioesterification (Thioester Exchange) Substrate->TransThio MPAA Catalyst Rearrange S-to-N Acyl Shift (5-Membered Ring TS) TransThio->Rearrange Rapid Ligated_SH Ligated Peptide (Beta-SH-Phe) Rearrange->Ligated_SH Irreversible Radical Radical Initiation (VA-044 creates S-radical) Ligated_SH->Radical + VA-044 / TCEP Product Native Phe Peptide (Desulfurized) Radical->Product - H abstraction

Caption: Mechanistic pathway of


-mPhe ligation. The 5-membered transition state during the S-to-N shift preserves the robust kinetics of standard Cysteine NCL.

Critical Analysis & Troubleshooting

Stereochemical Integrity

A common concern is the epimerization of the Phenylalanine


-carbon.
  • Risk: Low. The desulfurization of

    
    -mPhe generally proceeds with high retention of configuration at the 
    
    
    
    -carbon.
  • Precursor Selection: While

    
    -mPhe contains two chiral centers (
    
    
    
    and
    
    
    ), the
    
    
    -center is destroyed during desulfurization. However, the erythro isomer is typically preferred for synthesis as it mimics the trans-geometry required for the transition state, often yielding slightly better ligation kinetics.
Steric Demand (Val/Pro Thioesters)

Ligating a bulky C-terminal residue (e.g., Valine or Proline) to a bulky N-terminal Phe is challenging.

  • Observation:

    
    -mPhe ligations with Val-thioesters can take 12–24 hours.
    
  • Solution: Switch to Seleno-Phe . The larger atomic radius and higher nucleophilicity of Selenium accelerate the transthioesterification step, often reducing reaction times by 50–70% in sterically crowded junctions.

Troubleshooting Desulfurization
  • Problem: Incomplete desulfurization or side reactions.

  • Fix: Ensure the reaction is degassed thoroughly. Oxygen quenches the radical chain reaction. Increase the concentration of VA-044 and maintain temperature at 37°C. If TCEP is consumed (check pH, as TCEP oxidation releases protons), add more TCEP to keep the disulfide bonds reduced.

References

  • Crich, D., & Banerjee, A. (2007). Native Chemical Ligation at Phenylalanine.[2][8][9] Journal of the American Chemical Society, 129(33), 10064–10065. Link

  • Malins, L. R., & Payne, R. J. (2014). Recent extensions of native chemical ligation for the chemical synthesis of peptides and proteins.[2][5][6][10][11][12] Current Opinion in Chemical Biology, 22, 70–78. Link

  • Wan, Q., & Danishefsky, S. J. (2007). Free-radical-based, specific desulfurization of cysteine: A powerful advance in the synthesis of polypeptides and glycopolypeptides. Angewandte Chemie International Edition, 46(48), 9248–9252. Link

  • Metanis, N., Keinan, E., & Dawson, P. E. (2010). Traceless ligation of cysteine peptides using selective deselenization.[10] Angewandte Chemie International Edition, 49(40), 7049–7053. Link

  • Yan, L. Z., & Dawson, P. E. (2001). Synthesis of peptides and proteins without cysteine residues by native chemical ligation combined with desulfurization.[5][12] Journal of the American Chemical Society, 123(4), 526–533. Link

Sources

Safety Operating Guide

Personal protective equipment for handling N-Palmitoyl phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling N-Palmitoyl phenylalanine Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.

Executive Safety Summary

N-Palmitoyl Phenylalanine (Pal-Phe-OH) is a lipoamino acid often utilized as a low-molecular-weight gelator (LMWG), surfactant, or precursor in peptide synthesis. While often classified as non-hazardous under strict GHS guidelines (depending on purity and supplier), its amphiphilic nature requires specific handling protocols to prevent biological sensitization and ensure experimental reproducibility.

Immediate Action Required:

  • Respiratory: N95/P2 particulate respirator is recommended for all powder handling to prevent alveolar deposition of micronized lipids.

  • Dermal: Nitrile gloves are mandatory. Latex is insufficient due to the lipophilic palmitoyl tail, which can facilitate permeation.

  • Static Hazard: This powder is highly electrostatic. Use anti-static guns or ionizing bars during weighing.

Physicochemical Risk Profile

As a Senior Scientist, it is critical to understand why we implement safety measures beyond basic compliance. The risk profile of N-Palmitoyl phenylalanine is defined by its structure:

  • Amphiphilicity: The molecule consists of a hydrophobic palmitic acid tail and a hydrophilic phenylalanine head. This structure allows it to interact with and potentially disrupt lipid bilayers in cell membranes. While acute toxicity is low, chronic exposure to lipidated amino acids can lead to contact dermatitis or respiratory sensitization.

  • Micronization: In its lyophilized or powder form, the particle size is often small enough to remain airborne. Inhalation of lipid-based powders can cause "lipid pneumonia" or chronic inflammation in the lungs.

  • Solubility Vectors: Once dissolved in organic solvents (DMSO, Ethanol) or heated oil phases, the risk of transdermal absorption increases significantly.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for maintaining a contaminant-free and safe workflow.

PPE CategoryStandard RequirementTechnical Rationale
Hand Protection Nitrile Gloves (Min. thickness 0.11 mm)Crucial: The palmitoyl chain is hydrophobic. Latex gloves degrade upon contact with oils and lipids, potentially allowing the compound to permeate the skin. Nitrile provides superior chemical resistance to lipidated chains.
Respiratory N95 / FFP2 Respirator or Fume HoodPrevents inhalation of fine particulates. The powder is light and easily aerosolized by static electricity or air currents.
Eye Protection Chemical Safety Goggles (ANSI Z87.1)Preferred over safety glasses to seal against airborne dust entry into the lacrimal ducts.
Body Protection Lab Coat (Cotton/Polyester Blend)Standard protection. Ensure cuffs are tucked under gloves to prevent wrist exposure.
Operational Workflow: From Weighing to Solubilization

This protocol is designed to mitigate the two primary frustrations with this compound: static charge and hydrophobicity .

Phase A: Preparation & Weighing
  • Static Neutralization: N-Palmitoyl phenylalanine is prone to static buildup.

    • Protocol: Use an ionizing bar or anti-static gun on the weighing boat before adding the powder.

    • Why: This prevents "powder jumping," ensuring accurate stoichiometry and reducing airborne contamination.

  • Containment: Perform all weighing inside a chemical fume hood or a powder containment enclosure.

  • Transfer: Use a stainless steel spatula (avoid plastic, which increases static).

Phase B: Solubilization (The Danger Zone)

This step often involves heating or organic solvents, introducing thermal and chemical hazards.

  • Solvent Selection: Common solvents include DMSO, Ethanol, or hot oil phases.

    • Safety Note: Once dissolved in DMSO, the compound can penetrate the skin rapidly. Double-gloving is recommended during this phase.

  • Thermal Gelation: If heating to induce gelation (sol-gel transition):

    • Protocol: Use a heating block rather than an open flame.

    • Limit: Do not exceed the flash point of your solvent.

    • Observation: Watch for "bumping" as the lipid melts; use a splash shield.

Phase C: Visualization of Workflow

HandlingWorkflow Start Start: N-Palmitoyl Phe Handling Assess Risk Assessment (Check Solvent & Qty) Start->Assess PPE Don PPE: Nitrile + N95 + Goggles Assess->PPE Weigh Weighing (Use Ionizer/Fume Hood) PPE->Weigh Static Control Solubilize Solubilization (Heat/Solvent Hazard) Weigh->Solubilize Transfer Clean Decontamination (Ethanol Wipe) Solubilize->Clean Post-Exp

Figure 1: Operational workflow emphasizing static control and solvent safety points.

Disposal & Decontamination[1][2][3]

Proper disposal prevents environmental accumulation of lipidated compounds.

Solid Waste (Powder & Contaminated Consumables):

  • Classification: Hazardous Chemical Waste (Solid).

  • Container: Clear polyethylene bag or wide-mouth jar.

  • Labeling: "Non-Regulated Chemical Waste: N-Palmitoyl Phenylalanine."

Liquid Waste (Solutions):

  • Organic Solvents (DMSO/Ethanol): Segregate into "Halogenated" or "Non-Halogenated" organic waste streams depending on the solvent used.

  • Aqueous/Gel Waste: Do NOT pour down the sink. Lipidated amino acids can coat plumbing and create blockages (similar to "fatbergs"). Collect in a dedicated carboy.

Spill Cleanup Protocol:

  • Dry Spill: Do not sweep (creates dust). Cover with wet paper towels to dampen, then wipe up.

  • Wet/Gel Spill: Absorb with vermiculite or sand. Clean the surface with 70% Ethanol to solubilize residual lipids.

DisposalLogic Waste Waste Generated Type Identify State Waste->Type Solid Solid/Powder Type->Solid Liquid Liquid/Gel Type->Liquid Bin1 Solid Chemical Waste (Bag/Jar) Solid->Bin1 Liquid->Bin1 Polymerized Gel Solvent Organic Solvent Stream (Red Can) Liquid->Solvent Contains DMSO/EtOH Sink Sink Disposal Liquid->Sink FORBIDDEN

Figure 2: Decision matrix for waste segregation. Note the strict prohibition of sink disposal.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (n.d.). N-Palmitoyl phenylalanine Compound Summary. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Respiratory Protection Standard (29 CFR 1910.134). [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Palmitoyl phenylalanine
Reactant of Route 2
Reactant of Route 2
N-Palmitoyl phenylalanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.